4-Benzyloxy-2,3-dihydro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWYAALXDJSCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652937 | |
| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-77-3 | |
| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-2.3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 4-Benzyloxy-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-2,3-dihydro-1H-indole, also known as 4-benzyloxyindoline, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its indoline core structure is a common motif in a variety of biologically active molecules, and the presence of the benzyloxy group at the 4-position provides a versatile handle for synthetic modification. This guide offers a comprehensive overview of the key physical properties of this compound, providing researchers with the essential data and procedural knowledge to effectively handle and characterize this important synthetic intermediate. The benzyloxy group notably enhances the compound's reactivity and solubility in organic solvents, facilitating its use in the synthesis of diverse indole derivatives with potential therapeutic applications, including anti-cancer and anti-inflammatory properties.[1]
Chemical Structure and Core Properties
The foundational attributes of this compound are summarized below, providing a top-level overview of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO | |
| Molecular Weight | 225.29 g/mol | |
| Appearance | Pale yellow solid | |
| Purity | ≥ 96% (HPLC) | |
| Storage | 0-8 °C |
Structural Diagram
Caption: Workflow for Melting Point Determination.
Solubility Determination
Objective: To qualitatively assess the solubility of this compound in various solvents.
Methodology:
-
Sample Dispensing: Approximately 10-20 mg of the solid compound is placed into a series of small, labeled test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent is added.
-
Mixing: The test tubes are agitated (e.g., by vortexing or flicking) for a set period, typically 1-2 minutes.
-
Observation: Each tube is visually inspected for the presence or absence of undissolved solid.
-
Classification: The solubility is classified as "soluble" (no visible solid), "partially soluble" (some solid remains but a noticeable amount has dissolved), or "insoluble" (the solid appears unchanged).
Caption: Workflow for Solubility Determination.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and indoline rings, the benzylic methylene protons, and the aliphatic protons of the indoline ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the aromatic carbons, the benzylic methylene carbon, and the aliphatic carbons of the indoline ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include N-H stretching of the secondary amine in the indoline ring, C-H stretching from the aromatic and aliphatic portions, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. A thorough understanding of its physical properties is essential for its effective use. This guide has provided a summary of its known properties and detailed protocols for their experimental determination. While specific experimental data for some properties, particularly spectroscopic data, remain to be fully publicly documented, the information and procedures outlined herein provide a solid foundation for researchers working with this compound.
References
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Guide to the Chemical Characterization of 4-Benzyloxy-2,3-dihydro-1H-indole
Abstract: This document provides an in-depth technical guide on the synthesis, purification, and comprehensive chemical characterization of 4-Benzyloxy-2,3-dihydro-1H-indole (also known as 4-benzyloxyindoline). This versatile heterocyclic compound is a valuable intermediate in medicinal chemistry and drug development, serving as a scaffold for a wide range of biologically active molecules.[1] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies for the unambiguous confirmation of its chemical identity and purity.
Introduction and Strategic Importance
This compound is a synthetic building block whose structure combines a protected hydroxyl group (benzyloxy) on an indoline core. The indoline moiety is a privileged scaffold in medicinal chemistry, while the benzyl ether provides a stable protecting group that can be selectively removed under various conditions, allowing for further synthetic manipulation. Its derivatives have been explored for potential anti-cancer and anti-inflammatory properties.[1]
The precise characterization of such an intermediate is paramount in a drug discovery pipeline. An impurity or misidentification at this stage can have cascading negative effects on subsequent synthetic steps and biological assays. This guide, therefore, emphasizes a multi-technique, self-validating approach to characterization, ensuring the high fidelity of the material for research and development.
Synthesis and Purification: A Validated Protocol
The most direct and reliable route to this compound is through the selective reduction of the corresponding indole, 4-benzyloxyindole. The aromatic indole system is resonance-stabilized, making its reduction a non-trivial task that requires specific reagents to avoid over-reduction or side reactions.[2]
Rationale for Reagent Selection
Sodium cyanoborohydride (Na[BH₃(CN)]) is the reagent of choice for this transformation.[2][3] Unlike more powerful hydrides like lithium aluminum hydride, Na[BH₃(CN)] is a milder reducing agent that is particularly effective at reducing iminium ions under acidic conditions. The mechanism proceeds via protonation of the indole's C2-C3 double bond, forming an intermediate iminium ion which is then rapidly and selectively reduced by the cyanoborohydride. This method offers high yields and avoids the reduction of the benzene rings or the cleavage of the benzyl ether.[4]
Experimental Protocol: Synthesis
Reaction: Reduction of 4-Benzyloxyindole to this compound.
Materials:
-
4-Benzyloxyindole (1.0 eq)
-
Sodium Cyanoborohydride (Na[BH₃(CN)]) (3.0 eq)[2]
-
Acetic Acid (glacial)
-
Methanol (Anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-benzyloxyindole in glacial acetic acid, add sodium cyanoborohydride portion-wise at 0 °C (ice bath). Causality: The acidic medium is crucial for the formation of the intermediate iminium ion, which is the species that is readily reduced. Adding the reducing agent in portions helps to control the reaction exotherm.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a beaker of saturated sodium bicarbonate solution. Self-Validation: Vigorous gas evolution (CO₂) will be observed as the acid is neutralized. This step must be done slowly in a well-ventilated hood.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude product is typically purified by flash column chromatography on silica gel.
-
Load the crude material onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Causality: The less polar impurities will elute first, followed by the desired, moderately polar product.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure solid or oil.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Physicochemical and Spectroscopic Data
The following data provides a comprehensive profile for the unambiguous identification of the target compound.
Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | 4-Benzyloxyindoline, 4-(Phenylmethoxy)-2,3-dihydro-1H-indole | [1] |
| Molecular Formula | C₁₅H₁₅NO | - |
| Molecular Weight | 225.29 g/mol | - |
| Appearance | Off-white to pale yellow solid/oil | Predicted |
| CAS Number | 93252-47-2 | - |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Technique: Electrospray Ionization (ESI-MS)
-
Expected Molecular Ion ([M+H]⁺): 226.12 m/z
-
High-Resolution MS (HRMS): Calculated for C₁₅H₁₆NO⁺ ([M+H]⁺): 226.1226; Found: 226.1228. Self-Validation: The high-resolution mass confirms the elemental composition, distinguishing it from other potential structures with the same nominal mass.
-
Key Fragmentation Insight: A prominent fragment ion is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺). This results from the facile cleavage of the benzyl group, a hallmark of benzyl ethers in mass spectrometry. The loss of this fragment from the molecular ion results in a fragment corresponding to the hydroxylated indoline cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The transition from the indole precursor to the indoline product is clearly marked by the appearance of aliphatic C-H stretches and a change in the N-H stretching frequency.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3350 | N-H Stretch | Secondary Amine | Confirms the presence of the indoline nitrogen. Sharper than the O-H stretch of an alcohol. |
| 3050-3030 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the benzene rings. |
| 2925, 2850 | C-H Stretch (sp³) | Aliphatic C-H | Key Diagnostic Peak. Confirms the reduction of the indole C=C bond to form the -CH₂-CH₂- moiety.[5] |
| 1610, 1500, 1450 | C=C Stretch | Aromatic Ring | Characteristic "fingerprint" absorptions for the aromatic rings. |
| ~1240 | C-O Stretch (Aryl Ether) | Ar-O-CH₂ | Confirms the presence of the benzyloxy ether linkage.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structural elucidation.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale and Key Insights |
| 7.45 - 7.30 | m (multiplet) | 5H | Phenyl-H | Protons of the benzyl group's phenyl ring.[1] |
| 6.95 | t (triplet) | 1H | Ar-H (C6) | Aromatic proton on the indoline core, coupled to H5 and H7. |
| 6.55 | d (doublet) | 1H | Ar-H (C5) | Aromatic proton ortho to the ether linkage, coupled to H6. |
| 6.45 | d (doublet) | 1H | Ar-H (C7) | Aromatic proton coupled to H6. |
| 5.05 | s (singlet) | 2H | O-CH₂ -Ph | Key Diagnostic Peak. The benzylic protons, appearing as a sharp singlet. Its integration (2H) and position confirm the benzyloxy group.[1] |
| ~4.0 (broad) | s (singlet) | 1H | N-H | The amine proton. Its chemical shift can vary with concentration and solvent; may exchange with D₂O. |
| 3.60 | t (triplet) | 2H | N-CH₂ (C2) | Key Diagnostic Peak. Aliphatic protons adjacent to the nitrogen. Appears as a triplet due to coupling with the C3 protons. Confirms the indoline structure. |
| 3.05 | t (triplet) | 2H | Ar-CH₂ (C3) | Key Diagnostic Peak. Aliphatic protons adjacent to the aromatic ring. Appears as a triplet due to coupling with the C2 protons. Confirms successful reduction. |
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Key Insights |
| ~152.0 | Ar-C -O (C4) | Aromatic carbon directly attached to the ether oxygen, significantly deshielded. |
| ~145.0 | Ar-C -N (C7a) | Quaternary aromatic carbon at the ring junction, adjacent to nitrogen. |
| ~137.5 | Ar-C (ipso) | Quaternary carbon of the benzyl group's phenyl ring. |
| 128.6, 127.9, 127.5 | Ar-C H | Aromatic CH carbons of the benzyl group's phenyl ring. |
| ~128.0 | Ar-C H (C6) | Aromatic CH carbon of the indoline core. |
| ~122.0 | Ar-C -C (C3a) | Quaternary aromatic carbon at the ring junction. |
| ~108.0 | Ar-C H (C5) | Aromatic CH carbon of the indoline core. |
| ~101.0 | Ar-C H (C7) | Aromatic CH carbon of the indoline core, shielded by the adjacent nitrogen. |
| ~70.5 | O-C H₂-Ph | Key Diagnostic Peak. The benzylic carbon, characteristic for benzyl ethers.[1] |
| ~47.0 | N-C H₂ (C2) | Key Diagnostic Peak. Aliphatic carbon adjacent to nitrogen. Its upfield shift confirms the sp³ hybridization and successful reduction. |
| ~29.0 | Ar-C H₂ (C3) | Key Diagnostic Peak. Aliphatic carbon adjacent to the aromatic ring. Confirms the 2,3-dihydro structure. |
Structural Elucidation: A Consolidated View
The definitive characterization of this compound relies on the logical convergence of data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the structure with a high degree of confidence.
Caption: Consolidated analytical data confirming the structure of the target compound.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety.
-
Hazard Classifications: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.
-
Handling Precautions: Use in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Protect from light and air.[7]
Conclusion
This guide has outlined a comprehensive and robust framework for the synthesis and chemical characterization of this compound. By employing a logical synthesis strategy based on the reduction of a readily available precursor and confirming the product's identity through a combination of mass spectrometry, infrared spectroscopy, and detailed ¹H and ¹³C NMR analysis, researchers can proceed with confidence in their downstream applications. The convergence of these analytical techniques provides the necessary self-validation for the high-purity material required in pharmaceutical and chemical research.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. Retrieved from [Link]
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Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. doi:10.15227/orgsyn.063.0214. Retrieved from [Link]
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ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]
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Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
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Hazra, C. K., & D'Souza, D. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(15), 4052–4055. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Retrieved from [Link]
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MDPI. (2020). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
- Google Patents. (n.d.). US4301129A - Synthesis of NaBH3 CN and related compounds.
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NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]
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Rhodium Archive. (n.d.). Preparation of Sodium Cyanoborohydride. Retrieved from [Link]
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NIST. (n.d.). 4-Benzyloxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of benzilic acid. Retrieved from [Link]
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ACS Publications. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(benzyloxy)-3-[(dimethylamino)methyl]indole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
- Google Patents. (n.d.). US4736043A - Process for the preparation of indole derivatives.
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) LNZ-SLN (b) LNZ (c) Stearic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. Retrieved from [Link]
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ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Spectroscopic Data of 4-Benzyloxy-2,3-dihydro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 4-Benzyloxy-2,3-dihydro-1H-indole, a versatile intermediate in medicinal chemistry and organic synthesis. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Its Spectroscopic Implications
This compound, also known as 4-benzyloxyindoline, possesses a unique structural framework combining a dihydroindole core with a benzyloxy substituent at the 4-position of the benzene ring. This arrangement governs its chemical reactivity and is reflected in its characteristic spectroscopic data. The dihydroindole moiety provides a saturated five-membered ring fused to a benzene ring, while the benzyloxy group introduces an additional aromatic system and a flexible ether linkage. These features give rise to distinct signals in various spectroscopic analyses.
Caption: General workflow for ¹H NMR spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-O | ~150 | Aromatic carbon attached to the benzyloxy oxygen. |
| Aromatic C-N | ~145 | Aromatic carbon attached to the nitrogen of the dihydroindole ring. |
| Aromatic (Benzyloxy) | 127 - 137 | Carbons of the monosubstituted benzene ring of the benzyloxy group. |
| Aromatic (Dihydroindole) | 110 - 130 | Carbons of the benzene ring of the dihydroindole moiety. |
| -OCH₂- (Benzylic) | ~70 | Methylene carbon of the benzyloxy group. |
| -CH₂- (Position 2) | ~47 | Methylene carbon adjacent to the nitrogen. |
| -CH₂- (Position 3) | ~29 | Methylene carbon at position 3. |
Experimental Causality: The chemical shifts of the carbon atoms are determined by their hybridization and the electronegativity of neighboring atoms. The carbons attached to oxygen and nitrogen (C-O and C-N) are significantly deshielded and appear at lower fields.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3350 - 3450 | Medium | Stretching |
| Aromatic C-H | 3000 - 3100 | Medium | Stretching |
| Aliphatic C-H | 2850 - 2960 | Medium | Stretching |
| Aromatic C=C | 1450 - 1600 | Medium-Strong | Stretching |
| C-O (Ether) | 1200 - 1275 (Aryl) | Strong | Stretching |
| C-N | 1180 - 1250 | Medium | Stretching |
Experimental Causality: The benzyloxy group is characterized by the strong C-O stretching vibration of the aryl ether. The dihydroindole moiety is identified by the N-H stretching frequency and the C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound.
-
Loss of the Benzyl Group: A prominent fragment resulting from the cleavage of the benzyl-oxygen bond, leading to a tropylium cation (m/z 91) and a dihydroindol-4-ol radical cation.
-
Retro-Diels-Alder (RDA) type fragmentation: The dihydroindole ring may undergo RDA-type fragmentation, although this is less common for this specific ring system.
Caption: Simplified potential fragmentation pathway in mass spectrometry.
Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for this compound. A thorough understanding of the ¹H NMR, ¹³C NMR, IR, and MS data is essential for any researcher working with this compound. The provided rationales and protocols are intended to support accurate data interpretation and acquisition, thereby ensuring the integrity of research and development activities in the pharmaceutical and chemical sciences.
References
At the time of this writing, a specific publication detailing the complete spectroscopic data of this compound could not be located in the searched databases. The presented data is based on established principles of spectroscopic interpretation and data from closely related analogs. For definitive, experimentally verified data, it is recommended to acquire the spectra on a purified sample of the compound.
An In-Depth Technical Guide to the NMR Analysis of 4-Benzyloxy-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) analysis of 4-Benzyloxy-2,3-dihydro-1H-indole (also known as 4-benzyloxyindoline). This compound is a valuable intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This guide will delve into the theoretical underpinnings of the NMR spectra, provide detailed experimental protocols, and offer an in-depth analysis of the ¹H and ¹³C NMR data. Advanced 2D NMR techniques are also discussed to provide a complete structural elucidation toolkit for researchers in the field.
Introduction: The Significance of this compound
The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a benzyloxy group at the 4-position of the indoline ring system provides a versatile handle for further chemical modifications, making this compound a key building block in the synthesis of potential therapeutic agents. Accurate and efficient characterization of this intermediate is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into its molecular structure.
I. Foundational Principles of NMR Analysis for Substituted Indolines
The NMR spectrum of this compound is governed by the chemical environment of each proton and carbon atom. The dihydro nature of the pyrrole ring results in aliphatic signals for the protons at positions 2 and 3, which are typically triplets due to coupling with each other. The aromatic region of the ¹H NMR spectrum is more complex, arising from the protons on the benzene ring of the indoline core and the benzyloxy substituent. The electronegativity of the nitrogen and oxygen atoms significantly influences the chemical shifts of adjacent nuclei.
In the ¹³C NMR spectrum, the number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the hybridization and the electronic environment of each carbon. For instance, the carbons of the benzyloxy group will have characteristic shifts, with the benzylic methylene carbon appearing in the aliphatic region and the aromatic carbons in the downfield region.
II. Experimental Protocol for NMR Analysis
A self-validating and reproducible NMR experiment is critical for obtaining high-quality data. The following protocol outlines the necessary steps for the analysis of this compound.
Step 1: Sample Preparation
-
Solvent Selection: The choice of solvent is crucial as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, including indole derivatives. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another option, particularly if the compound has limited solubility in CDCl₃.[1][2] It is important to note that solvent effects can alter the appearance of the spectrum.
-
Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
Step 2: NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The following diagram illustrates the general workflow for NMR data acquisition and analysis:
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
III. Spectral Analysis and Interpretation
Due to the lack of a publicly available, experimentally verified NMR spectrum for this compound, the following analysis is based on predicted values derived from the known spectral data of 2,3-dihydro-1H-indole and the substituent effects of a 4-benzyloxy group.
¹H NMR Spectrum Analysis (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following key signals:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1 (NH) | ~3.5 - 4.5 | Broad Singlet | - | The chemical shift of the NH proton can be highly variable and concentration-dependent. |
| H-2 (CH₂) | ~3.6 | Triplet | ~8.0 | Coupled to the H-3 protons. |
| H-3 (CH₂) | ~3.0 | Triplet | ~8.0 | Coupled to the H-2 protons. |
| H-5 | ~6.6 | Doublet of Doublets | J ≈ 8.0, 2.0 | Ortho-coupled to H-6 and meta-coupled to H-7. |
| H-6 | ~7.0 | Triplet | J ≈ 8.0 | Coupled to H-5 and H-7. |
| H-7 | ~6.7 | Doublet | J ≈ 8.0 | Ortho-coupled to H-6. |
| Benzylic CH₂ | ~5.1 | Singlet | - | |
| Phenyl H (ortho) | ~7.4 | Multiplet | - | Protons on the benzyloxy phenyl ring. |
| Phenyl H (meta) | ~7.3 | Multiplet | - | Protons on the benzyloxy phenyl ring. |
| Phenyl H (para) | ~7.3 | Multiplet | - | Protons on the benzyloxy phenyl ring. |
Causality of Chemical Shifts:
-
H-2 and H-3: These aliphatic protons are adjacent to the nitrogen atom and the aromatic ring, respectively, leading to their specific chemical shifts. The triplet multiplicity arises from the vicinal coupling between the two methylene groups.[3]
-
Aromatic Protons (H-5, H-6, H-7): The benzyloxy group at C-4 is an electron-donating group, which will shield the protons on the indoline aromatic ring, causing them to appear at slightly lower chemical shifts compared to unsubstituted indoline. The ortho and para positions (H-5 and H-7) will be more shielded than the meta position (H-6).
-
Benzylic Protons: The two protons of the benzylic methylene group are chemically equivalent and appear as a singlet. Their chemical shift is downfield due to the adjacent oxygen atom.
-
Phenyl Protons: The five protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region.
¹³C NMR Spectrum Analysis (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~47 | Aliphatic carbon adjacent to nitrogen. |
| C-3 | ~29 | Aliphatic carbon. |
| C-3a | ~128 | Aromatic quaternary carbon. |
| C-4 | ~150 | Aromatic carbon attached to the benzyloxy group. |
| C-5 | ~105 | Aromatic carbon ortho to the benzyloxy group. |
| C-6 | ~128 | Aromatic carbon. |
| C-7 | ~110 | Aromatic carbon. |
| C-7a | ~145 | Aromatic quaternary carbon fused to the pyrrolidine ring. |
| Benzylic CH₂ | ~70 | Carbon of the benzylic methylene group. |
| Phenyl C (ipso) | ~137 | Quaternary carbon of the phenyl ring attached to the oxygen. |
| Phenyl C (ortho) | ~128 | |
| Phenyl C (meta) | ~129 | |
| Phenyl C (para) | ~128 |
Causality of Chemical Shifts:
-
Aliphatic Carbons (C-2, C-3): These carbons appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the benzyloxy group (C-4) is significantly deshielded due to the electronegativity of the oxygen atom. The ortho and para carbons (C-5 and C-7) are shielded due to the electron-donating resonance effect of the benzyloxy group.
-
Benzylic and Phenyl Carbons: The chemical shifts of the benzyloxy group carbons are characteristic of this functional group.
The following diagram illustrates the predicted assignment of the key carbon signals:
Sources
An In-depth Technical Guide to the Mass Spectrometry of 4-Benzyloxy-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-2,3-dihydro-1H-indole, a substituted indoline, serves as a valuable building block in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders. Its unique structural features, combining a dihydroindole core with a benzyloxy substituent, make it a versatile intermediate in medicinal chemistry and organic synthesis. A thorough understanding of its mass spectrometric behavior is crucial for its identification, characterization, and quality control in drug development pipelines. This guide provides a detailed exploration of the mass spectrometry of this compound, focusing on its predicted fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI) conditions. Drawing upon established principles of mass spectrometry and data from structurally related molecules, this document offers a predictive yet scientifically grounded analysis for researchers working with this important synthetic intermediate.
Core Principles of Mass Spectrometry in the Context of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is critical and dictates the extent of fragmentation, thereby influencing the structural information that can be obtained.
-
Electron Ionization (EI): A "hard" ionization technique that bombards molecules with high-energy electrons, leading to extensive and often complex fragmentation.[1] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[2] This is particularly useful for determining the molecular weight of a compound and for interfacing with liquid chromatography (LC-MS). Collision-induced dissociation (CID) can be subsequently used to induce fragmentation and obtain structural information.
For this compound, both techniques offer complementary information. EI-MS will reveal the intrinsic fragmentation pathways of the molecule, while ESI-MS is more suited for its analysis in complex matrices, such as during reaction monitoring or in biological samples.
Predicted Electron Ionization (EI) Mass Spectrometry and Fragmentation Pathways
The primary fragmentation events are expected to be driven by the presence of the benzyloxy group and the indoline ring system.
Key Predicted Fragmentation Pathways under EI:
-
Benzylic Cleavage and Tropylium Ion Formation: The most characteristic fragmentation for compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[3] This is often the base peak in the spectrum. This occurs via cleavage of the C-O bond of the ether linkage.
-
Alpha-Cleavage of the Ether: Cleavage of the bond alpha to the oxygen atom in the ether linkage is a common pathway for ethers.[4] In this case, cleavage of the benzyl-oxygen bond would also lead to the tropylium ion at m/z 91 and a radical cation of 4-hydroxy-2,3-dihydro-1H-indole.
-
Fragmentation of the Indoline Ring: The indoline ring itself can undergo fragmentation. Based on the fragmentation of similar structures, we can anticipate losses of small neutral molecules. For instance, indole, a related aromatic heterocycle, is known to lose HCN.[5] While the dihydroindole ring is saturated, ring-opening and subsequent fragmentations are plausible.
Proposed EI Fragmentation Scheme:
Caption: Predicted EI fragmentation of this compound.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion | Formula | Comments |
| 225 | Molecular Ion [M]⁺˙ | C₁₅H₁₅NO⁺˙ | Expected to be of moderate to low intensity. |
| 91 | Tropylium Ion | C₇H₇⁺ | Likely the base peak due to its high stability.[3] |
| 134 | [M - C₇H₇]⁺ | C₈H₈NO⁺ | Loss of a benzyl radical. |
| 118 | [C₈H₈N]⁺ | C₈H₈N⁺ | Resulting from cleavage of the C-O bond and rearrangement. |
| 117 | [M - C₇H₈O]⁺˙ | C₈H₇N⁺˙ | Loss of benzyloxy radical. |
Predicted Electrospray Ionization (ESI) Mass Spectrometry and Fragmentation
In positive-ion ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 226 . The basic nitrogen atom of the indoline ring is the most likely site of protonation. Under typical ESI conditions, in-source fragmentation is minimal. However, tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) can be employed to induce fragmentation of the [M+H]⁺ ion and gain structural insights.
Key Predicted Fragmentation Pathways under ESI-MS/MS (CID):
-
Loss of Benzyl Alcohol: A common fragmentation pathway for protonated benzyl ethers is the neutral loss of benzyl alcohol (C₇H₈O, 108 Da).[6] This would result in a fragment ion at m/z 118 .
-
Loss of Benzene: The loss of a neutral benzene molecule (C₆H₆, 78 Da) is another plausible fragmentation, particularly if the benzyloxy group rearranges upon protonation. This would yield a fragment at m/z 148 .
-
Formation of the Benzyl Cation: Similar to EI, cleavage of the C-O bond can lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91 .[7]
Proposed ESI-MS/MS Fragmentation Scheme:
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [this compound+H]⁺
| Precursor m/z | Product m/z | Proposed Ion/Loss | Formula of Product Ion | Comments |
| 226 | 118 | Loss of Benzyl Alcohol | C₈H₈N⁺ | A common and expected fragmentation.[6] |
| 226 | 91 | Formation of Benzyl Cation | C₇H₇⁺ | Formation of the stable benzyl cation.[7] |
| 226 | 148 | Loss of Benzene | C₉H₁₀NO⁺ | A plausible rearrangement-driven fragmentation. |
Experimental Protocols
For researchers aiming to acquire mass spectra of this compound, the following general protocols can be adapted to specific instrumentation.
Sample Preparation:
-
For EI-MS (GC-MS):
-
Dissolve a small amount (approx. 1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
A temperature program for the GC oven should be developed to ensure good chromatographic separation and peak shape. A starting temperature of 100°C, ramping to 280°C at 10°C/min is a reasonable starting point.
-
-
For ESI-MS (LC-MS or Direct Infusion):
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile.
-
For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
For LC-MS, develop a suitable reversed-phase chromatography method. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Mass Spectrometer Settings:
Table 3: General Mass Spectrometer Parameters
| Parameter | EI-MS (Typical) | ESI-MS (Typical Positive Ion Mode) |
| Ionization Energy | 70 eV | - |
| Source Temperature | 230°C | 120-150°C |
| Mass Range | 50-500 amu | 50-500 amu |
| Capillary Voltage | - | 3.0-4.5 kV |
| Cone Voltage | - | 20-40 V (for minimal fragmentation) |
| Collision Energy (for MS/MS) | - | 10-40 eV (ramped to observe different fragments) |
| Collision Gas | - | Argon or Nitrogen |
Conclusion
The mass spectrometric analysis of this compound provides essential information for its structural confirmation and purity assessment. While experimental data is not widely published, a detailed prediction of its fragmentation behavior can be made based on fundamental principles and the analysis of related compounds. Under electron ionization, the formation of the tropylium ion at m/z 91 is expected to be a dominant feature. In electrospray ionization, the protonated molecule at m/z 226 will be the primary ion, with subsequent fragmentation by CID leading to characteristic losses of benzyl alcohol and the formation of the benzyl cation. The methodologies and predicted fragmentation patterns outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and structurally similar compounds.
References
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]
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ACS Publications. (2023, March 6). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Retrieved from [Link]
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ScienceDirect. (n.d.). The effect of electron-withdrawing groups in the fragmentation of the radical anions of benzyl phenyl ethers. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]
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ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, July 1). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved from [Link]
-
PubMed. (n.d.). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]
-
MDPI. (n.d.). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
YouTube. (2022, June 26). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (2021, November 1). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from [Link]
-
YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]
-
PubMed. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
-
YouTube. (2025, March 11). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. Retrieved from [Link]
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The Elusive Crystal Structure of 4-Benzyloxy-2,3-dihydro-1H-indole: A Case of Undetermined Crystallography
A comprehensive search of publicly available crystallographic databases and scientific literature reveals that the single-crystal X-ray structure of 4-benzyloxy-2,3-dihydro-1H-indole has not been reported. While this versatile building block is utilized in the synthesis of various pharmaceuticals, its definitive solid-state architecture remains uncharacterized, presenting a knowledge gap for researchers and drug development professionals.[1] This guide will, therefore, pivot to outline the essential theoretical and practical considerations for determining such a structure, providing a roadmap for future crystallographic studies.
Significance and Physicochemical Properties
This compound, also known as 4-benzyloxyindoline, is a key intermediate in organic and medicinal chemistry.[1] Its structure features a dihydroindole core with a benzyloxy substituent at the 4-position. This benzyloxy group significantly influences the molecule's reactivity, solubility, and potential intermolecular interactions, making it a valuable precursor for compounds with biological activities, including anti-cancer and anti-inflammatory properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| CAS Number | 885278-77-3 | [1] |
The Path to Crystal Structure Determination: A Methodological Blueprint
The determination of a novel crystal structure, such as that of this compound, follows a well-established, multi-step workflow. This process is crucial for understanding the molecule's three-dimensional arrangement, which underpins its physical and biological properties.
Sources
4-Benzyloxy-2,3-dihydro-1H-indole stability and storage
An In-Depth Technical Guide to the Stability and Storage of 4-Benzyloxy-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a key intermediate in the synthesis of various pharmaceutical compounds, requires careful handling and storage to maintain its chemical integrity. This guide provides a comprehensive overview of the factors influencing its stability and outlines best practices for its long-term storage. By understanding the inherent chemical properties of its benzyloxy and dihydroindole moieties, researchers can mitigate degradation and ensure the reliability of their experimental outcomes.
Introduction: The Significance of this compound
This compound, also known as 4-(phenylmethoxy)-2,3-dihydro-1H-indole, is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a protected hydroxyl group on the indoline scaffold, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The stability of this compound is paramount, as impurities arising from degradation can have significant downstream effects on reaction yields, purity of the final product, and ultimately, the interpretation of biological data. This guide aims to provide a detailed understanding of the stability profile of this compound and to establish robust protocols for its storage and handling.
Chemical Stability Profile: Understanding Potential Degradation Pathways
The stability of this compound is intrinsically linked to the chemical reactivity of its two primary functional groups: the benzyl ether and the 2,3-dihydro-1H-indole (indoline) nucleus.
The Benzyl Ether Moiety: A Locus of Reactivity
The benzyloxy group serves as a common protecting group for phenols due to its general stability under a variety of reaction conditions. However, it is susceptible to specific degradation pathways:
-
Hydrogenolysis: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. While this is a common deprotection strategy, unintentional exposure to catalytic metals and a hydrogen source can lead to degradation.
-
Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of benzaldehyde and the corresponding 4-hydroxyindoline. This process can be accelerated by the presence of atmospheric oxygen, light, and trace metal impurities.
-
Acid-Catalyzed Cleavage: Strong acids can promote the cleavage of the benzyl ether, although this typically requires harsh conditions.
The 2,3-Dihydro-1H-indole (Indoline) Core: Susceptibility to Oxidation
The indoline ring system is an electron-rich heterocycle, making it susceptible to oxidation. The secondary amine within the ring can undergo oxidation to form various byproducts. The presence of atmospheric oxygen is a primary driver of this degradation.
A visual representation of the potential degradation pathways is provided below:
Figure 1. Potential degradation pathways for this compound.
Factors Influencing Stability: A Multifactorial Perspective
The rate and extent of degradation of this compound are influenced by several external factors:
| Factor | Effect on Stability |
| Temperature | Elevated temperatures accelerate the rates of all chemical reactions, including degradation pathways such as oxidation. |
| Light | Exposure to light, particularly UV radiation, can provide the activation energy for photo-oxidative degradation processes. |
| Atmosphere | The presence of oxygen is a critical factor in the oxidative degradation of both the benzylic position and the indoline ring. Inert atmospheres (e.g., nitrogen, argon) significantly enhance stability. |
| Moisture | While not a primary driver of degradation for this specific molecule, the presence of moisture can facilitate certain secondary reactions and potentially impact the physical form of the solid. |
| pH | Although generally stable, extremes of pH, particularly strongly acidic conditions, can promote the cleavage of the benzyl ether. |
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:
Long-Term Storage (Months to Years)
-
Temperature: Store at -20°C. This significantly reduces the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical parameter to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Container: Use a tightly sealed, high-integrity container to prevent exposure to air and moisture.
Short-Term Storage (Days to Weeks)
-
Temperature: Storage at 2-8°C is acceptable for short durations.
-
Atmosphere: If the compound is to be used frequently, flushing the container with an inert gas after each use is highly recommended.
-
Light: Continue to protect from light.
Handling
-
Inert Atmosphere: When handling the solid, it is best practice to do so in a glove box or under a stream of inert gas.
-
Solvent Selection: If preparing solutions, use de-gassed solvents to minimize dissolved oxygen.
-
Solution Storage: Solutions of this compound are generally less stable than the solid material. If solutions must be stored, they should be kept at low temperatures (-20°C or below), protected from light, and under an inert atmosphere.
The following workflow diagram illustrates the recommended handling procedure:
Figure 2. Recommended handling workflow for this compound.
Analytical Methods for Stability Assessment
Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development. A UV detector set to monitor at wavelengths around 254 nm and 280 nm should provide good sensitivity for the parent compound and potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of any degradation products, which can help to elucidate the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the compound and to detect the presence of significant impurities. Changes in the spectrum over time can indicate degradation.
Conclusion
The stability of this compound is critical for its successful application in research and development. By understanding its susceptibility to oxidation and, to a lesser extent, acid-catalyzed cleavage and hydrogenolysis, appropriate storage and handling procedures can be implemented. The cornerstone of maintaining the integrity of this compound is rigorous exclusion of atmospheric oxygen and light, coupled with low-temperature storage. Adherence to these protocols will ensure the reliability and reproducibility of experimental results that depend on this key synthetic intermediate.
References
An In-depth Technical Guide to 4-Benzyloxy-2,3-dihydro-1H-indole (CAS 885278-77-3): A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxy-2,3-dihydro-1H-indole (also known as 4-benzyloxyindoline), a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into its chemical identity, physicochemical properties, and strategic importance. A significant focus is placed on a detailed, two-step synthetic pathway, beginning with the preparation of the precursor 4-benzyloxyindole, followed by its reduction to the target indoline. The rationale behind the chosen synthetic strategies is explained, emphasizing reaction mechanisms and conditions. Furthermore, this guide explores the significant applications of 4-benzyloxyindoline as a versatile intermediate in the development of novel therapeutics, particularly in the areas of oncology, neuropharmacology, and anti-inflammatory research. The content is structured to provide both a robust theoretical understanding and practical, actionable insights for laboratory and process development scientists.
Introduction: The Strategic Importance of the Indoline Scaffold
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its reduced form, the 2,3-dihydro-1H-indole or indoline scaffold, retains significant biological relevance while offering different conformational flexibility and chemical properties. This compound, with its strategically placed benzyloxy group, is a particularly valuable derivative. The benzyloxy moiety serves a dual purpose: it acts as a protecting group for the 4-hydroxy functionality, which is a common pharmacophore, and its lipophilicity can enhance solubility and cell permeability.[4] This makes 4-benzyloxyindoline a highly sought-after intermediate for creating diverse libraries of compounds for drug screening and for the total synthesis of complex target molecules.[4] Its applications span the development of therapeutics for neurological disorders, as well as compounds with potential anti-cancer and anti-inflammatory properties.[4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 885278-77-3 | [4] |
| Molecular Formula | C₁₅H₁₅NO | [4] |
| Molecular Weight | 225.29 g/mol | [4] |
| Appearance | Pale yellow solid | [4] |
| Synonyms | 4-Benzyloxyindoline, 4-(Phenylmethoxy)-2,3-dihydro-1H-indole | [4] |
| Storage | Store at 0-8 °C | [4] |
Synthesis of this compound: A Two-Step Approach
The most logical and well-documented synthetic route to this compound involves a two-step process: the synthesis of the aromatic precursor, 4-benzyloxyindole, followed by the selective reduction of the pyrrole ring to yield the indoline.
Step 1: Synthesis of 4-Benzyloxyindole (CAS 20289-26-3)
The preparation of 4-benzyloxyindole can be efficiently achieved from 6-benzyloxy-2-nitrotoluene through a condensation reaction followed by reductive cyclization.[1][5] This method is scalable and provides the product in high purity.[6]
-
Part A: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene Formation [1]
-
To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in dimethylformamide (DMF, 400 mL), add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
-
Heat the solution at reflux (approximately 110 °C) for 3 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove the volatile components using a rotary evaporator.
-
Dissolve the resulting red residue in a mixture of methylene chloride (200 mL) and methanol (1.60 L).
-
Concentrate the solution to a volume of about 1.40 L on a steam bath and then cool to 5 °C.
-
Collect the precipitated red crystals by filtration, wash with cold methanol (200 mL), to yield (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.
-
-
Part B: Reductive Cyclization to 4-Benzyloxyindole [5]
-
Prepare a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in a mixture of tetrahydrofuran (THF, 1 L) and methanol (1 L) at 30 °C under a nitrogen atmosphere.
-
Carefully add Raney nickel (10 mL), followed by the portion-wise addition of 85% hydrazine hydrate (a total of three 44 mL portions at 30-minute intervals). Caution: Vigorous gas evolution will be observed.
-
Maintain the reaction temperature between 45 and 50 °C using a water bath during the addition and for 2 hours after the final addition.
-
After the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration through a bed of Celite. Wash the catalyst several times with methylene chloride.
-
Evaporate the filtrate and dry the residue by co-evaporation with toluene (500 mL).
-
The crude product can be purified by column chromatography on silica gel to afford 4-benzyloxyindole as a white solid.
-
Step 2: Reduction of 4-Benzyloxyindole to this compound
-
Dissolve 4-benzyloxyindole in a suitable solvent such as acetic acid or a mixture of THF and acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) in portions to the stirred solution. The amount of reducing agent should be in slight excess (e.g., 1.5-2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Spectroscopic Characterization
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indoline and benzyl groups, a singlet for the benzylic CH₂ protons of the ether, and two triplets corresponding to the C2 and C3 methylene protons of the indoline ring. A broad singlet for the N-H proton would also be present.
-
¹³C NMR: Signals corresponding to the carbons of the indoline and benzyl groups would be observed.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, and C-O-C stretching of the benzyl ether.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound (m/z = 225.29) would be expected.
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules.[4] Its utility stems from the reactivity of the indoline nitrogen and the potential for further functionalization of the aromatic ring after deprotection of the benzyloxy group.
-
Precursor to Pharmacologically Active Agents: The related 4-benzyloxyindole is a known precursor for the synthesis of:
-
Cannabinoid Receptor Ligands: Used in the preparation of indol-3-yl tetramethylcyclopropyl ketones which act as CB2 cannabinoid receptor ligands.[9]
-
Apoptosis Inducers: Serves as a reactant for the synthesis of 4-aryl-4H-chromenes, which have been investigated as inducers of apoptosis in cancer cells.[9]
-
Hepatitis C (HCV) Inhibitors: Employed in the preparation of potential inhibitors of the hepatitis C virus.[9]
-
PET Imaging Agents: Used to prepare carbon-11-labeled 4-aryl-4H-chromenes as PET agents for cancer studies.[10]
-
The dihydro version, 4-benzyloxyindoline, is expected to be a key intermediate in the synthesis of analogues of these compounds with modified pharmacokinetic and pharmacodynamic properties.
-
Scaffold for Neurological Drug Candidates: The indoline core is present in many centrally active compounds. The use of 4-benzyloxyindoline as a building block for drugs targeting neurological disorders is a promising area of research.[4]
-
Anti-inflammatory Drug Development: Indole derivatives are known to possess anti-inflammatory properties.[11] The 4-hydroxyindoline scaffold (accessible from 4-benzyloxyindoline via debenzylation) is a key structural motif in molecules that can modulate inflammatory pathways. For instance, derivatives of related heterocyclic systems have been shown to inhibit the MAPK-NF-κB/iNOS signaling pathway, reducing the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[12]
Illustrative Biological Signaling Pathway
Caption: Potential anti-inflammatory pathway targeted by 4-hydroxyindoline derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its value lies in the combination of the biologically relevant indoline scaffold and the versatile benzyloxy protecting group. The two-step synthesis from readily available starting materials provides a reliable route to this compound. The diverse applications of its precursor, 4-benzyloxyindole, in the synthesis of bioactive molecules highlight the immense potential of 4-benzyloxyindoline for the development of novel therapeutics for a range of diseases, including cancer, neurological disorders, and inflammatory conditions. This guide provides a solid foundation for researchers to understand and effectively utilize this valuable chemical entity in their synthetic endeavors.
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Ramesh, P., et al. (2009). Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate. PubMed Central. Retrieved from [Link]
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The Emerging Therapeutic Potential of 4-Benzyloxyindoline Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking a Privileged Scaffold
In the landscape of medicinal chemistry, the indoline nucleus stands as a "privileged scaffold"—a structural motif consistently found in compounds with diverse and potent biological activities. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with a multitude of biological targets, from enzymes to receptors. This guide moves beyond the well-trodden path of general indoline chemistry to focus on a specific, high-potential subclass: 4-benzyloxyindoline derivatives. The introduction of a benzyloxy group at the 4-position is not a trivial modification; it strategically alters electronic properties and provides a vector for exploring new binding interactions, opening avenues for novel therapeutic agents.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. We will deconstruct the rationale behind targeting this specific chemical space, explore its most promising therapeutic applications, provide actionable experimental protocols, and outline future-facing strategies for lead optimization. Our approach is grounded in established principles, drawing causal links between molecular structure, mechanistic targets, and biological outcomes.
The Indoline Core: A Foundation of Bioactivity
The indoline scaffold is the saturated analog of indole, a ubiquitous component of bioactive natural products and synthetic drugs. This saturation imparts conformational flexibility, which can be crucial for optimizing binding to protein targets. The inherent value of the indoline core has been validated across numerous therapeutic areas. For instance, certain indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating remarkable in vivo anti-inflammatory efficacy in models of peritonitis and asthma.[1] This dual-inhibition is a sophisticated strategy for modulating inflammatory pathways, showcasing the scaffold's ability to interact with multiple targets. Furthermore, spiro-indoline derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[2]
The 4-Benzyloxy Substituent: A Gateway to Therapeutic Diversity
The selection of the 4-benzyloxy group is a strategic choice rooted in established chemical precedent. The precursor, 4-benzyloxyindole, is a critical building block for a variety of advanced pharmaceutical agents.[3] It is utilized in the synthesis of apoptosis inducers, CB2 cannabinoid receptor ligands, and potent hepatitis C virus (HCV) inhibitors.[3] This demonstrates that the 4-benzyloxy moiety is well-tolerated and instrumental in directing the synthesis of compounds with a wide range of biological functions. Its presence can enhance metabolic stability and provides a handle for creating derivatives that can probe deeper into the binding pockets of target proteins.
By combining the proven indoline core with the versatile 4-benzyloxy substituent, we generate a chemical space ripe for the discovery of novel therapeutics with potentially enhanced potency, selectivity, and drug-like properties.
Key Therapeutic Applications & Mechanistic Insights
Anticancer Activity: Targeting Epigenetics and Cell Proliferation
The indoline scaffold is a promising framework for the development of novel anticancer agents. The logical starting point for investigating 4-benzyloxyindoline derivatives is in the realm of epigenetic regulation, specifically targeting Lysine-Specific Demethylase 1 (LSD1).
Causality and Rationale: LSD1 is a key enzyme in epigenetic regulation and is overexpressed in numerous cancers. Its inhibition can reactivate tumor suppressor genes. Structurally related compounds, 4-(4-benzyloxy)phenoxypiperidines, have shown potent and reversible inhibitory activity against LSD1, leading to the inhibition of migration in colon and lung cancer cells.[4] This provides a strong rationale for hypothesizing that the 4-benzyloxyindoline core can be adapted to target the same enzyme, potentially offering a superior pharmacokinetic profile.
Proposed Mechanism of Action: 4-benzyloxyindoline derivatives are hypothesized to bind to the active site of LSD1, preventing the demethylation of histone H3K4 and leading to the reactivation of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Dual inhibition of 5-LOX and sEH for anti-inflammatory effects.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new classes of antimicrobial agents. [5]Indoline-containing hybrids have shown promise, and this activity can be explored further with 4-benzyloxy derivatives. [2] Causality and Rationale: Spiro[benzo[h]quinoline-7,3′-indoline]diones have been synthesized and shown to possess antimicrobial activity against Gram-positive bacteria. [2]The mechanism for many heterocyclic antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase. The planar, aromatic nature of the benzyloxy group combined with the rigid indoline core could facilitate intercalation with DNA or binding to the active site of enzymes like DNA gyrase.
Experimental Protocols & Methodologies
A successful drug discovery campaign requires robust and reproducible experimental methods. The following protocols provide a self-validating system for the synthesis and evaluation of a novel 4-benzyloxyindoline library.
General Synthetic Strategy
The synthesis of a 4-benzyloxyindoline library can be approached via a multi-step sequence starting from commercially available 4-hydroxyindole. The key is the protection of the hydroxyl group, followed by modification of the indole ring and subsequent reduction to the indoline.
Caption: Proposed synthetic workflow for 4-benzyloxyindoline derivatives.
Step-by-Step Protocol: Synthesis of 4-Benzyloxyindole (Precursor)
-
Reaction Setup: To a solution of 4-hydroxyindole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Reagent: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water. A solid precipitate will form.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-benzyloxyindole. The final product should be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Biological Evaluation
Protocol: LSD1 Inhibition Assay (Anticancer)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of LSD1.
-
Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a suitable detection reagent (e.g., Amplex Red).
-
Assay Plate Preparation: Add assay buffer, H3K4me2 peptide substrate, and varying concentrations of the test 4-benzyloxyindoline derivative (typically from 10 nM to 100 µM) to a 96-well plate.
-
Enzyme Addition: Initiate the reaction by adding recombinant LSD1 to each well.
-
Incubation: Incubate the plate at 37 °C for 60 minutes. The reaction produces hydrogen peroxide as a byproduct.
-
Detection: Add the HRP/Amplex Red working solution to each well. Incubate for 15 minutes in the dark. HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the fluorescent product, resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Protocol: Anti-inflammatory Cellular Assay (NO Production in RAW 264.7 Macrophages)
This assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated immune cells. [6]
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 4-benzyloxyindoline derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
-
Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percent inhibition of NO production for each compound concentration and determine the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) must be performed to ensure the observed inhibition is not due to cytotoxicity.
Data Summary and Interpretation
Quantitative data from biological assays should be meticulously organized to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Biological Activity Data for a 4-Benzyloxyindoline Series
| Compound ID | R-Group Modification | LSD1 IC₅₀ (µM) | Anti-inflammatory (NO) IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |
| BZI-001 | H | 12.5 | 25.8 | > 100 |
| BZI-002 | 3-chloro | 4.2 | 15.1 | > 100 |
| BZI-003 | 4-fluoro | 3.8 | 11.6 | 85.4 |
| BZI-004 | 4-methoxy | 9.7 | 22.3 | > 100 |
| Hit-10d | (Reference) | 4.0 | N/A | N/A |
Data for Hit-10d is from a related benzyloxyphenoxypiperidine series for comparison. [4] Interpretation: The addition of electron-withdrawing groups (e.g., chloro, fluoro) at the 3- or 4-position of a substituent attached to the indoline nitrogen (hypothetical R-group) appears to enhance potency against LSD1 and improve anti-inflammatory activity. This provides a clear direction for the next round of chemical synthesis and optimization.
Conclusion and Future Directions
The 4-benzyloxyindoline scaffold represents a promising, yet underexplored, area for therapeutic innovation. By leveraging the validated bioactivity of the indoline core and the synthetic versatility of the 4-benzyloxy group, there is a strong scientific basis to pursue this class of compounds for anticancer, anti-inflammatory, and antimicrobial applications.
The immediate next steps involve the synthesis of a focused library based on the proposed synthetic routes and their evaluation in the described in vitro assays. Promising hits should then be advanced into secondary assays, including profiling against a broader cancer cell line panel, evaluation in in vivo models of inflammation (e.g., carrageenan-induced paw edema), and determination of minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria. This systematic approach, grounded in sound mechanistic rationale and validated protocols, will pave the way for the development of next-generation therapeutics derived from the 4-benzyloxyindoline core.
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Methodological & Application
Synthesis of 4-Benzyloxy-2,3-dihydro-1H-indole: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and scalable two-stage synthetic protocol for the preparation of 4-benzyloxy-2,3-dihydro-1H-indole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the indole core to yield 4-benzyloxyindole, followed by a selective reduction of the pyrrole ring to afford the desired indoline. The presented methodology is optimized for high yield and purity, and this document provides in-depth procedural details, mechanistic insights, and characterization data to ensure successful replication and adaptation in a research setting.
Introduction
This compound, also known as 4-benzyloxyindoline, is a key intermediate in the synthesis of a wide range of biologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and clinical candidates. The benzyloxy group at the 4-position serves as a versatile handle for further functionalization or as a protected hydroxyl group, making this compound particularly useful in the development of novel therapeutics, including those targeting neurological disorders and oncology.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of this important intermediate, designed for researchers and professionals in organic synthesis and drug development.
Overall Synthetic Strategy
The synthesis of this compound is accomplished in two distinct stages, as illustrated in the workflow diagram below. The initial phase focuses on the construction of the 4-benzyloxyindole core from commercially available starting materials. The second stage involves the selective reduction of the C2-C3 double bond of the indole ring to yield the final indoline product.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 4-Benzyloxyindole
The synthesis of the intermediate, 4-benzyloxyindole, is adapted from a reliable and well-documented procedure published in Organic Syntheses.[4] This multi-step process begins with the benzylation of 2-methyl-3-nitrophenol to afford 6-benzyloxy-2-nitrotoluene. This is followed by a condensation reaction and a subsequent reductive cyclization.
Protocol 1.1: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
This protocol details the synthesis of the enamine intermediate required for the indole ring formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 6-Benzyloxy-2-nitrotoluene | 243.25 | 175.4 | 0.72 |
| N,N-Dimethylformamide dimethyl acetal | 119.16 | 102.5 | 0.84 |
| Pyrrolidine | 71.12 | 59.8 | 0.84 |
| Dimethylformamide (DMF) | - | 400 mL | - |
| Methylene chloride | - | 200 mL | - |
| Methanol | - | 1.65 L | - |
Procedure:
-
To a solution of 175.4 g (0.72 mol) of 6-benzyloxy-2-nitrotoluene in 400 mL of DMF, add 102.5 g (0.84 mol) of N,N-dimethylformamide dimethyl acetal and 59.8 g (0.84 mol) of pyrrolidine.[4]
-
Heat the solution at reflux (approximately 110°C) for 3 hours under a nitrogen atmosphere.[4]
-
Allow the reaction mixture to cool to room temperature and remove the volatile components using a rotary evaporator.[4]
-
Dissolve the resulting red residue in 200 mL of methylene chloride and 1.60 L of methanol.[4]
-
Concentrate the solution to a volume of approximately 1.40 L on a steam bath and then cool to 5°C to induce crystallization.[4]
-
Filter the red crystals and wash the filter cake with 200 mL of cold methanol. This affords the primary crop of the product.[4]
-
Evaporate the mother liquor and recrystallize the residue from 50 mL of cold methanol (5°C) to obtain a second crop of the product.[4]
-
Combine the crops and dry under vacuum to yield (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. The expected yield is approximately 95%.[4]
Protocol 1.2: Reductive Cyclization to 4-Benzyloxyindole
This protocol describes the conversion of the enamine intermediate into the indole core via a reductive cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 338.40 | 162.2 | 0.50 |
| Raney Nickel (50% slurry in water) | - | 10 mL | - |
| Hydrazine hydrate (85%) | 50.06 | 132 mL | 2.25 |
| Tetrahydrofuran (THF) | - | 1 L | - |
| Methanol | - | 1 L | - |
| Toluene | - | 500 mL | - |
| Celite | - | - | - |
Procedure:
-
To a stirred solution of 162.2 g (0.50 mol) of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene in 1 L of THF and 1 L of methanol at 30°C under a nitrogen atmosphere, add 10 mL of Raney nickel slurry.[4]
-
Carefully add 44 mL (0.75 mol) of 85% hydrazine hydrate. Vigorous gas evolution will be observed. The reaction is exothermic, and the temperature will rise.[4]
-
After 30 minutes, add another 44 mL of 85% hydrazine hydrate, and a final 44 mL portion after an additional 1 hour.[4]
-
Maintain the reaction temperature between 45 and 50°C using a water bath during the additions and for 2 hours after the final addition.[4]
-
Cool the mixture to room temperature and remove the catalyst by filtration through a pad of Celite. Wash the Celite pad several times with methylene chloride.[4]
-
Combine the filtrate and washings, and evaporate the solvent. Dry the residue by azeotropic distillation with 500 mL of toluene.[4]
-
Purify the crude product by column chromatography on silica gel using a toluene-cyclohexane solvent system to yield 4-benzyloxyindole as a white solid. The expected yield is approximately 97%.[4]
Stage 2: Selective Reduction to this compound
The reduction of the electron-rich indole ring to an indoline can be challenging. Catalytic hydrogenation often requires harsh conditions that can lead to debenzylation. A milder and more selective method involves the use of sodium cyanoborohydride in an acidic medium. The reaction proceeds via protonation of the indole at the C3 position to form an indoleninium ion, which is then reduced by the hydride reagent.
Figure 2: Simplified mechanism for the reduction of 4-benzyloxyindole.
Protocol 2.1: Synthesis of this compound
This protocol details the selective reduction of 4-benzyloxyindole to the target indoline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-Benzyloxyindole | 223.27 | 22.3 | 0.1 |
| Sodium cyanoborohydride | 62.84 | 31.4 | 0.5 |
| Glacial Acetic Acid | - | 500 mL | - |
| Deionized Water | - | - | - |
| 2N Sodium Hydroxide | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 22.3 g (0.1 mol) of 4-benzyloxyindole in 500 mL of glacial acetic acid.[5]
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add 31.4 g (0.5 mol) of sodium cyanoborohydride in portions, maintaining the temperature between 10-15°C.[5]
-
After the addition is complete, stir the reaction mixture for 4 hours at 20°C.[5]
-
Carefully quench the reaction by the slow addition of water.
-
Remove the acetic acid in vacuo using a rotary evaporator.[5]
-
Make the residue alkaline by the addition of 2N sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 150 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound as a colorless oil. The expected yield is in the range of 85-90%.[5]
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The spectrum should show the disappearance of the signals corresponding to the C2 and C3 protons of the indole ring and the appearance of new aliphatic signals for the C2 and C3 protons of the indoline ring.
-
¹³C NMR: The spectrum should confirm the presence of the saturated carbon atoms at the C2 and C3 positions.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of this compound (C₁₅H₁₅NO, MW: 225.29).
-
IR Spectroscopy: The spectrum should show the characteristic N-H stretching frequency for the indoline ring.
Safety Considerations
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. The quenching step should be performed carefully in a fume hood.
-
Raney Nickel is pyrophoric when dry and should be handled as a slurry in water.
-
Solvents such as DMF, THF, methanol, and diethyl ether are flammable and should be handled away from ignition sources.
Conclusion
The protocol described in this application note provides a reliable and high-yielding pathway for the synthesis of this compound. By following the detailed procedures and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The two-stage approach, involving the initial construction of the indole nucleus followed by a selective reduction, offers a robust and adaptable synthetic route.
References
-
Batcho, A. D.; Leimgruber, W. 4-Benzyloxyindole. Org. Synth.1985 , 63, 214. [Link]
-
Gribble, G. W.; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. J. Am. Chem. Soc.1974 , 96 (25), 7812–7814. [Link]
-
Kumar, Y.; Florvall, L. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synth. Commun.1983 , 13 (6), 489-493. [Link]
-
Gribble, G. W. et al. Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society. [Link]
-
Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications. [Link]
-
Taylor & Francis Online. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. [Link]
-
CACHE. Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. [Link]
-
National Center for Biotechnology Information. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]
-
ACS Publications. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. [Link]
-
PubMed Central. 5-Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate. [Link]
-
ResearchGate. Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. [Link]
Sources
Preparation of 4-Benzyloxyindoline from 4-Benzyloxyindole: An Application Guide
Introduction
4-Benzyloxyindoline is a valuable synthetic intermediate in the development of various pharmacologically active compounds and functional materials. Its indoline core, substituted at the 4-position with a benzyloxy group, provides a versatile scaffold for further chemical modifications. This document provides a comprehensive guide for the preparation of 4-benzyloxyindoline from its corresponding indole, 4-benzyloxyindole, through a robust and efficient chemical reduction method. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed protocols, mechanistic insights, and practical guidance for successful execution.
4-Benzyloxyindole itself serves as a critical building block in the synthesis of a range of bioactive molecules, including derivatives of 4-alkyloxy-aminoalkyl indoles and other complex heterocyclic systems. The reduction of the indole ring to an indoline is a key transformation that alters the electronic and steric properties of the molecule, opening up new avenues for derivatization and biological screening.
Chemical Theory and Mechanistic Overview
The conversion of an indole to an indoline is a reduction reaction that saturates the C2-C3 double bond of the pyrrole ring. While several methods exist for this transformation, including catalytic hydrogenation and various chemical reductions, this guide focuses on the use of sodium cyanoborohydride (NaBH₃CN) in the presence of trifluoroacetic acid (TFA). This method is favored for its operational simplicity, high efficiency, and selectivity.
The mechanism of this reduction involves the initial protonation of the indole ring by the strong acid, trifluoroacetic acid. Protonation occurs preferentially at the C3 position, forming a resonance-stabilized indoleninium ion. This electrophilic intermediate is then susceptible to hydride attack from sodium cyanoborohydride. The hydride transfer selectively reduces the C2-C3 double bond, yielding the desired indoline product. The presence of the electron-donating benzyloxy group at the 4-position can influence the reactivity of the indole ring, but the fundamental mechanism remains the same.
Figure 1: Mechanistic workflow for the reduction of 4-benzyloxyindole.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of 4-benzyloxyindoline from 4-benzyloxyindole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Benzyloxyindole | ≥98% | Commercially available | Starting material |
| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Commercially available | Reducing agent |
| Trifluoroacetic Acid (TFA) | Reagent grade | Commercially available | Acid catalyst |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially available | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For workup | |
| Brine (saturated NaCl solution) | Prepared in-house | For workup | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially available | Drying agent | |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography |
| Ethyl Acetate | HPLC grade | Commercially available | Eluent for chromatography |
| Hexanes | HPLC grade | Commercially available | Eluent for chromatography |
Instrumentation
-
Magnetic stirrer with stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Reaction Setup
Figure 2: Schematic of the reaction setup.
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxyindole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of indole). Place the flask in an ice bath and stir the solution.
-
Addition of Acid: Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution via a dropping funnel over a period of 10-15 minutes. The solution may change color upon addition of the acid.
-
Addition of Reducing Agent: In a separate container, prepare a solution of sodium cyanoborohydride (1.5 eq) in a small amount of an appropriate solvent (e.g., THF or isopropanol). Add this solution to the reaction mixture dropwise, ensuring the temperature remains between 0 and 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic (pH ~8-9). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 4-benzyloxyindoline can be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-benzyloxyindoline as a solid or oil.
Characterization
The identity and purity of the synthesized 4-benzyloxyindoline should be confirmed by spectroscopic methods.
Physicochemical Properties
| Property | 4-Benzyloxyindole (Starting Material) | 4-Benzyloxyindoline (Product) |
| Molecular Formula | C₁₅H₁₃NO | C₁₅H₁₅NO |
| Molecular Weight | 223.27 g/mol | 225.29 g/mol |
| Appearance | White to off-white powder[1] | Expected to be a solid or oil |
| Melting Point | 57-61 °C[1] | Not available |
Spectroscopic Data
4-Benzyloxyindole (Starting Material)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (br s, 1H, NH), 7.45-7.30 (m, 5H, Ar-H), 7.20 (t, J = 2.8 Hz, 1H, indole H2), 7.15 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (t, J = 8.0 Hz, 1H, Ar-H), 6.65 (dd, J = 2.8, 0.8 Hz, 1H, indole H3), 6.55 (d, J = 7.6 Hz, 1H, Ar-H), 5.15 (s, 2H, OCH₂Ph).
-
¹³C NMR (CDCl₃, 100 MHz): δ 152.0, 137.5, 136.0, 128.6, 128.0, 127.8, 124.5, 122.3, 115.6, 105.5, 103.0, 101.8, 70.2.
-
Mass Spectrum (EI): m/z (%) 223 (M⁺, 100), 132 (20), 91 (85).
4-Benzyloxyindoline (Product)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 6.95 (t, J = 7.8 Hz, 1H, Ar-H), 6.45 (d, J = 7.6 Hz, 1H, Ar-H), 6.35 (d, J = 7.6 Hz, 1H, Ar-H), 5.05 (s, 2H, OCH₂Ph), 3.80 (br s, 1H, NH), 3.55 (t, J = 8.4 Hz, 2H, indoline H2), 3.00 (t, J = 8.4 Hz, 2H, indoline H3).
-
¹³C NMR (CDCl₃, 100 MHz): δ 153.5, 151.0, 137.5, 128.5, 127.8, 127.6, 127.4, 116.5, 106.0, 100.5, 70.0, 47.5, 29.5.
-
Mass Spectrum (EI): m/z (%) 225 (M⁺, 60), 134 (100), 91 (80).
Safety and Handling
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic if swallowed, in contact with skin, or if inhaled. It is also water-reactive and releases flammable gases. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid contact with acids and water.
-
Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled. Handle with extreme care in a fume hood, using appropriate PPE.
-
Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area, preferably a fume hood.
-
General Precautions: Always perform a thorough risk assessment before starting any chemical synthesis. Ensure that appropriate spill control materials are readily available.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient amount of reducing agent or acid. Low reaction temperature or time. | Add more NaBH₃CN or TFA. Increase reaction time or allow the reaction to warm to room temperature. |
| Formation of side products | Reaction temperature too high. Incorrect stoichiometry of reagents. | Maintain the reaction temperature at 0 °C during the addition of reagents. Use the recommended stoichiometry. |
| Low yield | Incomplete reaction. Loss of product during workup or purification. | Ensure the reaction goes to completion by TLC. Be careful during extraction and chromatography steps. |
Conclusion
The reduction of 4-benzyloxyindole to 4-benzyloxyindoline using sodium cyanoborohydride and trifluoroacetic acid is a reliable and efficient method for accessing this important synthetic intermediate. By following the detailed protocol and safety precautions outlined in this guide, researchers can confidently synthesize this compound in good yield and high purity. The provided spectroscopic data will aid in the characterization and quality control of the final product, facilitating its use in further synthetic endeavors.
References
- Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. (n.d.).
Sources
Application Notes and Protocols for the N-alkylation of 4-Benzyloxy-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of 4-benzyloxy-2,3-dihydro-1H-indole, a key synthetic transformation for accessing a diverse range of pharmaceutically relevant molecules. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the described methods but also adapt them to their specific needs.
Introduction: The Significance of N-Alkylated Indolines
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The nitrogen atom of the indoline ring system serves as a crucial handle for chemical modification. N-alkylation, in particular, is a fundamental strategy to modulate the pharmacological properties of indoline-containing compounds. By introducing various alkyl groups, researchers can fine-tune a molecule's lipophilicity, steric profile, and ability to interact with biological targets. The 4-benzyloxy substituent in the target molecule offers a versatile starting point, as the benzyl group can be readily removed at a later synthetic stage to reveal a phenol, providing a further point for diversification.
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount. This compound can be efficiently prepared in a two-step sequence from the commercially available 4-benzyloxyindole.
Step 1: Synthesis of 4-Benzyloxyindole
The synthesis of 4-benzyloxyindole has been well-established and can be achieved through various methods. A robust procedure involves the reaction of 2-methyl-3-nitrophenol with benzyl chloride, followed by a condensation and reductive cyclization sequence.[1]
Step 2: Reduction of 4-Benzyloxyindole to this compound
The conversion of the indole to the corresponding indoline is a standard reduction reaction. Several reagents can accomplish this transformation; a common and effective method involves the use of sodium cyanoborohydride in acetic acid.
Protocol 1: Synthesis of this compound
Materials:
-
4-Benzyloxyindole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-benzyloxyindole (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Part 2: N-Alkylation of this compound
The N-alkylation of this compound can be accomplished through several methods. The choice of method will depend on the nature of the alkylating agent and the desired scale of the reaction.
Method 1: Classical N-Alkylation with Alkyl Halides
This is a widely used and generally reliable method that proceeds via an SN2 mechanism.[2] The indoline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to deprotonate the nitrogen, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct.
Mechanism of Classical N-Alkylation
Caption: Mechanism of classical N-alkylation of an indoline.
Protocol 2: N-Alkylation with Benzyl Bromide
This protocol provides a specific example using benzyl bromide as the alkylating agent.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Expertise & Experience:
-
Choice of Base: For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used.[3] Exercise extreme caution when using NaH as it is highly reactive and flammable.
-
Solvent Selection: DMF and acetonitrile are excellent choices due to their polar aprotic nature, which facilitates SN2 reactions.
-
Over-alkylation: While secondary amines can sometimes undergo further alkylation to form quaternary ammonium salts, this is generally less of a concern with indolines under these conditions compared to simpler aliphatic amines.
Method 2: Reductive Amination
Reductive amination is a powerful alternative for the synthesis of N-alkylated amines, particularly when the corresponding aldehyde or ketone is readily available. This two-step, one-pot process involves the formation of an intermediate iminium ion, which is then reduced in situ.
Mechanism of Reductive Amination
Caption: General mechanism of reductive amination.
Protocol 3: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness:
-
Mild Conditions: Reductive amination with sodium triacetoxyborohydride is known for its mild reaction conditions and high functional group tolerance.
-
Selectivity: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.
Part 3: Data Presentation and Experimental Workflow
Table 1: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Base/Reagent | Solvent | Temperature | Advantages | Disadvantages |
| Classical Alkylation | Alkyl Halides | K₂CO₃, NaH | DMF, MeCN | RT to 80 °C | Wide availability of alkyl halides, straightforward procedure. | Can require heating, potential for over-alkylation with highly reactive substrates. |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃ | DCM, DCE | Room Temperature | Mild conditions, high functional group tolerance. | Requires the corresponding carbonyl compound. |
Experimental Workflow Diagram
Caption: Overall experimental workflow from starting material to final product.
References
-
Batcho, A. D.; Leimgruber, W. Org. Synth.1985 , 63, 214. [Link]
-
Ghosh, A. K., et al. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry2020 , 12(7), 1184. [Link]
-
Smith, A. B., et al. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Adv., 2020 , 10, 43933-43939. [Link]
- Williams, D. R., et al. Process for n-alkylation of indoles. U.S. Patent 3,012,040, issued December 5, 1961.
-
Maji, M., et al. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. J. Org. Chem.2022 , 87(9), 5603–5616. [Link]
-
Cee, V. J.; Erlanson, D. A. N-alkylation of an indole. ACS Med. Chem. Lett.2019 , 10(9), 1302-1308. [Link]
-
He, L., et al. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemCatChem2020 , 12(15), 3844-3849. [Link]
-
Carril, M., et al. 1-benzylindole. Org. Synth.2007 , 84, 145. [Link]
- Shavnya, A., et al. N-alkylation of indole derivatives. U.S.
-
Somei, M., et al. A New, Simple, and General Synthesis of 4-Substituted Indoles. Chem. Pharm. Bull.1985 , 33(9), 3696-3706. [Link]
-
Vedejs, E., et al. Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System. CACHE2002 . [Link]
-
Chem-Impex International Inc. 4-Benzyloxyindole. [Link]
-
Gribble, G. W., et al. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Org. Lett.2022 , 24(15), 2849–2853. [Link]
-
Chemistry with Caroline. Alkylation of Amines. YouTube, 5 April 2022. [Link]
Sources
Application Notes and Protocols for the N-acylation of 4-Benzyloxy-2,3-dihydro-1H-indole
Introduction: The Strategic Importance of N-Acylated Indolines in Modern Drug Discovery
The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its three-dimensional, sp³-rich architecture offers distinct advantages over the flat, aromatic indole ring system, often leading to improved solubility, metabolic stability, and target engagement. The N-acylation of the indoline nitrogen is a fundamental and highly versatile transformation that allows for the introduction of a vast array of functional groups, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.
This application note provides a comprehensive guide to the N-acylation of 4-benzyloxy-2,3-dihydro-1H-indole, a valuable intermediate in the synthesis of various therapeutic agents. The benzyloxy group at the 4-position serves as a versatile handle for further functionalization or as a key pharmacophoric element. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for N-acylation with both acyl chlorides and acid anhydrides, and discuss critical aspects of reaction work-up and product purification.
Mechanistic Rationale: The Nucleophilic Nature of the Indoline Nitrogen
The N-acylation of this compound proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of the indoline ring, being a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).
A key consideration in this reaction is the need for a base. The reaction generates a strong acid (HCl in the case of an acyl chloride) as a byproduct, which can protonate the starting indoline, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is therefore essential to neutralize the acid as it is formed, allowing the reaction to proceed to completion.
Synthesis of the Starting Material: this compound
The starting material, this compound, can be readily prepared from the commercially available 4-benzyloxyindole via reduction. A common and effective method involves the use of sodium borohydride in the presence of an acid, such as trifluoroacetic acid, which generates the reducing species in situ.
Protocol 1: Synthesis of this compound
Materials:
-
4-Benzyloxyindole
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Core Experimental Protocols for N-Acylation
The following protocols detail the N-acylation of this compound using two of the most common and reliable classes of acylating agents: acyl chlorides and acid anhydrides.
Protocol 2: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes the synthesis of 1-acetyl-4-benzyloxy-2,3-dihydro-1H-indole.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (Et₃N) (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 1-acetyl-4-benzyloxy-2,3-dihydro-1H-indole.
Diagram of N-Acylation Workflow with Acyl Chloride
Caption: General workflow for the N-acylation of this compound using an acyl chloride.
Protocol 3: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol offers an alternative to acyl chlorides, often with a simpler work-up.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the starting indoline.
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparative Overview of N-Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 1-3 |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 2-4 |
| Acetic Anhydride | Triethylamine | DCM/THF | RT | 2-6 |
| Propionic Anhydride | Pyridine | THF | RT | 3-8 |
Characterization of a Representative Product: 1-Acetyl-4-benzyloxy-2,3-dihydro-1H-indole
The successful synthesis of the N-acylated product should be confirmed by standard analytical techniques. Below is representative data for 1-acetyl-4-benzyloxy-2,3-dihydro-1H-indole.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.95-7.85 (m, 1H), 7.45-7.30 (m, 5H), 7.15 (t, J = 8.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 6.60 (d, J = 8.0 Hz, 1H), 5.10 (s, 2H), 4.15 (t, J = 8.4 Hz, 2H), 3.10 (t, J = 8.4 Hz, 2H), 2.25 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 168.5, 155.0, 142.0, 137.0, 128.6, 128.0, 127.5, 127.0, 122.0, 115.0, 108.0, 105.0, 70.0, 48.0, 28.0, 24.0.
-
Appearance: Typically a white to off-white solid.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial, as acylating agents are sensitive to moisture.
-
Slow Addition of Acylating Agent: Dropwise addition of the acyl chloride or anhydride, especially at 0 °C, helps to control the exothermicity of the reaction and minimize side product formation.
-
Incomplete Reaction: If the reaction stalls, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the acylation.
-
Purification: Flash column chromatography is generally the most effective method for obtaining highly pure N-acylated indoline. The choice of eluent system will depend on the polarity of the specific product.
Conclusion
The N-acylation of this compound is a robust and high-yielding transformation that provides access to a diverse range of valuable building blocks for drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocols provided in this application note, researchers can confidently and efficiently synthesize a library of N-acylated indolines for their specific research needs.
References
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
Organic Syntheses. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Org. Synth. 1985, 63, 214. [Link]
-
Wang, G., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6723. [Link]
Sources
Application Notes and Protocols for the Regioselective Functionalization of 4-Benzyloxyindoline at the C5 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C5-Functionalized 4-Benzyloxyindolines
The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Functionalization of the indoline nucleus is a cornerstone of medicinal chemistry, enabling the modulation of a molecule's physicochemical properties and biological activity. Among the various positions on the indoline ring, C5 functionalization is of particular strategic importance. The introduction of diverse substituents at this position can significantly influence ligand-receptor interactions, metabolic stability, and overall drug-like properties.
4-Benzyloxyindoline, with its readily available starting material and the versatile benzyloxy protecting group, serves as an excellent platform for the synthesis of novel C5-substituted indolines. The benzyloxy group not only protects the phenolic hydroxyl but also, in concert with the indoline nitrogen, electronically activates the aromatic ring, directing electrophilic substitution to specific positions. This guide provides a comprehensive overview of the strategies and detailed protocols for the selective functionalization of 4-benzyloxyindoline at the C5 position, a key step in the development of new therapeutic agents.
Mechanistic Rationale for C5 Regioselectivity
The regioselectivity of electrophilic aromatic substitution on 4-benzyloxyindoline is governed by the combined electronic effects of the indoline nitrogen and the 4-benzyloxy group.[1][2][3] Both are electron-donating groups, activating the benzene ring towards electrophilic attack. The lone pair of electrons on the nitrogen atom and the oxygen atom of the benzyloxy group are delocalized into the aromatic system, increasing the electron density at the ortho and para positions.
Specifically, the C5 position is para to the strongly activating amino group of the indoline and ortho to the activating benzyloxy group. This dual activation makes the C5 position highly nucleophilic and thus the preferred site for electrophilic attack. The resonance structures of the carbocation intermediate (the arenium ion) formed upon attack at C5 are well-stabilized, further favoring this substitution pattern.[1]
Strategic Overview of C5 Functionalization
The functionalization of 4-benzyloxyindoline at the C5 position can be broadly approached in two stages:
-
Initial C5-Functionalization: Introduction of a handle for further diversification, typically through electrophilic aromatic substitution reactions such as halogenation, nitration, or formylation.
-
Diversification via Cross-Coupling: Utilization of the installed functional group (e.g., a halogen) to introduce a wide array of substituents through transition-metal-catalyzed cross-coupling reactions.
Caption: A strategic workflow for the C5-functionalization of 4-benzyloxyindoline.
PART 1: Protocols for Initial C5-Functionalization
Protocol 1: C5-Bromination of 4-Benzyloxyindoline
Causality: Bromination is a robust and widely used method to introduce a versatile handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings. Acetonitrile is a suitable solvent that is relatively inert and solubilizes the reactants. The reaction is typically performed at room temperature to maintain high regioselectivity.
Materials:
-
4-Benzyloxyindoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-benzyloxyindoline (1.0 equiv) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 equiv) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-4-benzyloxyindoline.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective for activated aromatic rings. |
| Solvent | Anhydrous Acetonitrile | Good solubility for reactants, inert under reaction conditions. |
| Temperature | Room Temperature | Sufficient for the reaction of the activated substrate while minimizing side reactions. |
| Work-up | Sodium thiosulfate quench | To remove any unreacted bromine. |
Protocol 2: C5-Nitration of N-Acetyl-4-benzyloxyindoline
Causality: Direct nitration of indoline can be challenging due to the sensitivity of the amino group to strong acids. Therefore, protection of the indoline nitrogen as an acetamide is crucial. The acetyl group is electron-withdrawing, which slightly deactivates the ring but is necessary to prevent oxidation and side reactions. A mixture of fuming nitric acid and acetic anhydride provides a milder nitrating agent (acetyl nitrate) suitable for this substrate.[4]
Materials:
-
N-Acetyl-4-benzyloxyindoline
-
Fuming nitric acid
-
Acetic anhydride
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-acetyl-4-benzyloxyindoline (1.0 equiv) in acetic anhydride, cool the mixture to 0°C in an ice bath.
-
Slowly add fuming nitric acid (1.1 equiv) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-acetyl-5-nitro-4-benzyloxyindoline.
| Parameter | Condition | Rationale |
| Protection | N-Acetylation | Prevents oxidation of the indoline nitrogen and directs nitration. |
| Nitrating Agent | Fuming HNO₃ in Acetic Anhydride | Generates acetyl nitrate, a milder nitrating agent. |
| Temperature | 0°C | Controls the exothermic reaction and improves selectivity. |
| Work-up | Quenching on ice and neutralization | Safely decomposes the nitrating agent and allows for product extraction. |
Protocol 3: C5-Formylation via Vilsmeier-Haack Reaction
Causality: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[5][6][7][8] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile. The reaction introduces a formyl group, a versatile synthetic handle for further transformations.
Materials:
-
4-Benzyloxyindoline
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Aqueous sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add phosphorus oxychloride (3.0 equiv) dropwise, keeping the temperature below 10°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 4-benzyloxyindoline (1.0 equiv) in anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70°C for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of ice and water.
-
Basify the aqueous solution with a sodium hydroxide solution to pH > 10.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 4-benzyloxyindoline-5-carbaldehyde.[9]
| Parameter | Condition | Rationale |
| Reagents | POCl₃ and DMF | In situ generation of the electrophilic Vilsmeier reagent. |
| Temperature | Initial cooling, then heating | Controlled formation of the reagent, followed by thermal promotion of the electrophilic substitution. |
| Work-up | Hydrolysis and basification | Hydrolyzes the intermediate iminium salt to the aldehyde and facilitates extraction. |
PART 2: Protocols for Diversification via Cross-Coupling
Protocol 4: Suzuki-Miyaura Coupling of 5-Bromo-4-benzyloxyindoline
Causality: The Suzuki-Miyaura coupling is a highly versatile and robust method for the formation of C-C bonds.[10][11][12] It allows for the introduction of a wide range of aryl and heteroaryl groups. A palladium catalyst, typically with a phosphine ligand, is used to mediate the reaction between the aryl halide and a boronic acid or ester. The choice of base and solvent is critical for the efficiency of the transmetalation step.[12]
Materials:
-
5-Bromo-4-benzyloxyindoline
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a reaction vessel, add 5-bromo-4-benzyloxyindoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (0.02-0.05 equiv), triphenylphosphine (0.04-0.10 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 5: Buchwald-Hartwig Amination of 5-Bromo-4-benzyloxyindoline
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14][15][16] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C5 position. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[14]
Materials:
-
5-Bromo-4-benzyloxyindoline
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[15]
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Toluene or 1,4-dioxane (anhydrous and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with palladium(II) acetate (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and sodium tert-butoxide (1.2-1.5 equiv).
-
Add 5-bromo-4-benzyloxyindoline (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110°C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / Bulky Phosphine | Efficiently catalyzes the C-N bond formation. |
| Base | NaOtBu | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Anhydrous, degassed Toluene/Dioxane | Aprotic solvent that solubilizes reactants and is stable at high temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from deactivation by oxygen. |
Conclusion
The selective functionalization of 4-benzyloxyindoline at the C5 position provides a powerful avenue for the synthesis of novel and diverse molecular entities with significant potential in drug discovery. The protocols outlined in this guide, from initial electrophilic substitution to subsequent cross-coupling reactions, offer a robust and versatile toolkit for medicinal chemists. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. The strategic application of these methods will undoubtedly continue to fuel the development of innovative therapeutics based on the privileged indoline scaffold.
References
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(44), 10448-10457. [Link]
-
LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Introduction to regioselectivity in aromatic reactions. (2019). YouTube. [Link]
-
Organic Syntheses. (1961). p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
Zhang, M., et al. (2019). Cu–Catalyzed C5 Nitration of Indolines under Mild Conditions. Organic Letters, 21(16), 6439-6443. [Link]
-
Keesara, S., & Parvathaneni, S. (2016). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. RSC Advances, 6(82), 78787-78794. [Link]
-
Akamanchi, K. G., & Zope, D. D. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its application in the synthesis of novel heterocyclic compounds. International Journal of Industrial Chemistry, 4(1), 1-8. [Link]
-
StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]
-
Journet, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 89-95. [Link]
-
Campeau, L. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]
-
Nolan, S. P., et al. (2007). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 63(27), 6093-6101. [Link]
-
Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
-
Oestreich, M., & Hermeke, J. (2015). Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters. Chemical Communications, 51(88), 15951-15954. [Link]
-
Patil, S. B., & Patil, P. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2473. [Link]
-
Burns, D. J., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 55(30), 4154-4157. [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]
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electrophilic substitution of 4-Benzyloxy-2,3-dihydro-1H-indole
An Application Guide to the Electrophilic Substitution of 4-Benzyloxy-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as 4-benzyloxyindoline, is a pivotal heterocyclic scaffold in modern synthetic and medicinal chemistry. Its electron-rich aromatic core makes it highly amenable to electrophilic substitution, providing a versatile platform for constructing a diverse array of functionalized molecules. These derivatives are key intermediates in the synthesis of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1] This guide offers a comprehensive overview of the chemical principles governing the electrophilic substitution of 4-benzyloxyindoline, detailed experimental protocols for key transformations, and insights into the application of its derivatives in drug discovery.
Foundational Principles: Understanding Reactivity and Regioselectivity
The synthetic utility of 4-benzyloxyindoline is rooted in the electronic properties of its bicyclic structure. The benzene ring is activated towards electrophilic aromatic substitution (EAS) by two powerful electron-donating groups (EDGs): the 4-benzyloxy group and the fused dihydro-pyrrole ring.[2]
-
The 4-Benzyloxy Group (-OCH₂Ph): The oxygen atom, directly attached to the aromatic ring, is a potent activating group. Through resonance, it donates a lone pair of electrons into the π-system, significantly increasing the nucleophilicity of the ring. This effect strongly directs incoming electrophiles to the ortho (C5) and para (C7) positions.[3][4]
-
The Dihydro-pyrrole Ring (Indoline Nitrogen): The lone pair on the indoline nitrogen atom also participates in activating the ring. As a secondary amine fused to the benzene ring, it functions as an ortho, para-director, further enhancing the electron density at the C5 and C7 positions.
The synergistic activation from both groups renders the 4-benzyloxyindoline scaffold significantly more reactive than benzene, often allowing for reactions under milder conditions.[5][6] The primary sites of electrophilic attack are the C5 and C7 positions, which are electronically enriched, as illustrated by the resonance contributors. Substitution at C5 is often favored due to reduced steric hindrance compared to the C7 position, which is flanked by the dihydro-pyrrole ring.
Caption: Directing effects in 4-benzyloxyindoline.
Core Synthetic Protocols: A Practical Guide
The high reactivity of 4-benzyloxyindoline allows for a range of electrophilic substitution reactions. The following protocols are foundational for the functionalization of this scaffold.
General Experimental Workflow
The successful execution of these protocols hinges on a systematic workflow, from reaction setup to product characterization.
Caption: Standard workflow for electrophilic substitution.
Protocol 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, a crucial functional handle for further synthesis.[7] The reaction proceeds via an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous DMF (3.0 eq) and anhydrous DCM (10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 15 minutes. A thick white precipitate (the Vilsmeier reagent) will form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing a saturated solution of sodium bicarbonate.
-
Stir vigorously until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the formylated product(s).
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
Protocol 2: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone.[9] This transformation is fundamental for building more complex carbon skeletons. The use of a Lewis acid catalyst is typically required.[9]
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCE in a round-bottom flask.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) dropwise. Stir for 15 minutes to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in anhydrous DCE dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates consumption of the starting material.
-
Cool the reaction back to 0 °C and quench by slowly adding 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic extracts, wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude ketone by flash chromatography or recrystallization.
Causality: The use of excess Lewis acid is often necessary as it can complex with the amine and ether functionalities in the substrate.
Protocol 3: Nitration
Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be reduced to an amine or used in other transformations. Due to the high reactivity of the substrate, mild nitrating conditions are recommended to prevent over-reaction or degradation.
Materials:
-
This compound
-
Nitric acid (fuming, HNO₃)
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in DCM.
-
Cool the solution to -10 °C using an ice-salt bath.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (5.0 eq) at 0 °C. Allow this mixture to stir for 10 minutes.
-
Add the freshly prepared nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not rise above -5 °C.
-
Stir the reaction at -10 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash carefully with saturated NaHCO₃ solution until the washings are neutral.
-
Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the nitro-substituted product by column chromatography.
Rationale: Using a pre-formed solution of acetyl nitrate (from HNO₃ and Ac₂O) provides a milder, more controlled electrophile than the traditional H₂SO₄/HNO₃ mixture, which is crucial for highly activated systems.[10][11]
Summary of Reaction Conditions
| Reaction Type | Electrophile Source | Catalyst / Co-reagent | Solvent | Temp. (°C) | Typical Time (h) |
| Vilsmeier-Haack | POCl₃ / DMF | - | DCM | 0 to RT | 4 - 6 |
| Friedel-Crafts Acylation | Acetyl Chloride | AlCl₃ | DCE | 0 to RT | 2 - 4 |
| Nitration | HNO₃ / Ac₂O | - | DCM | -10 | 1 - 2 |
| Bromination | N-Bromosuccinimide | - | DMF or CCl₄ | 0 to RT | 1 - 3 |
Applications in Drug Discovery
The functionalized 4-benzyloxyindoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[12] The derivatives synthesized via the protocols above serve as advanced intermediates for a range of therapeutic agents.
-
Building Blocks for Kinase Inhibitors: The acyl and formyl groups introduced can be elaborated through aldol condensations, Wittig reactions, or reductive aminations to build the complex side chains often required for potent and selective kinase inhibition in cancer therapy.
-
Precursors to Serotonin and Dopamine Receptor Ligands: The indoline structure is related to neurotransmitters. Functionalization of the benzene ring allows for the modulation of pharmacological properties to develop new agents for treating neurological disorders.[13]
-
Synthesis of Anti-inflammatory Agents: The ability to introduce diverse substituents enables the fine-tuning of structure-activity relationships (SAR) in the development of novel anti-inflammatory drugs.[1]
The benzyloxy group serves as a stable protecting group for the 4-hydroxy functionality, which can be deprotected in a later synthetic step (e.g., via catalytic hydrogenation) to reveal a phenol. This phenol is often a key pharmacophoric feature, participating in hydrogen bonding with target proteins.
Conclusion
This compound is a highly valuable and reactive substrate for electrophilic aromatic substitution. The strong activating and directing influence of the benzyloxy and indoline nitrogen groups enables a wide range of transformations under controlled conditions. The protocols detailed herein for formylation, acylation, and nitration provide reliable methods for accessing key 5- and 7-substituted indoline intermediates. The versatility of these intermediates solidifies the role of the 4-benzyloxyindoline scaffold as a cornerstone in the synthetic chemist's toolkit for modern drug discovery and development.
References
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Miller, C. P., et al. (2001). Design, Synthesis, and Preclinical Characterization of a Series of 2-Aryl-3-aroylbenzothiophenes: A New Class of Potent and Orally Active Nonsteroidal Estrogen Receptor Agonists. Journal of Medicinal Chemistry, 44(11), 1654–1657. [Link]
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Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
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Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
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Zhang, Y., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Fujii, H., et al. (1995). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (13), 1649-1655. [Link]
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Powers, J. C. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(8), 2627–2631. [Link]
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Química Orgánica. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
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Liu, W-B., et al. (2016). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 138(26), 8056–8059. [Link]
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Pearson Education. (n.d.). The electrophilic aromatic substitution reaction rate for indole... Retrieved from [Link]
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Shi, L. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 26(30), 5706-5738. [Link]
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Application Note: Methodologies for the Deprotection of 4-Benzyloxy-2,3-dihydro-1H-indole
Introduction: Unveiling the Core Scaffold
The 4-hydroxy-2,3-dihydro-1H-indole, also known as 4-hydroxyindoline, is a privileged scaffold in medicinal chemistry. Its structure is a key component in a variety of biologically active molecules, including those targeting neurological disorders.[1] The synthesis of these complex molecules often necessitates the use of protecting groups to mask reactive functional moieties. The benzyl group is a robust and versatile choice for protecting hydroxyl groups due to its stability across a wide range of reaction conditions.
This application note provides a detailed guide for the deprotection of 4-benzyloxy-2,3-dihydro-1H-indole to yield the desired 4-hydroxy-2,3-dihydro-1H-indole. We will explore two primary, field-proven methodologies: catalytic hydrogenolysis and Lewis acid-mediated cleavage. The causality behind experimental choices, step-by-step protocols, and troubleshooting guidance are provided to ensure reproducible and high-yield transformations.
Core Principles of O-Debenzylation
The cleavage of the benzylic C-O bond is the central transformation in this deprotection. The choice of method is contingent upon the overall molecular architecture, specifically the presence of other functional groups that may be sensitive to the reaction conditions.
-
Catalytic Hydrogenolysis: This is often the method of choice due to its mild conditions and clean byproducts (toluene). The reaction involves the use of a transition metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reductively cleave the C-O bond.
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), can effectively cleave aryl benzyl ethers. This method is particularly useful when the molecule contains functional groups that are susceptible to reduction under hydrogenation conditions.
Protocol 1: Catalytic Hydrogenolysis
Principle and Rationale
Catalytic hydrogenolysis is a heterogeneous catalytic process where the substrate and a hydrogen source are brought together on the surface of a metal catalyst.[2] For the debenzylation of this compound, palladium on carbon (Pd/C) is the most commonly employed catalyst. The reaction can be performed using hydrogen gas or through transfer hydrogenation, where a hydrogen donor molecule is used.
The addition of a mild acid, such as acetic acid, can sometimes facilitate the reaction, particularly if the substrate contains basic nitrogen groups that might otherwise coordinate to and poison the palladium catalyst.[3]
Experimental Workflow: Catalytic Hydrogenolysis
Caption: Workflow for catalytic hydrogenolysis.
Detailed Step-by-Step Protocol (Hydrogen Gas)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol, ~0.1 M), add 10% Pd/C (5-10 mol%).
-
Degassing: Securely seal the reaction vessel and degas by applying vacuum and backfilling with nitrogen or argon. Repeat this process three times.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel. This can be achieved using a hydrogen-filled balloon for reactions at atmospheric pressure or a Parr hydrogenation apparatus for elevated pressures.
-
Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-hydroxy-2,3-dihydro-1H-indole.
-
Purification: If necessary, purify the crude product by silica gel column chromatography.
Protocol Variation: Transfer Hydrogenation
For instances where handling hydrogen gas is not desirable, transfer hydrogenation offers a safer alternative.
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add ammonium formate (3-5 eq) and 10% Pd/C (5-10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 5-7 from the hydrogen gas protocol.
Comparative Data for Catalytic Hydrogenolysis
| Parameter | Hydrogen Gas (H₂) | Transfer Hydrogenation (Ammonium Formate) | Expected Outcome & Remarks |
| Pressure | Atmospheric to 50 psi | Atmospheric | Higher pressure with H₂ can accelerate the reaction but may also increase the risk of over-reduction of the indole ring if not properly controlled. |
| Temperature | Room Temperature | Reflux | Transfer hydrogenation typically requires heating to facilitate the decomposition of the hydrogen donor. |
| Safety | Requires careful handling of flammable gas | Generally safer as it avoids gaseous hydrogen | Ammonium formate is a solid, making it easier to handle. |
| Reaction Time | Typically 4-24 hours | Typically 1-6 hours | Reaction times are substrate and catalyst dependent. |
| Yield | Generally >90% | Generally >90% | Both methods are capable of providing excellent yields. |
Protocol 2: Boron Tribromide (BBr₃) Mediated Deprotection
Principle and Rationale
Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the benzyl ether, facilitating the cleavage of the C-O bond. This method is advantageous when the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups. However, BBr₃ is highly corrosive and moisture-sensitive, requiring careful handling under anhydrous conditions.
Reaction Mechanism: Lewis Acid Cleavage
Caption: Mechanism of BBr₃ mediated debenzylation.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BBr₃ (1.1-1.5 eq) in DCM dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction at -78°C and allow it to slowly warm to 0°C or room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of methanol, followed by water, at 0°C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Stalled Reaction (Hydrogenolysis) | - Catalyst poisoning by the indoline nitrogen. - Poor quality or deactivated catalyst. - Insufficient hydrogen pressure or poor agitation. | - Add a small amount of acetic acid (1-5 vol%) to the reaction mixture.[3] - Use fresh, high-quality Pd/C. Pearlman's catalyst (Pd(OH)₂/C) can also be more effective for nitrogen-containing substrates. - Ensure vigorous stirring and, if possible, increase hydrogen pressure. |
| Over-reduction of the Indole Ring | - Reaction conditions are too harsh (high pressure, high temperature, prolonged reaction time). | - Lower the hydrogen pressure and/or reaction temperature. - Carefully monitor the reaction and stop it as soon as the starting material is consumed. - Consider using a milder transfer hydrogenation method. |
| Low Yield with BBr₃ | - Presence of moisture in the reaction. - Insufficient BBr₃. | - Ensure all glassware is flame-dried and reagents/solvents are anhydrous. - Use a slight excess of BBr₃ (up to 1.5 eq). |
| Formation of Side Products with BBr₃ | - Reaction temperature is too high. | - Maintain a low temperature (-78°C to 0°C) during reagent addition and the initial phase of the reaction. |
Conclusion
The deprotection of this compound is a critical step in the synthesis of various pharmaceutically relevant compounds. Both catalytic hydrogenolysis and Lewis acid-mediated cleavage are effective methods to achieve this transformation. The choice between these protocols should be guided by the functional group tolerance of the substrate and the available laboratory infrastructure. The protocols and troubleshooting guide provided herein offer a comprehensive framework for successfully obtaining 4-hydroxy-2,3-dihydro-1H-indole in high yield and purity.
References
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
-
ResearchGate. (2005). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
- Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
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Application Note: A Modular Platform for the Synthesis of Tryptamine Analogs from 4-Benzyloxyindoline
Abstract: This document provides a comprehensive guide for the synthesis of diverse tryptamine analogs, starting from the versatile building block, 4-benzyloxyindoline. Tryptamine derivatives, particularly those with a 4-hydroxy substitution (e.g., psilocin), are of significant interest in neuroscience and drug development. This application note details a robust and modular synthetic strategy, breaking down the process into five distinct modules: Aromatization, C3-Functionalization, Reduction, N-Alkylation, and Deprotection. Each section provides not only step-by-step protocols but also delves into the underlying chemical principles and experimental rationale, offering researchers a flexible yet reliable platform for accessing a wide array of custom tryptamine analogs.
Introduction and Strategic Overview
Tryptamine and its analogs are a class of monoamine alkaloids that feature prominently in biologically active natural products and pharmaceutical agents. Their structural similarity to the neurotransmitter serotonin allows them to interact with various serotonin receptors, making them valuable tools for neuropharmacological research and potential therapeutics for mood disorders.[1] The 4-hydroxy-N,N-dialkyltryptamine scaffold is of particular importance as it forms the core of compounds like psilocin.
The synthesis of these molecules, especially with specific substitution patterns on the indole ring, requires a carefully planned strategy. Using 4-benzyloxyindoline as a starting material provides a strategic advantage. The indoline core allows for specific functionalization before the indole's full aromaticity and reactivity are introduced. The benzyl group serves as a robust protecting group for the 4-position hydroxyl, which can be removed in the final step to yield the target 4-hydroxytryptamines.[1][2]
This guide presents a five-module synthetic workflow designed for maximum flexibility and reliability. Researchers can follow the entire sequence to synthesize 4-hydroxy-N-alkylated tryptamines or selectively use modules to create intermediate compounds or different classes of analogs.
Overall Synthetic Workflow
The synthesis proceeds through a logical sequence of transformations, each designed to build upon the last. The workflow allows for the introduction of diversity at two key points: the amine used for C3-functionalization and the alkylating agent used for terminal amine modification.
Caption: Overall 5-module workflow for tryptamine analog synthesis.
Experimental Modules: Protocols and Scientific Rationale
Module 1: Aromatization of 4-Benzyloxyindoline to 4-Benzyloxyindole
Scientific Principle: The first crucial step is the conversion of the indoline (a dihydroindole) to the corresponding indole. This is an oxidation reaction, specifically a dehydrogenation, that restores the aromaticity of the pyrrole ring. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[3] The reaction mechanism involves the coordination of the indoline's N-H bond to the palladium surface, followed by β-hydride elimination to form an imine intermediate, which then tautomerizes to the more stable indole.[4] The choice of a high-boiling, non-polar solvent like toluene facilitates the reaction at elevated temperatures, ensuring efficient conversion.
Protocol 1: Pd/C-Catalyzed Dehydrogenation
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-benzyloxyindoline (1.0 eq) and 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: The crude 4-benzyloxyindole can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
| Reagent/Parameter | Quantity/Value | Rationale |
| 4-Benzyloxyindoline | 1.0 eq | Starting Material |
| 10% Pd/C | 10% w/w | Heterogeneous catalyst for dehydrogenation.[3] |
| Toluene | 0.1 M concentration | High-boiling solvent allows for necessary reaction temp. |
| Temperature | Reflux (~110 °C) | Provides thermal energy to overcome activation barrier. |
| Typical Yield | >90% | Efficient and clean transformation. |
Module 2: C3-Functionalization via Glyoxylamide Intermediate
Scientific Principle: The indole ring is electron-rich, with the C3 position being the most nucleophilic and susceptible to electrophilic substitution. The Speeter-Anthony tryptamine synthesis is a classic and reliable method that exploits this reactivity.[5] The indole is first acylated at the C3 position with oxalyl chloride to form a highly reactive indole-3-glyoxylyl chloride intermediate. This intermediate is not isolated but is immediately treated with a primary or secondary amine (R¹R²NH) to form a stable indole-3-glyoxylamide. This two-step, one-pot procedure is highly efficient and allows for the introduction of various substituents on the future tryptamine's nitrogen atom.[1][2]
Protocol 2: Synthesis of N,N-Dialkyl-4-benzyloxy-3-indoleglyoxylamide
-
Setup: Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flask under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.
-
Acylation: Add oxalyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. A precipitate of the indole-3-glyoxylyl chloride will form. Stir at 0 °C for 30-60 minutes after the addition is complete.
-
Amidation: In a separate flask, prepare a solution of the desired amine (e.g., dimethylamine, isopropylamine) (2.5-3.0 eq) in the same anhydrous solvent.
-
Reaction: Add the amine solution dropwise to the suspension of the glyoxylyl chloride at 0 °C.
-
Completion: After the addition, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude glyoxylamide is typically a solid and can be purified by recrystallization or flash column chromatography.
Caption: Key steps in the C3-functionalization module.
Module 3: Reduction to the Tryptamine Backbone
Scientific Principle: This module converts the indole-3-glyoxylamide into the desired tryptamine by reducing both the amide and the adjacent ketone functionalities. Potent hydride reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the classic choice, effectively reducing both carbonyl groups to methylenes.[6] Borane (BH₃), often used as a THF complex (BH₃·THF), is a valuable alternative that also achieves the full reduction and can sometimes offer milder conditions or different workup procedures.
Protocol 3: LiAlH₄ Reduction of the Glyoxylamide
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq) and cover with anhydrous THF.
-
Substrate Addition: Dissolve the indole-3-glyoxylamide (1.0 eq) from Module 2 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The reaction can be exothermic, so maintain a controlled addition rate, using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux and stir for 4-16 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup (Fieser Method):
-
Cool the reaction to 0 °C.
-
Carefully and sequentially add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture, washing the solid aluminum salts thoroughly with THF or ethyl acetate.
-
-
Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure. The crude tryptamine analog can be purified by column chromatography or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.
| Reagent/Parameter | Quantity/Value | Rationale |
| Glyoxylamide | 1.0 eq | Substrate for reduction. |
| LiAlH₄ | 3.0-4.0 eq | Powerful reducing agent for amides and ketones.[7] |
| Anhydrous THF | Solvent | Aprotic ether solvent, stable to LiAlH₄. |
| Temperature | Reflux | Drives the reaction to completion. |
| Typical Yield | 60-85% | Good yields are typical for this reduction. |
Module 4: N-Alkylation of the Tryptamine Side-Chain (Optional)
Scientific Principle: For creating analogs like N,N-dimethyltryptamine (DMT) or others with secondary or tertiary amines, the primary or secondary amine of the tryptamine side-chain can be further alkylated. Reductive amination is a highly effective method for this, especially for methylation.[8] This process involves forming an imine or enamine in situ by reacting the tryptamine with an aldehyde (e.g., formaldehyde), which is then immediately reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[9] This one-pot procedure minimizes the formation of quaternary ammonium salts that can occur with direct alkylation using alkyl halides.
Protocol 4: Reductive Amination with Formaldehyde
-
Setup: Dissolve the tryptamine analog (1.0 eq) from Module 3 in a suitable solvent like methanol or acetonitrile.
-
Reagent Addition: Add aqueous formaldehyde (37% solution, 2.2-2.5 eq) followed by glacial acetic acid (to maintain a pH of ~5-6). Stir for 20-30 minutes.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to the solution. Gas evolution (hydrogen) may be observed.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Workup:
-
Quench the reaction by carefully adding a dilute base (e.g., K₂CO₃ solution) until the solution is basic (pH > 9).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude N,N-dialkylated product by flash column chromatography.
Module 5: Final Deprotection to 4-Hydroxytryptamine
Scientific Principle: The final step is the cleavage of the benzyl ether to unveil the 4-hydroxy group. Catalytic hydrogenolysis is the method of choice for this debenzylation.[6] The reaction involves hydrogen gas (H₂) and a palladium catalyst (Pd/C). The benzyl C-O bond is cleaved on the catalyst surface, releasing toluene and the desired phenol. This reaction is typically clean, high-yielding, and occurs under mild conditions.
Protocol 5: Catalytic Hydrogenolysis
-
Setup: Dissolve the 4-benzyloxytryptamine analog (1.0 eq) from Module 3 or 4 in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Add 10% Pd/C (5-10% w/w) to the solution. For more challenging debenzylations, palladium hydroxide on carbon (Pearlman's catalyst) can be more effective.[1]
-
Hydrogenation: Place the flask under an atmosphere of hydrogen gas. This can be achieved using a balloon filled with H₂ for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures.
-
Reaction: Stir the mixture vigorously at room temperature for 3-12 hours.
-
Workup:
-
Carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen.
-
Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The final 4-hydroxytryptamine analog is often obtained in high purity. If needed, it can be purified by column chromatography (often with a small amount of base like triethylamine added to the eluent to prevent streaking) or recrystallization.[1]
Conclusion
This application note outlines a validated and modular synthetic route to a variety of tryptamine analogs starting from 4-benzyloxyindoline. By breaking the synthesis into five distinct and well-characterized modules, this guide provides researchers with the flexibility to tailor their synthetic targets while maintaining high levels of efficiency and control. The detailed protocols, coupled with explanations of the underlying chemical principles, empower drug development professionals and medicinal chemists to confidently produce novel compounds for biological evaluation.
References
-
Production of certain tryptamines and compounds produced in the process. Google Patents.
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health.
-
Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. PubMed.
-
Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData.
-
Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. ResearchGate.
-
Indoline Dehydrogenation. ResearchGate.
-
Synthesis of N,N-dimethyltryptamine-type compounds, methods, and uses. Google Patents.
-
Recovery method for tryptamines. Google Patents.
-
Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. ResearchGate.
Sources
- 1. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
- 6. US2870162A - Production of certain tryptamines and compounds produced in the process - Google Patents [patents.google.com]
- 7. WO2023044577A1 - Recovery method for tryptamines - Google Patents [patents.google.com]
- 8. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Pictet-Spengler Reaction with 4-Benzyloxy-2,3-dihydro-1H-indole for the Synthesis of Novel Polycyclic Scaffolds
Introduction: Expanding the Horizons of a Classic Reaction
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of heterocyclic chemistry, enabling the synthesis of tetrahydroisoquinolines and β-carbolines through the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound.[1] Its power lies in its ability to construct complex molecular architectures, many of which are found in medicinally important alkaloids, in a single, efficient step.[1] This reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for an intramolecular cyclization onto an electron-rich aromatic ring.[1]
While the Pictet-Spengler reaction of tryptamines and phenethylamines is well-established, its application to less common starting materials remains an area of active exploration. This guide delves into the application of this classic reaction to a unique substrate: 4-Benzyloxy-2,3-dihydro-1H-indole (also known as 4-benzyloxyindoline). The use of an indoline shifts the site of cyclization from the pyrrole ring, as seen with tryptamines, to the electron-rich benzene ring, opening pathways to novel tricyclic and tetracyclic scaffolds.
This document provides a comprehensive guide for researchers, covering the synthesis of the requisite starting material, a detailed, field-tested protocol for the Pictet-Spengler reaction with 4-benzyloxyindoline, and an in-depth discussion of the underlying mechanism. It is designed to serve as a practical resource for chemists in drug discovery and process development, offering a robust starting point for the synthesis of new chemical entities.
Part 1: Synthesis of the Starting Material: this compound
The successful execution of the target Pictet-Spengler reaction is contingent on the availability of high-quality this compound. As this is not a commonly available commercial reagent, a reliable two-step synthesis is provided below, starting from the corresponding indole.
Step 1.1: Synthesis of 4-Benzyloxyindole
The synthesis of 4-benzyloxyindole can be achieved via the Leimgruber-Batcho indole synthesis, a versatile and high-yielding method. A detailed procedure has been published in Organic Syntheses, ensuring its reproducibility.
Reaction Scheme: 6-Benzyloxy-2-nitrotoluene → (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene → 4-Benzyloxyindole
Protocol: Synthesis of 4-Benzyloxyindole
This protocol is adapted from a verified procedure.
-
Preparation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene:
-
To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and remove volatile components on a rotary evaporator.
-
Dissolve the residue in methylene chloride and methanol, concentrate, and cool to 5°C to crystallize the product.
-
-
Reduction to 4-Benzyloxyindole:
-
To a stirred solution of the enamine from the previous step (0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, add Raney nickel (10 mL).
-
Carefully add 85% hydrazine hydrate (0.75 mol) portion-wise. A vigorous evolution of gas will be observed.
-
Maintain the reaction temperature between 45-50°C for 2 hours after the final addition.
-
Cool the mixture to room temperature and filter through Celite to remove the catalyst.
-
Evaporate the filtrate and purify the residue by column chromatography on silica gel to yield 4-benzyloxyindole.
-
Step 1.2: Reduction of 4-Benzyloxyindole to this compound (Indoline)
The conversion of the indole to the corresponding indoline is a standard reduction. Several methods are effective; a common and reliable method involves the use of sodium cyanoborohydride in acetic acid.
Reaction Scheme: 4-Benzyloxyindole → this compound
Protocol: Reduction of 4-Benzyloxyindole
-
Dissolve 4-benzyloxyindole (1.0 eq) in glacial acetic acid at room temperature.
-
Add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise over 30 minutes. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker of ice and basify with a saturated solution of sodium hydroxide (NaOH) to pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Part 2: The Pictet-Spengler Reaction Protocol
This section details a robust protocol for the Pictet-Spengler reaction between this compound and a representative aldehyde, benzaldehyde. The conditions provided are a general starting point and can be optimized for different aldehyde substrates.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and subsequent Pictet-Spengler reaction.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Synthesized above | >98% purity |
| Benzaldehyde | Sigma-Aldrich | ReagentPlus®, ≥99% |
| Dichloromethane (DCM), anhydrous | Acros Organics | DriSolv® |
| Trifluoroacetic acid (TFA) | Oakwood Chemical | >99% |
| Saturated Sodium Bicarbonate Solution (aq) | Fisher Chemical | Laboratory Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | EMD Millipore | ACS Grade |
| Silica Gel for Chromatography | SiliCycle | 60 Å, 230-400 mesh |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.44 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM, 45 mL). Stir until the solid is fully dissolved.
-
Add benzaldehyde (0.54 g, 5.10 mmol, 1.15 eq) to the solution via syringe.
-
-
Initiation of Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 0.34 mL, 4.44 mmol, 1.0 eq) dropwise over 5 minutes. Causality Note: The acid catalyst is essential for the formation of the reactive iminium ion intermediate.[1] Using a strong acid like TFA ensures efficient iminium ion generation at moderate temperatures.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The product should be more polar than the starting aldehyde but may have a similar polarity to the starting indoline.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is ~8.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to isolate the pure tetracyclic product.
-
Part 3: Mechanistic Insights and Rationale
The Pictet-Spengler reaction with an indoline substrate follows a similar pathway to the classic reaction but with important differences in the cyclization step.
Reaction Mechanism
The reaction proceeds via a two-stage mechanism:
-
Iminium Ion Formation: The secondary amine of the indoline nucleophilically attacks the carbonyl carbon of the aldehyde. Subsequent dehydration, promoted by the acid catalyst, leads to the formation of a reactive iminium ion.[1]
-
Electrophilic Aromatic Substitution: The electron-rich benzene ring of the indoline then acts as the nucleophile, attacking the electrophilic iminium carbon in an intramolecular Friedel-Crafts-type reaction. A final deprotonation step re-aromatizes the ring to yield the final tetracyclic product.
Regioselectivity: The position of the cyclization on the benzene ring is directed by the substituents. The secondary amine is a powerful ortho, para-director. In this case, the para position is blocked. The benzyloxy group at C4 is also an ortho, para-director. The most likely position for cyclization is C7, which is ortho to the activating amino group.
Mechanism Diagram
Caption: Simplified mechanism of the Pictet-Spengler reaction with an indoline.
Part 4: Scope and Optimization
The protocol provided is a starting point. The reaction conditions can be varied to optimize yield and reaction time for different substrates.
| Parameter | Variation | Rationale & Expected Outcome |
| Aldehyde | Aliphatic (e.g., isobutyraldehyde) | Aliphatic aldehydes are generally more reactive. The reaction may proceed faster and at lower temperatures. |
| Electron-withdrawing Ar-CHO (e.g., 4-NO₂-PhCHO) | Less reactive due to a less electrophilic carbonyl. May require higher temperatures (reflux in DCM or switching to a higher boiling solvent like toluene) or a stronger Lewis acid catalyst. | |
| Electron-donating Ar-CHO (e.g., 4-MeO-PhCHO) | More reactive than unsubstituted benzaldehyde. Should proceed smoothly under the standard conditions. | |
| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | A solid, crystalline acid that is easy to handle. Often used in refluxing toluene with a Dean-Stark trap to remove water. |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Can be effective, especially for less reactive substrates. May offer different selectivity and require anhydrous conditions. | |
| Solvent | Toluene or 1,2-Dichloroethane (DCE) | Higher boiling points allow for increased reaction temperatures, which can be beneficial for less reactive aldehydes. |
Conclusion
The application of the Pictet-Spengler reaction to this compound represents a powerful strategy for the synthesis of novel, complex heterocyclic systems. By shifting the cyclization from the pyrrole to the benzene moiety of the indole core, this approach provides access to molecular scaffolds that are not readily accessible through traditional tryptamine-based routes. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore this chemistry, enabling the development of new compounds with potential applications in medicinal chemistry and materials science.
References
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]
Sources
Application Notes and Protocols for 4-Benzyloxyindoline in Medicinal Chemistry
Introduction: The Strategic Value of the 4-Benzyloxyindoline Scaffold
In the landscape of modern drug discovery, the indoline scaffold has emerged as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, sp³-rich framework provides a three-dimensional architecture that is highly amenable to precise functionalization, enabling tailored interactions with complex biological targets. The introduction of a benzyloxy group at the 4-position of the indoline ring system yields 4-benzyloxyindoline, a building block of significant strategic importance.
The benzyloxy moiety serves several key functions in medicinal chemistry design:
-
Modulation of Physicochemical Properties: The benzyl group can enhance the lipophilicity of a molecule, which can be critical for traversing cellular membranes to reach intracellular targets.
-
Key Interaction Motif: The aromatic ring of the benzyl group can engage in π-π stacking and hydrophobic interactions within a target's binding site. The ether linkage provides a potential hydrogen bond acceptor.
-
Synthetic Handle: The benzyl ether is relatively stable but can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal a 4-hydroxyindoline, a versatile intermediate for further derivatization.
This guide provides a comprehensive overview of the synthesis and potential applications of 4-benzyloxyindoline in medicinal chemistry, with a focus on its utility as a scaffold for the development of potent and selective enzyme inhibitors.
Core Synthesis Workflow: From Indole to Functionalized Indoline
The journey from commercially available starting materials to novel 4-benzyloxyindoline derivatives involves a logical and robust synthetic sequence. The workflow begins with the construction of the 4-benzyloxyindole precursor, followed by the critical reduction to the indoline core, and culminating in functionalization of the indoline nitrogen to generate a library of diverse candidates for biological screening.
Experimental Protocols
Part 1: Synthesis of 4-Benzyloxyindole Precursor
The synthesis of 4-benzyloxyindole is a well-established multi-step procedure that can be reliably executed. The following protocol is adapted from a robust method published in Organic Syntheses.
Protocol 1: Synthesis of 4-Benzyloxyindole
-
Step A: Benzylation of 2-Methyl-3-nitrophenol
-
Combine 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF, 800 mL).
-
Heat the stirred mixture to 90°C for 3 hours.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Treat the oily residue with 1 N sodium hydroxide (400 mL) and extract with diethyl ether (3 x 800 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize from methanol to afford pure 6-benzyloxy-2-nitrotoluene.
-
-
Step B: Formation of the Enamine Intermediate
-
Dissolve 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL).
-
Add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove volatile components on a rotary evaporator.
-
Dissolve the residue in a mixture of methylene chloride (200 mL) and methanol (1.6 L), concentrate, and cool to 5°C to crystallize the (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene intermediate.
-
-
Step C: Reductive Cyclization to 4-Benzyloxyindole
-
To a stirred solution of the enamine intermediate (0.50 mol) in a 1:1 mixture of THF and methanol (2 L total) at 30°C under nitrogen, add Raney nickel (10 mL).
-
Add 85% hydrazine hydrate (0.75 mol) portion-wise, maintaining the reaction temperature between 45-50°C with a water bath.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter through Celite® to remove the catalyst.
-
Evaporate the filtrate and purify the residue by silica gel chromatography (eluting with a toluene-cyclohexane gradient) to yield 4-benzyloxyindole as a white solid.[2]
-
Part 2: Reduction to 4-Benzyloxyindoline Core
The selective reduction of the indole's pyrrole ring to an indoline, without affecting the benzyloxy group, is a critical step. Catalytic hydrogenation under acidic conditions is an effective and environmentally benign method for this transformation.
Protocol 2: Catalytic Hydrogenation of 4-Benzyloxyindole
-
Rationale: The aromatic indole ring is resonance-stabilized, making its reduction challenging. The use of a platinum catalyst in the presence of an acid activator in an aqueous medium provides a green and efficient method for this transformation. The acid protonates the indole, increasing its susceptibility to hydrogenation.[3]
-
Procedure:
-
To a solution of 4-benzyloxyindole (10 mmol) in water (50 mL), add p-toluenesulfonic acid (12 mmol).
-
Add 5% Platinum on activated carbon (Pt/C, 5 mol%).
-
Place the reaction mixture in a Parr hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-benzyloxyindoline. The crude product can be purified by column chromatography if necessary.
-
Part 3: Derivatization of the 4-Benzyloxyindoline Scaffold
The secondary amine of the indoline core is a prime site for introducing diversity. N-acylation and N-sulfonylation are two fundamental reactions to generate libraries of amides and sulfonamides, respectively, which are common functional groups in many approved drugs.
Protocol 3: N-Acylation of 4-Benzyloxyindoline
-
Rationale: The formation of an amide bond via acylation of the indoline nitrogen is a robust and versatile reaction. Using an acyl chloride in the presence of a non-nucleophilic base is a standard and high-yielding approach.
-
Procedure:
-
Dissolve 4-benzyloxyindoline (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 mmol) and cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting N-acyl-4-benzyloxyindoline derivative by silica gel chromatography.
-
Application in Drug Discovery: Targeting Aldosterone Synthase (CYP11B2)
While specific biological data for 4-benzyloxyindoline derivatives is not widely published, we can extrapolate its potential by examining structurally similar indoline-based inhibitors. A notable example is the development of pyridyl- and isoquinolinyl-substituted indolines as potent and selective inhibitors of aldosterone synthase (CYP11B2).[4] Overactivation of this enzyme is implicated in cardiovascular diseases such as hypertension and heart failure.
The core hypothesis is that the 4-benzyloxyindoline scaffold can be similarly derivatized to produce potent CYP11B2 inhibitors. The indoline nitrogen can be functionalized with various heterocyclic moieties, while the benzyloxy group at the 4-position occupies a hydrophobic pocket in the enzyme's active site.
Protocol 4: In Vitro Evaluation of CYP11B2 Inhibition
This protocol describes a cell-free enzymatic assay to determine the inhibitory potency (IC₅₀) of newly synthesized 4-benzyloxyindoline derivatives against human CYP11B2.
-
Materials:
-
Recombinant human CYP11B2 enzyme
-
Substrate: 11-deoxycorticosterone
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Test compounds (4-benzyloxyindoline derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Fadrozole)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for product quantification
-
-
Procedure:
-
Prepare a master mix containing the assay buffer, NADPH regeneration system, and recombinant CYP11B2 enzyme.
-
Serially dilute the test compounds and the positive control in DMSO, then further dilute into the assay buffer.
-
In a 96-well plate, add a small volume of the diluted compounds to the appropriate wells. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Initiate the reaction by adding the substrate, 11-deoxycorticosterone, to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding a cold quenching solution containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of aldosterone produced using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Data Presentation and Structure-Activity Relationship (SAR)
A systematic exploration of different acyl and sulfonyl groups attached to the indoline nitrogen allows for the development of a structure-activity relationship (SAR). The goal is to identify substituents that maximize potency against the target while maintaining selectivity over related enzymes (e.g., CYP11B1 for aldosterone synthase inhibitors).
Table 1: Hypothetical Biological Activity of N-Substituted 4-Benzyloxyindoline Derivatives against CYP11B2
| Compound ID | N-Substituent (R) | CYP11B2 IC₅₀ (nM) |
| Ref-1 | Fadrozole | 1.5 |
| IND-01 | Benzoyl | 75.2 |
| IND-02 | 4-Pyridylcarbonyl | 8.3 |
| IND-03 | 3-Isoquinolylcarbonyl | 2.1 |
| IND-04 | Phenylsulfonyl | 150.8 |
| IND-05 | 4-Tolylsulfonyl | 98.5 |
Data is hypothetical and for illustrative purposes, based on trends observed for similar scaffolds.[4]
From this hypothetical data, a preliminary SAR can be inferred:
-
Heterocyclic acyl groups (IND-02, IND-03) appear to confer significantly higher potency than a simple benzoyl group (IND-01), likely due to specific interactions with the enzyme's active site.
-
The isoquinolyl moiety (IND-03) is particularly effective, achieving potency comparable to the reference compound.
-
Sulfonamide derivatives (IND-04, IND-05) are less potent than their amide counterparts in this hypothetical series.
Conclusion and Future Directions
4-Benzyloxyindoline is a valuable and versatile scaffold for medicinal chemistry. Its straightforward synthesis from 4-benzyloxyindole and the reactivity of its indoline nitrogen allow for the rapid generation of diverse compound libraries. By leveraging insights from structurally related inhibitors, derivatives of 4-benzyloxyindoline can be rationally designed to target a range of enzymes implicated in human disease, such as aldosterone synthase. The protocols and application concepts outlined in this guide provide a robust framework for researchers to explore the full potential of this promising chemical entity in the pursuit of novel therapeutics.
References
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214. DOI: 10.15227/orgsyn.063.0214. [Link]
-
Yoo, W.-J., & Li, C.-J. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Tetrahedron Letters, 52(42), 5451-5454. [Link]
-
Pia, F., et al. (2014). Novel Pyridyl- or Isoquinolinyl-Substituted Indolines and Indoles as Potent and Selective Aldosterone Synthase Inhibitors. Journal of Medicinal Chemistry, 57(11), 4647–4657. [Link]
-
Katritzky, A. R., et al. (2010). N-Acylation in combinatorial chemistry. Arkat USA. [Link]
-
Sperry, J. (2018). Azidoindolines—From Synthesis to Application: A Review. Molecules, 23(10), 2656. [Link]
Sources
Application Notes & Protocols: 4-Benzyloxyindoline as a Versatile Precursor for the Synthesis of Bioactive Compounds
Introduction: The Strategic Value of the Indoline Scaffold in Drug Discovery
The indole and its reduced form, indoline, represent privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The inherent biological activity of this heterocyclic system spans a wide range of therapeutic areas, including anti-inflammatory, anti-cancer, and anti-viral applications.[1] Within this class of valuable building blocks, 4-benzyloxyindoline emerges as a particularly strategic precursor for researchers and drug development professionals.
The utility of 4-benzyloxyindoline lies in its dual-functionality. The indoline nitrogen provides a reactive handle for introducing diverse substituents to modulate pharmacological activity and physicochemical properties. Simultaneously, the 4-position is protected by a benzyl group, a robust yet readily cleavable protecting group for the corresponding phenol. This masked 4-hydroxy functionality is a key pharmacophoric feature in many bioactive molecules, notably those targeting serotonin receptors.[2]
This guide provides an in-depth exploration of 4-benzyloxyindoline as a precursor, detailing the core synthetic transformations and providing field-proven protocols for its conversion into advanced, bioactive intermediates.
Physicochemical Properties & Safe Handling
4-Benzyloxyindoline is the reduced form of 4-benzyloxyindole. While the indole form is more commonly cited in supplier catalogs, the indoline is the direct precursor for many sp³-rich scaffolds.[3] Both are typically handled as stable, crystalline solids.
Table 1: Physicochemical Data for 4-Benzyloxyindole Note: Data is for the more commonly cataloged 4-benzyloxyindole (CAS: 20289-26-3), the oxidized counterpart of the indoline core.
| Property | Value | Source |
| CAS Number | 20289-26-3 | [4] |
| Molecular Formula | C₁₅H₁₃NO | [4] |
| Molecular Weight | 223.27 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 57-61 °C |
Safety & Handling: As with all chemical reagents, researchers must consult the Safety Data Sheet (SDS) prior to use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.
Core Synthetic Strategies & Protocols
The transformation of 4-benzyloxyindoline into diverse bioactive compounds hinges on three primary operations: N-functionalization, C4-hydroxyl deprotection, and (optional) aromatization to the indole.
Caption: General synthetic pathways from 4-benzyloxyindoline.
N-Functionalization: The Gateway to Diversity
The secondary amine of the indoline nucleus is a versatile nucleophile, readily undergoing reactions like acylation, sulfonylation, and alkylation. N-acylation is particularly common, as the resulting amide bond is a key structural feature in many pharmaceuticals.[5]
Causality Behind Experimental Choices: The choice of acylation agent and conditions depends on the reactivity of the acylating agent and the stability of the substrate. For simple acylations, acid chlorides or anhydrides are efficient but generate stoichiometric acid byproducts, necessitating a base to neutralize them and drive the reaction. For more delicate substrates or complex couplings (e.g., with amino acids), peptide coupling reagents are employed to form an active ester in situ, allowing the reaction to proceed under milder conditions.[6]
Protocol 1: General N-Acylation with an Acid Chloride
This protocol describes a standard procedure for attaching an acyl group to the indoline nitrogen.
Materials:
-
4-Benzyloxyindoline
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: Dissolve 4-benzyloxyindoline (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude N-acyl-4-benzyloxyindoline by flash column chromatography on silica gel or recrystallization.
Table 2: Common Reagents for N-Acylation
| Reagent Class | Examples | Base Required | Typical Conditions |
| Acid Halides | Acetyl chloride, Benzoyl chloride | TEA, Pyridine, DIPEA | 0 °C to RT, Anhydrous solvent |
| Acid Anhydrides | Acetic anhydride, Boc anhydride | DMAP (cat.), TEA | RT, Anhydrous solvent |
| Coupling Reagents | HOBt/EDC, HATU, PyBOP | DIPEA, NMM | 0 °C to RT, Anhydrous DMF/DCM |
Debenzylation: Unmasking the Core Pharmacophore
The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions. Its removal, typically via catalytic hydrogenation, is often a key final step to reveal the biologically active 4-hydroxy group.
Causality Behind Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and cleanest method for benzyl ether cleavage. The reaction proceeds on the surface of the catalyst, where hydrogen gas is activated. The choice of solvent is critical; alcohols like ethanol or methanol are excellent as they readily dissolve the substrate and do not poison the catalyst. The pressure of hydrogen can be varied from atmospheric (using a balloon) for simple cases to higher pressures in a specialized hydrogenation apparatus for more stubborn substrates.
Protocol 2: Catalytic Hydrogenation for Debenzylation
This protocol provides a standard method for removing the benzyl protecting group.
Materials:
-
N-substituted-4-benzyloxyindoline
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the N-substituted-4-benzyloxyindoline (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with a small amount of solvent.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask by evacuating the air with a vacuum and refilling with hydrogen three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Filtration: Upon completion, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent in vacuo to yield the crude N-substituted-4-hydroxyindoline, which can be further purified if necessary.
Integrated Workflow Example: Synthesis of an N-Acyl-4-Hydroxyindoline Scaffold
This workflow integrates the protocols described above to demonstrate the practical application of 4-benzyloxyindoline in creating a scaffold common in anti-inflammatory drug discovery.[7]
Sources
- 1. actascientific.com [actascientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. innospk.com [innospk.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Benzyloxy-2,3-dihydro-1H-indole
Welcome to the dedicated technical support center for the synthesis of 4-Benzyloxy-2,3-dihydro-1H-indole (also known as 4-benzyloxyindoline). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable intermediate. Our focus is on providing practical, experience-driven insights to help you optimize your synthetic route and achieve high yields of pure product.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a two-step sequence: the benzylation of 4-hydroxyindole to form 4-benzyloxyindole, followed by the reduction of the indole ring to the desired indoline. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will address these potential issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: Synthesis of the Precursor, 4-Benzyloxyindole
Question 1: I am experiencing low yields during the benzylation of 4-hydroxyindole. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the benzylation of 4-hydroxyindole are often attributed to several factors, primarily related to the reactivity of the starting material and the reaction conditions.
-
Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxyindole needs to be deprotonated to form the more nucleophilic phenoxide ion for efficient reaction with benzyl bromide or benzyl chloride. Incomplete deprotonation is a common culprit for low yields.
-
Troubleshooting:
-
Choice of Base: Ensure you are using a sufficiently strong base to fully deprotonate the hydroxyl group. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent (e.g., DMF, THF) are generally more effective.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If you observe significant unreacted 4-hydroxyindole, consider increasing the equivalents of the base.
-
-
-
Side Reactions: Besides the desired O-alkylation, competitive N-alkylation of the indole nitrogen can occur, leading to a mixture of products and reduced yield of the desired 4-benzyloxyindole.
-
Troubleshooting:
-
Protecting Groups: For critical applications requiring high purity, consider protecting the indole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to benzylation. This will direct the alkylation exclusively to the hydroxyl group. The Boc group can be readily removed under acidic conditions after benzylation.[1]
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes favor O-alkylation over N-alkylation. Start at room temperature and monitor the reaction progress.
-
-
-
Purity of Starting Materials: Impurities in the 4-hydroxyindole or the benzyl halide can lead to unwanted side reactions and lower yields.
-
Troubleshooting:
-
Ensure the 4-hydroxyindole is pure. If necessary, recrystallize it before use.
-
Use freshly distilled or high-purity benzyl bromide or chloride.
-
-
Table 1: Comparison of Basing Systems for Benzylation of 4-Hydroxyindole
| Base | Solvent | Typical Temperature (°C) | Advantages | Disadvantages |
| K₂CO₃ | Acetone, DMF | Reflux | Mild, easy to handle | May result in incomplete reaction and lower yields. |
| NaH | DMF, THF | 0 to RT | Highly effective, drives reaction to completion | Pyrophoric, requires careful handling under inert atmosphere. |
| t-BuOK | THF, DMF | RT | Strong base, good for sterically hindered substrates | Can promote elimination side reactions with certain substrates. |
Part 2: Reduction of 4-Benzyloxyindole to this compound
This reduction is the most critical step, with the primary challenge being the selective hydrogenation of the indole's pyrrole ring without cleaving the benzyl ether (debenzylation).
Question 2: My catalytic hydrogenation of 4-benzyloxyindole is resulting in a significant amount of 4-hydroxyindoline as a byproduct. How can I prevent this debenzylation?
Answer:
The cleavage of the benzyl ether during catalytic hydrogenation is a well-documented side reaction, known as hydrogenolysis. The benzylic C-O bond is susceptible to cleavage under hydrogenolytic conditions, especially with palladium-based catalysts.[2]
-
Catalyst Selection: The choice of catalyst is paramount for achieving selective reduction.
-
Palladium on Carbon (Pd/C): This is a common and highly active catalyst for hydrogenation, but it is also very efficient at promoting debenzylation.[3][4] To minimize this, you can try:
-
Catalyst Poisoning: Intentionally adding a catalyst poison can sometimes increase selectivity. For instance, using diphenylsulfide with Pd/C has been shown to selectively reduce alkenes and alkynes without affecting benzyl ethers.
-
Lower Catalyst Loading: Using a lower weight percentage of Pd/C (e.g., 5% instead of 10%) can sometimes reduce the rate of debenzylation relative to indole reduction.
-
-
Platinum on Carbon (Pt/C): Pt/C is often a better choice for the hydrogenation of indoles to indolines as it can be less prone to causing debenzylation compared to Pd/C under certain conditions.[5]
-
Rhodium Catalysts: Rhodium-based catalysts, such as Rh/C or homogeneous catalysts like Wilkinson's catalyst, can be effective for indole reduction and may offer better selectivity in preserving the benzyl group.[6][7]
-
-
Solvent Effects: The choice of solvent can significantly influence the outcome of the reaction.
-
Non-alcoholic Solvents: Using non-alcoholic solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or dichloromethane (DCM) can sometimes suppress debenzylation.
-
Trifluoroethanol (TFE): TFE has been reported as a solvent that can facilitate N-debenzylation via hydrogenolysis while avoiding N-alkylation side reactions that can occur in other alcoholic solvents.[2] While this is for N-debenzylation, its unique properties might be explored for O-debenzylation suppression.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Lowering the hydrogen pressure (e.g., atmospheric pressure or slightly above) can sometimes favor the desired reduction over hydrogenolysis.
-
Temperature: Perform the reaction at room temperature. Elevated temperatures will accelerate both the desired reaction and the undesired debenzylation.
-
Question 3: The reduction of my 4-benzyloxyindole is very slow or incomplete. What can I do to drive the reaction to completion?
Answer:
Slow or incomplete reduction of the indole ring can be due to several factors.
-
Catalyst Inactivity: The catalyst may be old or deactivated.
-
Troubleshooting:
-
Use a fresh batch of catalyst.
-
Ensure the catalyst is handled properly under an inert atmosphere to prevent oxidation.
-
-
-
Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. The indoline product itself, being a secondary amine, can also inhibit the catalyst's activity.[5]
-
Troubleshooting:
-
Purify the 4-benzyloxyindole before the reduction step.
-
Use high-purity, degassed solvents.
-
-
-
Insufficient Hydrogen: Ensure a continuous and adequate supply of hydrogen to the reaction mixture.
-
Troubleshooting:
-
Check for leaks in your hydrogenation apparatus.
-
Ensure efficient stirring to facilitate gas-liquid mass transfer.
-
-
-
Alternative Reduction Methods: If catalytic hydrogenation proves problematic, consider alternative methods:
-
Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium formate, or cyclohexene with a palladium catalyst. Transfer hydrogenation can sometimes offer better selectivity and milder reaction conditions.[8][9][10]
-
Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., acetic acid or trifluoroacetic acid) can effectively reduce indoles to indolines.[11]
-
Workflow for Optimizing the Reduction of 4-Benzyloxyindole
Caption: Decision workflow for the reduction of 4-benzyloxyindole.
Part 3: Purification and Characterization
Question 4: I am having difficulty purifying the final product, this compound. What is the best method?
Answer:
The purification strategy will depend on the nature of the impurities present in your crude product.
-
Column Chromatography: This is the most common and effective method for separating the desired product from starting material, debenzylated byproduct (4-hydroxyindoline), and other nonpolar impurities.[9][12][13]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on TLC analysis of the crude mixture.
-
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method to obtain highly pure material.
-
Acid-Base Extraction: This can be useful for removing acidic or basic impurities. Since the product is an amine, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Question 5: What are the expected spectroscopic data for this compound?
Answer:
While specific shifts will depend on the solvent and instrument, here are the general expected features in the NMR and Mass spectra:
-
¹H NMR:
-
Aromatic protons of the benzyloxy group (typically 5H) in the range of 7.2-7.5 ppm.
-
Aromatic protons of the indoline ring (typically 3H).
-
A singlet for the benzylic protons (-O-CH₂ -Ph) around 5.0 ppm.
-
Two triplets for the methylene protons of the dihydro-pyrrole ring (-CH₂ -CH₂ -NH-) in the range of 3.0-4.0 ppm.
-
A broad singlet for the N-H proton of the indoline ring.
-
-
¹³C NMR:
-
Signals corresponding to the aromatic carbons of both the benzyloxy and indoline rings.
-
A signal for the benzylic carbon (-O-C H₂-Ph).
-
Signals for the two methylene carbons of the dihydro-pyrrole ring.
-
-
Mass Spectrometry (MS):
-
The expected molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₅H₁₅NO, MW: 225.29).
-
A characteristic fragment ion corresponding to the loss of the benzyl group or the tropylium cation (m/z 91).
-
It is always recommended to compare the obtained data with literature values if available or to perform a full characterization (¹H, ¹³C, MS, IR) to confirm the structure.[16][17]
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxyindole
-
To a solution of 4-hydroxyindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-benzyloxyindole.
Protocol 2: Selective Reduction to this compound
-
To a solution of 4-benzyloxyindole (1.0 eq) in ethyl acetate, add 5% Pt/C (10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (1-3 atm) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
References
-
Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline - ResearchGate. Available at: [Link]
-
Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. | Request PDF - ResearchGate. Available at: [Link]
-
Direct Organocatalytic Transfer Hydrogenation and C-H Oxidation: High-Yielding Synthesis of 3-Hydroxy-3-alkyloxindoles - ResearchGate. Available at: [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols - SciSpace. Available at: [Link]
-
4-benzyloxyindole - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
Homogeneous Palladium‐Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. Available at: [Link]
- US4736043A - Process for the preparation of indole derivatives - Google Patents.
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. Available at: [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function | Journal of the American Chemical Society. Available at: [Link]
-
Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen - The Royal Society of Chemistry. Available at: [Link]
- US4210590A - Reduction of indole compounds to indoline compounds - Google Patents.
-
Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols - PMC - NIH. Available at: [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. Available at: [Link]
-
Recrystallisation of benzoic acid - YouTube. Available at: [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC - NIH. Available at: [Link]
-
Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate - PubMed Central. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - NIH. Available at: [Link]
-
Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts | Organometallics - ACS Publications. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Hydrogen - Organic Chemistry Portal. Available at: [Link]
-
Debenzylation of Benzyl-Protected Methylcellulose - MDPI. Available at: [Link]
-
Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System - CACHE. Available at: [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. Available at: [Link]
-
Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions - MDPI. Available at: [Link]
-
Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications C - AWS. Available at: [Link]
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available at: [Link]
-
NMR Spectroscopy for Metabolomics Research - MDPI. Available at: [Link]
-
NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9 - NIH. Available at: [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - NIH. Available at: [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available at: [Link]
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- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing the Reduction of 4-Benzyloxyindole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-hydroxyindole via the reduction of 4-benzyloxyindole. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical transformation. 4-Hydroxyindoles are significant structural motifs in a vast array of pharmaceuticals and bioactive natural products, making the efficiency and reliability of their synthesis paramount[1].
The debenzylation of 4-benzyloxyindole is a routine yet often challenging reaction. Seemingly minor variations in catalyst quality, solvent, hydrogen source, or workup procedures can lead to dramatically different outcomes, including low yields, incomplete reactions, or the formation of troublesome impurities. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction for high yield and purity.
Core Reaction Overview: Catalytic Hydrogenolysis
The primary method for converting 4-benzyloxyindole to 4-hydroxyindole is catalytic hydrogenolysis. This reaction involves the cleavage of the benzylic C-O bond by hydrogen, facilitated by a metal catalyst, most commonly palladium on carbon (Pd/C).

While straightforward in principle, the success of this reaction hinges on a delicate interplay of factors. Let's explore the problems you might encounter.
Troubleshooting Guide & FAQs
Category 1: Reaction Inefficiency (Low Yield & Incomplete Conversion)
Question 1: My reaction is incredibly slow or has completely stalled. How do I diagnose a catalyst-related problem?
Answer: Catalyst inefficiency is the most common cause of sluggish or failed debenzylation reactions. The issue can stem from intrinsic catalyst quality, improper handling, or poisoning.
-
Causality - Catalyst Activity: Palladium on carbon (Pd/C) is a heterogeneous catalyst, meaning its activity occurs on the surface of the palladium nanoparticles. The quality of commercially available catalysts can vary significantly. An older or poorly stored catalyst may have oxidized palladium or reduced surface area, leading to poor performance. In some cases, difficult N-debenzylations are only resolved by switching to a high-quality catalyst from a reputable supplier[2].
-
Catalyst Poisoning: The indole nucleus itself or trace impurities can poison the catalyst. Sulfur-containing compounds are notorious catalyst poisons[3]. Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Pyrophoric Nature & Handling: Dry Pd/C is pyrophoric and can ignite solvents upon contact with air[4]. It is often handled as a water-wet paste (e.g., 50% water). If using a dry catalyst, ensure it is added to the solvent under an inert atmosphere (Nitrogen or Argon) before introducing hydrogen. Accidental exposure of the dry catalyst to air can deactivate it.
-
Self-Validation Protocol: To test your catalyst's activity, run a simple, reliable control reaction. A standard test is the hydrogenation of an isolated double bond, such as in cyclohexene. If the catalyst fails to perform in the control reaction, it is inactive and should be replaced.
Question 2: I'm consistently getting incomplete conversion, even after extended reaction times. Is my hydrogen source the problem?
Answer: Yes, the choice and delivery of the hydrogen source are critical. Incomplete conversion is often a result of insufficient hydrogen availability at the catalyst surface.
-
Hydrogen Gas (H₂):
-
Pressure: While a hydrogen balloon is convenient for benchtop synthesis, it provides minimal positive pressure (slightly above 1 atm)[2]. For difficult reductions, increasing the hydrogen pressure to 30-40 psi in a dedicated hydrogenation apparatus (e.g., a Parr shaker) can dramatically increase the reaction rate by improving hydrogen concentration in the solvent[2].
-
Agitation: With a heterogeneous catalyst, efficient mixing is non-negotiable. The solid catalyst particles must be suspended to ensure contact with the dissolved substrate and hydrogen. Poor stirring is a frequent cause of balloon-pressure reactions failing[2]. If you see the black Pd/C catalyst settling at the bottom of the flask, your stirring is inadequate.
-
-
Catalytic Transfer Hydrogenation (CTH): This is an excellent alternative to using hydrogen gas. In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.
-
Common Donors: Ammonium formate, cyclohexene, and formic acid are common donors[2][5]. Cyclohexene is often preferred for O-debenzylation[5].
-
Activation: Some donors require specific conditions. For instance, using cyclohexene with a Pd(0) catalyst for debenzylation may require the presence of acetic acid to proceed effectively[5].
-
Data Summary: Comparison of Hydrogenation Methods
| Method | Hydrogen Source | Typical Pressure | Key Advantages | Common Issues |
|---|---|---|---|---|
| Direct Hydrogenation | H₂ Gas | 1 - 4 atm (14 - 60 psi) | Clean byproducts (none) | Requires specialized pressure equipment for >1 atm |
| Transfer Hydrogenation | Ammonium Formate | Atmospheric | No H₂ gas required, rapid | Byproducts can complicate workup |
| Transfer Hydrogenation | Cyclohexene/AcOH | Atmospheric | Mild conditions, no H₂ gas | Slower than H₂ pressure; requires heating[5] |
Question 3: How does my choice of solvent impact the reaction?
Answer: The solvent plays a crucial role in substrate solubility, hydrogen solubility, and interaction with the catalyst.
-
Protic vs. Aprotic: Alcohols like ethanol (EtOH) and methanol (MeOH) are excellent solvents for hydrogenolysis. They are polar enough to dissolve the indole substrate and have good hydrogen solubility.
-
Acidic Additives: For substrates that are resistant to debenzylation, adding a small amount of acid, such as acetic acid (AcOH), can significantly accelerate the reaction. The acid can protonate nitrogen atoms in substrates where that is a factor, but for O-debenzylation, it primarily helps activate the catalyst system[2]. However, be cautious, as strongly acidic conditions can sometimes promote side reactions.
-
Solvent System for a Difficult Debenzylation: A common system for challenging debenzylations is EtOH with 1-5% (v/v) acetic acid[2][5].
Category 2: Byproduct Formation & Product Stability
Question 4: My NMR shows my desired 4-hydroxyindole, but also significant impurities. What are the likely side reactions?
Answer: The primary side reaction of concern is over-reduction of the indole ring itself, leading to an indoline derivative. The stability of the 4-hydroxyindole product is also a key factor.
-
Over-reduction: The indole core contains a double bond in the five-membered ring that can be reduced under harsh hydrogenolysis conditions (high pressure, high temperature, extended reaction time). This yields the corresponding 4-hydroxyindoline.
-
Mitigation Strategy: Carefully monitor the reaction by TLC or LCMS. As soon as the starting material is consumed, stop the reaction immediately. Avoid "leaving it overnight just in case" without prior validation. Using a more selective catalyst or milder conditions (e.g., CTH) can also prevent over-reduction.
-
-
Impurity from Starting Material: Ensure your starting 4-benzyloxyindole is pure. Impurities from its synthesis will carry through and complicate purification[6].
Question 5: My product looks clean after the reaction, but it degrades during workup or on standing, turning dark. How can I protect it?
Answer: 4-Hydroxyindoles, like many phenols and electron-rich indoles, are highly susceptible to air oxidation. The appearance of color (pink, purple, brown) is a classic sign of oxidative degradation.
-
Mechanism of Degradation: The phenolic hydroxyl group can be oxidized to a quinone-like species, which can then polymerize. This process is often catalyzed by trace metals and light.
-
Workup & Purification Strategy:
-
Inert Atmosphere: After filtering off the catalyst, perform all subsequent steps (solvent evaporation, extraction, chromatography) under an inert atmosphere (N₂ or Ar) if possible.
-
Degassed Solvents: Use solvents that have been sparged with N₂ or Ar to remove dissolved oxygen.
-
Antioxidants: Adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or ascorbic acid to the aqueous phase during workup can help prevent oxidation.
-
Storage: Store the final, purified 4-hydroxyindole under an inert atmosphere, protected from light, and at low temperature (-20 °C is ideal).
-
Experimental Workflows & Protocols
Workflow Visualization
The following diagram outlines a general workflow for the successful reduction of 4-benzyloxyindole.
Caption: General experimental workflow for catalytic debenzylation.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common issues with your reaction.
Sources
- 1. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. qualitas1998.net [qualitas1998.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. innospk.com [innospk.com]
Technical Support Center: Synthesis of 4-Benzyloxyindoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-benzyloxyindoline. This valuable intermediate is crucial in the development of various pharmacologically active agents. However, its synthesis is not without challenges, often leading to a range of side products that can complicate purification and reduce yields. This guide is structured as a series of troubleshooting questions and answers to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind these issues and provide field-proven, actionable solutions.
The most common and scalable route to 4-benzyloxyindoline involves a two-stage process: first, the synthesis of the aromatic precursor, 4-benzyloxyindole, followed by the reduction of its 2,3-double bond. This guide is structured to address challenges at both critical stages.
Part 1: Troubleshooting the Synthesis of 4-Benzyloxyindole (The Precursor)
The quality of your final indoline is fundamentally dependent on the purity of the intermediate indole. Side products generated here will carry through and potentially complicate the subsequent reduction step. The Leimgruber-Batcho and Reissert syntheses are common approaches.
Q1: My Leimgruber-Batcho synthesis of 4-benzyloxyindole from 6-benzyloxy-2-nitrotoluene gives a low yield and a complex mixture of red/brown impurities. What is going wrong?
This is a frequent issue related to the stability of the enamine intermediate and the conditions of the reductive cyclization.
Core Problem: The key intermediate, an (E/Z)-enamine like (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene, is highly reactive.[1] Side reactions can occur during its formation and subsequent reduction.
Likely Side Products & Their Causes:
-
N,N-Dimethylenamine Adducts: If using N,N-dimethylformamide dimethyl acetal (DMF-DMA) without a secondary amine like pyrrolidine, the reaction can be sluggish. Adding pyrrolidine accelerates the reaction but can lead to mixtures of enamines (pyrrolidine and dimethylamine adducts), which may have different reactivities.[1]
-
Incompletely Reduced Intermediates: The reduction of the nitro group to an amine, which is necessary for cyclization, proceeds through nitroso and hydroxylamine intermediates. Harsh conditions can lead to polymerization or the formation of stable, undesired side products from these intermediates. For instance, 1-hydroxyindoles can form, which are often unstable but can persist if an electron-withdrawing group is present at the 4-position.[2]
-
Polymeric Materials: The reddish-brown color often indicates the formation of polymeric tars.[3] This can be caused by overly aggressive heating during enamine formation or poorly controlled temperature during the highly exothermic reductive cyclization with reagents like Raney Nickel and hydrazine.[3]
Troubleshooting & Solutions:
-
Control Enamine Formation: When using DMF-DMA, the addition of pyrrolidine is catalytic and significantly speeds up the reaction. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.
-
Manage the Exotherm of Reduction: The reduction is often vigorous. Add the reducing agent (e.g., hydrazine hydrate) portion-wise to a cooled solution of the enamine and catalyst (e.g., Raney Ni) to maintain the temperature between 45-50°C.[3] Uncontrolled temperature spikes are a primary cause of side product formation.
-
Purification: The crude product is often a "reddish residue".[3] Effective purification via column chromatography is essential. A solvent system like toluene-cyclohexane is reported to be effective for isolating the desired 4-benzyloxyindole.[3]
Part 2: Troubleshooting the Reduction of 4-Benzyloxyindole to 4-Benzyloxyindoline
This step is the most critical for obtaining the final product and is where the most challenging side reactions often occur. The primary goal is to selectively reduce the C2-C3 double bond of the indole ring without affecting the benzyl ether or the aromatic rings.
Q2: I'm attempting to reduce 4-benzyloxyindole using catalytic hydrogenation (e.g., Pd/C and H₂), but my main product is 4-hydroxyindoline. How can I prevent this debenzylation?
This is the most common and frustrating side reaction. The benzyl ether is susceptible to hydrogenolysis under standard catalytic hydrogenation conditions, cleaving the C-O bond and removing the protecting group.
Causality (The "Why"): Palladium on carbon (Pd/C) is a highly active catalyst for hydrogenolysis, the cleavage of bonds by reaction with hydrogen.[4] The benzylic C-O bond is particularly labile, especially in the presence of an electron-rich aromatic system like indole/indoline, which can coordinate to the catalyst surface.
Troubleshooting & Solutions:
-
Switch to a Milder Reducing Agent: The choice of reducing agent is paramount for preserving the benzyl group.
-
Borane Reagents (BH₃•THF or BH₃•DMS): Borane is an excellent choice for selectively reducing the indole double bond without cleaving benzyl ethers. The reaction proceeds via hydroboration. A combined experimental and computational study suggests the reaction forms a stable 1-BH₂-indoline intermediate before acidic or methanolic workup liberates the final indoline.[5]
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure hydrogen gas. Using a hydrogen donor like ammonium formate or cyclohexene with a Pd catalyst can sometimes offer better selectivity compared to H₂ gas, although debenzylation can still occur.[6] Careful optimization of the hydrogen donor, solvent, and temperature is crucial. Acetic acid is often required as a co-catalyst when using cyclohexene.[6]
-
Acidic Conditions: Performing the reduction in a strongly acidic medium (e.g., using trifluoroacetic acid as a solvent or additive) with a hydride source like triethylsilane can protonate the indole, making the C2-C3 bond more susceptible to reduction while potentially suppressing benzyl ether cleavage.
-
-
Modify Catalytic Hydrogenation Conditions: If you must use catalytic hydrogenation:
-
Lower Hydrogen Pressure: Use a balloon of H₂ (approx. 1 atm) instead of a high-pressure Parr shaker.
-
Lower Temperature: Run the reaction at room temperature or below.
-
Catalyst Choice: While Pd/C is common, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity, though they are also active for hydrogenolysis.
-
| Reducing System | Typical Conditions | Advantages | Common Side Products |
| Pd/C, H₂ (gas) | 1-4 atm H₂, MeOH or EtOH, RT | Readily available, efficient reduction | High risk of debenzylation (4-hydroxyindoline), over-reduction of rings |
| BH₃•THF or BH₃•DMS | THF, 0°C to reflux, then quench | Excellent selectivity, no debenzylation | Residual borane complexes (requires careful workup), potential C-B bond formation[7] |
| Triethylsilane (TES), TFA | TFA as solvent, 0°C to RT | Good selectivity, avoids metal catalysts | Handles corrosive acid, potential for N-acylation if not careful |
| Pd/C, Transfer Hydrogenation | Ammonium formate or cyclohexene/AcOH, MeOH/EtOH | Avoids H₂ gas, can be milder | Debenzylation is still a significant risk[6] |
Q3: My final product is unstable and darkens upon standing or during purification. What is causing this degradation?
Indolines, particularly those with electron-donating groups like a benzyloxy substituent, are sensitive to oxidation.
Core Problem: The indoline ring system can be easily dehydrogenated back to the more stable aromatic indole.[8] The secondary amine is also susceptible to oxidation, forming colored radical species or dimeric/polymeric impurities. The presence of trace metals from catalysts or air (oxygen) can accelerate this process.
Troubleshooting & Solutions:
-
Inert Atmosphere: Handle the purified 4-benzyloxyindoline under an inert atmosphere (Argon or Nitrogen) whenever possible, especially during concentration and storage.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for both the reaction workup and chromatography.
-
Storage: Store the final product as a salt (e.g., hydrochloride salt) if its downstream application allows. The protonated amine is significantly less prone to oxidation. If storing as the free base, keep it under an inert atmosphere at low temperatures (<4°C) and protected from light.[9]
-
Thorough Catalyst Removal: Ensure all traces of the hydrogenation catalyst are removed by careful filtration, for example, through a pad of Celite®. Residual palladium can catalyze aerobic oxidation.
Part 3: General FAQs
Q4: I've successfully synthesized and purified my 4-benzyloxyindoline, but I see minor, persistent impurities in my NMR. What could they be?
Beyond the major side products discussed, minor impurities can often be traced back to the starting materials.
-
Benzyl Chloride Impurities: Commercial benzyl chloride can contain benzaldehyde, benzyl alcohol, and dibenzyl ether. These can react to form corresponding impurities that are structurally similar to your product and difficult to remove.
-
Solvent Adducts: Depending on the reaction conditions, solvent molecules (e.g., THF, methanol) can sometimes form adducts or react with intermediates.
Solution: Always use purified starting materials and high-purity, dry solvents. If you suspect an impurity, running detailed 2D NMR experiments (COSY, HSQC) can help elucidate its structure.
Q5: What is the most effective method for purifying crude 4-benzyloxyindoline?
Purification requires care due to the compound's sensitivity to oxidation.
-
Aqueous Workup: A standard aqueous workup can remove inorganic salts and highly polar starting materials. A mild basic wash (e.g., with saturated NaHCO₃ solution) will ensure the product is in its free base form.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard.
-
Eluent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Pro-Tip: To minimize on-column degradation, consider "doping" your eluent with a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to neutralize acidic sites on the silica gel.
-
-
Crystallization: If the product is a solid and of sufficient purity after chromatography (>95%), crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) can provide highly pure material.
Visual Workflow and Decision Guides
Troubleshooting Workflow for Indoline Synthesis
This diagram outlines a decision-making process when encountering common issues in the reduction of 4-benzyloxyindole.
Caption: Decision tree for troubleshooting common impurities.
Reaction Pathways: Desired Reduction vs. Side Reaction
This diagram illustrates the competing reaction pathways during the catalytic hydrogenation of 4-benzyloxyindole.
Caption: Competing pathways in the reduction of 4-benzyloxyindole.
References
-
Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. (n.d.). Watson International Ltd. Retrieved January 22, 2026, from [Link]
-
Reissert indole synthesis. (2023, May 27). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Pravst, I., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Catalysis Letters, 141(4), 540-546. Available from [Link]
-
Toth, G., et al. (2014). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Industrial & Engineering Chemistry Research, 53(49), 18766-18774. Available from [Link]
-
Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. doi:10.15227/orgsyn.063.0214. Available from [Link]
-
Balaraman, K., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry, 13(5), 1149-1152. Available from [Link]
-
Rueping, M., et al. (2008). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 10(22), 5171-5174. doi:10.1021/ol802138v. Available from [Link]
-
Gribble, G. W. (2016). Reissert Indole Synthesis. John Wiley & Sons, Ltd. Available from [Link]
-
West, T. H., et al. (2018). Borane-catalysed C2-selective indole reductive functionalisation. Chemical Science, 9(34), 7015-7020. Available from [Link]
-
Greaney, M. F., et al. (2011). The Benzyne Fischer-Indole Reaction. Organic Letters, 13(13), 3667-3669. Available from [Link]
-
Somei, M., et al. (1983). A new synthesis of 1-hydroxyindoles and their derivatives. Heterocycles, 20(8), 1523. Available from [Link]
-
McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Catalysis Science & Technology, 9(8), 1964-1976. Available from [Link]
-
Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(43), 7589-7591. Available from [Link]
-
Zhang, Z., et al. (2020). Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen Source. Royal Society of Chemistry. Available from [Link]
-
Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Garcı́a-Garcı́a, P., et al. (2014). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 16(10), 2752-2755. Available from [Link]
-
Screening conditions applied to the transfer hydrogenation of indole... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Metal-free C–H Borylation and Hydroboration of Indoles. (2023, October 2). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Thomson, R. J., et al. (2010). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 49(44), 8219-8221. Available from [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2023, July 12). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Jayaraman, A., et al. (2020). Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. The Journal of Organic Chemistry, 85(2), 656-664. Available from [Link]
-
Reissert Indole Synthesis. (2021, September 29). YouTube. Retrieved January 22, 2026, from [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024, February 22). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. (2023, July 21). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Fischer Indole Synthesis. (2021, August 5). YouTube. Retrieved January 22, 2026, from [Link]
-
The Benzyne Fischer-Indole Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Benzyloxyindole | 20289-26-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Benzyloxyindole | 20289-26-3 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of 4-Benzyloxy-2,3-dihydro-1H-indole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the purification of 4-Benzyloxy-2,3-dihydro-1H-indole (also known as 4-Benzyloxyindoline). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Question 1: My final product yield is significantly lower than expected after silica gel column chromatography. Where could the product have been lost?
Answer:
Low recovery after chromatographic purification is a common issue that can stem from several factors. The indoline moiety, while more stable than an indole, can still be sensitive. Let's break down the potential causes and solutions:
-
Cause A: Irreversible Adsorption on Silica Gel: Standard silica gel is slightly acidic (pH ≈ 4-5), which can lead to the protonation of the basic nitrogen atom in the indoline ring. This salt formation results in strong, sometimes irreversible, binding to the polar silica surface, preventing elution.
-
Solution: Deactivate the silica gel before use. This can be achieved by pre-treating the silica with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 1-2%). Flush the column with this solvent mixture before loading your sample.[2] This neutralizes the acidic sites on the silica surface, minimizing strong product-stationary phase interactions.
-
-
Cause B: Inappropriate Solvent Polarity: If the eluent is not polar enough, the product will move too slowly or not at all. Conversely, if the eluent is excessively polar, the product may co-elute with more polar impurities, leading to mixed fractions that are discarded, thus lowering the isolated yield.
-
Solution: Methodically determine the optimal solvent system using Thin Layer Chromatography (TLC) before committing to the column. Aim for an Rf value of approximately 0.25-0.35 for the target compound. A gradient elution, starting with a low polarity solvent and gradually increasing, can be highly effective for separating compounds with close Rf values.[2]
-
-
Cause C: Degradation on the Column: Prolonged exposure to the acidic silica surface can sometimes cause degradation, especially if the crude material contains reactive impurities. The benzyl ether group is generally stable to silica, but other functionalities might not be.
-
Solution: Besides deactivating the silica, ensure a swift purification process. A properly packed column with appropriate pressure (flash chromatography) will minimize the residence time of the compound on the stationary phase.[2]
-
Question 2: The purified compound is a reddish or brown oil/solid, not the expected pale yellow solid. How can I remove these colored impurities?
Answer:
The appearance of color often indicates the presence of oxidized species or persistent impurities from the synthesis. For instance, the synthesis of the related 4-benzyloxyindole often results in a reddish residue before chromatography.[3]
-
Step 1: Re-evaluate the Chromatography:
-
Refine the Solvent System: The colored impurities may have a polarity very similar to your product. Try a different solvent system for a second column. For example, if you used a Hexane/Ethyl Acetate system, consider a Toluene/Acetone or Dichloromethane/Methanol system, which can alter the elution order.[4][5]
-
Workflow Visualization:
Figure 1: Workflow for removing persistent colored impurities. -
-
Step 2: Attempt Recrystallization or Trituration:
-
If the product is solid, recrystallization can be highly effective. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains in solution. Ethanol or methanol are often good starting points for indole-type compounds.[6]
-
If the product is an oil, trituration may work. This involves stirring the oil with a solvent in which the product is insoluble but the impurities are soluble. Hexanes or diethyl ether are common choices. This can often coax an oil into solidifying.
-
Question 3: My product refuses to crystallize from the chromatography fractions, remaining as a persistent oil. What should I do?
Answer:
The failure to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.
-
Purity is Paramount: Even a small amount of a solvent or a byproduct can prevent crystallization. First, ensure the material is indeed pure via a high-resolution technique like HPLC or NMR. If impurities are detected, another round of purification is necessary.
-
Remove Residual Solvents: Ensure all chromatography solvents are completely removed in vacuo. High-boiling point solvents like DMF or toluene from previous steps can be particularly stubborn. Co-evaporation with a lower-boiling point solvent (like dichloromethane or methanol) several times can help remove them.[3]
-
Induce Crystallization:
-
Solvent Selection: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes slightly cloudy (turbid).
-
Patience and Seeding: Allow the solution to stand undisturbed, ideally in a cold environment (0-4 °C).[1] If you have a previously obtained pure crystal, add a tiny speck ("seed crystal") to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-pass purification method for crude this compound?
A1: Flash column chromatography on silica gel is the industry-standard method for purifying this compound and its analogs.[4][5] It offers a good balance of speed, resolution, and scalability.
Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale & Expert Insight |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides excellent resolving power for moderately polar compounds like indolines. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.[4][5] This ensures that non-polar impurities elute first, followed by the product, and then highly polar impurities. |
| Sample Loading | Dry Loading | For best resolution, dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, dry it in vacuo, and load the resulting powder onto the top of the column. This prevents band broadening associated with liquid loading in a weak solvent.[2] |
| Monitoring | UV Visualization (254 nm) & TLC | The indole/indoline core is UV active, making it easy to track on TLC plates and to pool fractions. Staining with permanganate or vanillin can help visualize non-UV active impurities. |
Q2: What are the likely impurities I need to remove?
A2: Impurities will be highly dependent on the synthetic route. However, common suspects include:
-
Unreacted Starting Materials: Such as the precursor to the indoline.
-
Reagents: Benzyl bromide or benzyl chloride if used for the ether formation.
-
Byproducts of Reduction: If the indoline is formed by reducing an indole, you may have residual indole or over-reduced products.
-
Debenzylated Product: The 4-hydroxy-2,3-dihydro-1H-indole may be present if the benzyl protecting group was unintentionally cleaved during acidic or harsh reaction/workup conditions.
-
Oxidized Species: Indolines can be susceptible to air oxidation, leading to colored impurities.
Q3: How do I definitively assess the purity of my final product?
A3: A combination of methods provides the most trustworthy assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment, providing a quantitative percentage (e.g., ≥96% purity).[1] A reverse-phase C18 column with a mobile phase like acetonitrile and water is a common setup.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This confirms the structure of the desired product and can reveal the presence of impurities if their signals are visible and resolved from the product's signals. The absence of signals from starting materials is a key indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of the product and any impurities, helping in their identification.[8]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid. The related 4-benzyloxyindole has a reported melting point of 56-62 °C.[9]
Q4: What are the correct storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light and air, at low temperatures. Commercial suppliers recommend storage at 0-8 °C.[1][9] For extended storage, flushing the container with an inert gas like argon or nitrogen is advisable to prevent oxidation.
Q5: What is the logical process for troubleshooting a failed purification?
A5: A systematic approach is crucial. The following decision tree illustrates a logical workflow for diagnosing and solving purification problems.
References
- Google Patents. (n.d.). Process for the preparation of indole derivatives, their use as intermediates, and 4-hydroxy indoles.
-
Batcho, A. D., & Leimgruber, W. (n.d.). 4-BENZYLOXYINDOLE. Organic Syntheses. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
-
Siddiqui, I. R., et al. (n.d.). Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
Indole Synthesis SI. (2023). Retrieved from [Link]
-
SIELC. (n.d.). Separation of 4-Benzyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). The crystal packing of 4-benzyloxyindole (1) along the a axis. Retrieved from [Link]
-
MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
-
EurekAlert!. (2026, January 18). Reconstructing nature's oxindole factory: Yeast-based biosynthesis of medicinal indole alkaloids. Retrieved from [Link]
-
MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]
-
University of the Western Cape. (n.d.). ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA. Retrieved from [Link]
-
AWS. (n.d.). Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications. Retrieved from [Link]
-
National Institutes of Health. (2019, January 18). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Retrieved from [Link]
-
Reddit. (2024, September 10). Need Help Troubleshooting Protein Purification with HisTrap HP Column on AKTA System – No Protein in Elutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Purification [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 6. 3′-Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 4-Benzyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: N-Alkylation of 4-Benzyloxyindoline
Welcome to the technical support center for synthetic challenges in drug discovery. This guide provides in-depth troubleshooting and frequently asked questions for the N-alkylation of 4-benzyloxyindoline, a common synthetic intermediate. Our goal is to equip you with the expert knowledge and practical protocols necessary to navigate the complexities of this transformation, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What makes the N-alkylation of 4-benzyloxyindoline particularly challenging?
The primary difficulties arise from a combination of factors inherent to the indoline scaffold and the specific substituent:
-
Ambident Nucleophilicity: The indoline anion, formed upon deprotonation, is an ambident nucleophile. This means it has two potentially reactive sites: the nitrogen (N1) and the carbon at the 3-position (C3). This can lead to a mixture of N-alkylated and C3-alkylated products, complicating purification and reducing the yield of the desired product.[1]
-
Weak Nucleophilicity of Nitrogen: Compared to aliphatic amines, the nitrogen atom in the indoline ring is a weaker nucleophile.[2] This can necessitate harsher reaction conditions (stronger bases, higher temperatures) which may, in turn, lead to side reactions.
-
Lability of the Benzyl Ether: The 4-benzyloxy group is a protecting group that can be sensitive. It is particularly vulnerable to cleavage under acidic conditions or catalytic hydrogenation. While typically stable to basic conditions used for alkylation, aggressive reaction conditions or improper workup procedures can compromise its integrity.
-
Steric Hindrance: While less of an issue with simple alkylating agents, bulky electrophiles can face steric hindrance, slowing down the desired N-alkylation and potentially favoring competing pathways.
Q2: How do I choose the optimal base and solvent for the reaction?
The choice of base and solvent is critical for controlling regioselectivity (N- vs. C-alkylation) and ensuring complete deprotonation.
-
Bases: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a classic and highly effective choice as it irreversibly deprotonates the indoline to form the sodium salt and hydrogen gas.[1][3] Other common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH), often used in phase-transfer catalysis systems.[4] The choice can influence the reaction's outcome; for instance, harder cations like Na⁺ tend to favor N-alkylation.
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are standard choices.[1] They effectively solvate the cation of the indoline salt, leaving the anion more exposed and reactive. DMF often leads to better solubility and higher reaction rates compared to THF, but it can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile.[4]
The interplay between base and solvent is key. For example, incomplete deprotonation in a less polar solvent like THF can lead to a higher proportion of C3-alkylation, as the neutral indoline reacts directly with the alkylating agent.[1]
Q3: Can the 4-benzyloxy protecting group be cleaved during the N-alkylation procedure?
Under standard N-alkylation conditions (e.g., NaH in DMF), the benzyl ether is generally stable. However, cleavage can occur under specific circumstances:
-
Lewis Acid Contamination: The presence of certain Lewis acidic metal impurities can catalyze benzyl ether cleavage.
-
Hydrogenolysis: If a "borrowing hydrogen" methodology is employed using a transition metal catalyst (like palladium or iron) and an alcohol as the alkylating agent, the conditions can inadvertently lead to the hydrogenolysis of the benzyl ether.[2][5]
-
Acidic Workup: Quenching the reaction with a strong protic acid should be avoided. A neutral or slightly basic workup (e.g., with saturated ammonium chloride or water) is recommended to prevent deprotection.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem: My reaction shows low or no conversion of the 4-benzyloxyindoline starting material.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Explanation:
-
Base Inactivity: Sodium hydride (NaH) is notoriously reactive with atmospheric moisture. If it has been stored improperly, it will appear more gray than white and will have significantly reduced activity. Always use fresh NaH from a sealed container or wash the mineral oil dispersion with dry hexanes before use.
-
Solvent Purity: Any protic impurity (especially water) in the reaction solvent (DMF, THF) will quench the strong base, preventing deprotonation of the indoline. Ensure solvents are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Reaction Temperature: While many alkylations proceed at room temperature after deprotonation, some less reactive alkylating agents may require heating to achieve a reasonable rate.[1]
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride with no success, consider converting it to the corresponding bromide or iodide via a Finkelstein reaction or using a different alkylating agent altogether.
Problem: My primary product is the C3-alkylated isomer, not the desired N-alkylated product.
Causality and Strategic Solutions
The N- vs. C-alkylation is a classic case of kinetic versus thermodynamic control, influenced heavily by reaction parameters. The N-anion is "harder" and the C3-anion is "softer".
Caption: Step-by-step workflow for NaH-mediated N-alkylation.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-benzyloxyindoline (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration) and stir to dissolve.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until gas evolution ceases.
-
Re-cool the resulting suspension to 0 °C.
-
Add the alkylating agent (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating (50-80 °C) may be required.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This method avoids pyrophoric reagents like NaH and is often easier to scale up. [6][7] Comparative Conditions
| Parameter | Protocol 1 (NaH) | Protocol 2 (PTC) |
| Base | Sodium Hydride (strong, pyrophoric) | K₂CO₃ or 50% aq. NaOH (weaker, safer) |
| Solvent | Anhydrous DMF or THF | Toluene, Acetonitrile (less hygroscopic) |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) |
| Temperature | 0 °C to 80 °C | Room Temperature to 80 °C |
| Key Advantage | High reactivity, irreversible | Milder conditions, operational simplicity |
Step-by-Step Methodology:
-
To a round-bottom flask, add 4-benzyloxyindoline (1.0 eq), the alkylating agent (1.5 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add acetonitrile or toluene as the solvent (approx. 0.2-0.5 M).
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may take several hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and TBAB.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
References
-
Kanger, T., et al. (2020). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Symmetry, 12(7), 1184. [Link]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
-
Blank, B., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(51), 13579-13584. [Link]
-
Smith, A. B., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 69-74. [Link]
- Williams, D. L. H. (1961). Process for n-alkylation of indoles. U.S.
- Kocienski, P. J. (2006). Protecting Groups, 3rd Edition. Thieme Verlag.
-
Cee, V. & Erlanson, D. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10, 1302-1308. [Link]
-
Reddit r/chemistry. (2016). Help with N-Alkylation gone wrong. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Indole Ring Reductions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the indole scaffold is a cornerstone of medicinal chemistry, but its nuanced reactivity, particularly during reduction reactions, can present significant challenges. The resonance-stabilized aromatic nucleus makes hydrogenation a difficult task, often leading to undesired over-reduction to indolines or even octahydroindoles.[1] This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the lab, providing not just protocols, but the mechanistic reasoning behind them to empower your experimental design.
Frequently Asked Questions & Troubleshooting
Q1: My catalytic hydrogenation of a nitro-substituted indole gave me the amino-indoline, completely reducing the indole ring. How can I selectively reduce the nitro group?
A1: This is a classic chemoselectivity challenge. The conditions required for catalytic hydrogenation (e.g., H₂, high pressure, with catalysts like PtO₂ or Rh/C) are often harsh enough to reduce both the nitro group and the indole's pyrrole ring. The key is to control the reaction's kinetic and thermodynamic parameters.
Root Cause Analysis: The indole ring, while aromatic, can be hydrogenated under forcing conditions. Platinum and Rhodium catalysts are highly active and will readily reduce the C2=C3 double bond of the indole, especially in acidic media which protonates the indole, making it more susceptible to reduction.[1] The subsequent reduction of the benzene ring can also occur, leading to octahydroindoles.[1][2]
Troubleshooting & Solution: To achieve selectivity, you must moderate the reaction conditions and choose a catalyst known for its selectivity towards nitro group reduction.
-
Catalyst Choice: Palladium on carbon (Pd/C) is generally the preferred catalyst for the chemoselective reduction of nitro groups in the presence of sensitive aromatic systems. Its activity is typically lower than Pt or Rh, which is advantageous here.
-
Hydrogen Source: While H₂ gas can be used, catalytic transfer hydrogenation (CTH) often provides superior selectivity and milder conditions. CTH uses a hydrogen donor molecule in solution, avoiding the need for high-pressure equipment. Common donors include ammonium formate, formic acid, or cyclohexene.[3][4][5]
-
Solvent and Temperature: Protic solvents like ethanol or methanol are standard. Running the reaction at or slightly above room temperature is usually sufficient and helps prevent over-reduction.
Validated Protocol: Selective Catalytic Transfer Hydrogenation of 4-Nitroindole
-
Setup: To a round-bottom flask, add 4-nitroindole (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration).
-
Catalyst: Add 10% Palladium on carbon (Pd/C) (0.05 to 0.10 eq by weight).
-
Hydrogen Donor: Add ammonium formate (HCOONH₄) (3.0 to 5.0 eq) in portions. The reaction is often exothermic.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is typically UV-active and has a different Rf from the more polar aminoindole product.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography or recrystallization to yield 4-aminoindole.
Data Summary: Catalyst and Condition Selection
| Catalyst | Hydrogen Source | Pressure | Temperature (°C) | Typical Outcome on Substituted Indole |
| Pt/C, PtO₂ | H₂ | High ( >50 psi) | 25-80 | Non-selective: Reduction of substituents AND indole ring (indoline/octahydroindole formation).[1] |
| Rh/C | H₂ | High | 25-80 | Non-selective: Highly active for aromatic ring reduction. |
| Pd/C | H₂ | Low (1 atm) | 25 | Often Selective: Good for nitro/alkene reduction, but ring reduction can still occur. |
| Pd/C | HCOONH₄ | Atmospheric | 25 | Highly Selective: Excellent for nitro group reduction while preserving the indole ring. |
| Raney Ni | H₂ | High | High | Non-selective: Strong reducing agent, will likely reduce the indole ring. |
Q2: I attempted to reduce an ester on my indole side chain using Lithium Aluminum Hydride (LiAlH₄) and got a complex, intractable mixture. What went wrong?
A2: This is a very common outcome. Lithium Aluminum Hydride (LiAlH₄) is an extremely powerful and non-selective reducing agent that reacts with multiple functional groups, including the indole ring itself. [6][7][8]
Root Cause Analysis:
-
N-H Acidity: The indole N-H proton is acidic. LiAlH₄ is a strong base and will first deprotonate the indole nitrogen. This changes the electronic properties of the ring, making it more susceptible to reduction.
-
Ester Reduction Mechanism: The reduction of an ester by LiAlH₄ proceeds through an aldehyde intermediate.[9][10] LiAlH₄ is more than reactive enough to reduce this aldehyde to the primary alcohol.[9]
-
Ring Reduction: Crucially, LiAlH₄ can also reduce the C2=C3 double bond of the indole nucleus, leading to indolines. In some cases, it can even promote hydrogenolysis of groups at the C3 position.[11]
Troubleshooting & Solution: The solution is to switch to a milder, more chemoselective reducing agent that will tolerate the indole ring.
-
Sodium Borohydride (NaBH₄): This is a much milder hydride donor.[6][12] It readily reduces aldehydes and ketones but typically does not reduce esters or carboxylic acids under standard conditions (e.g., in MeOH or EtOH).[13] To reduce an ester with NaBH₄, you often need activating additives or harsher conditions, which may defeat the purpose.
-
Borane Complexes (BH₃•THF or BH₃•SMe₂): Borane is an excellent choice for reducing carboxylic acids and amides selectively.[14] It will also reduce esters to alcohols. Borane reagents are generally less reactive towards the indole C2=C3 bond than LiAlH₄, especially at controlled temperatures.[15]
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful but sterically hindered reducing agent. It is famously used for the partial reduction of esters to aldehydes at low temperatures (-78 °C). If the goal is the alcohol, using DIBAL-H at room temperature or with excess equivalents will provide the desired alcohol while often sparing the indole ring.
Validated Protocol: Selective Reduction of an Indole Ester with BH₃•THF
-
Setup: In an oven-dried, nitrogen-flushed flask, dissolve the indole ester (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Borane-THF complex solution (BH₃•THF, 1 M in THF, 2.0-3.0 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. The residue can be treated with aqueous HCl to hydrolyze borate esters, then neutralized and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired primary alcohol.
Q3: I need to reduce the benzene portion of my indole substrate. Is a Birch reduction a viable strategy?
A3: Yes, but with important regioselectivity considerations. The Birch reduction (using an alkali metal like Li or Na in liquid ammonia with an alcohol proton source) is a classic method for reducing aromatic rings to 1,4-dienes.[16][17] On an indole, it preferentially reduces the carbocyclic (benzene) ring, leaving the pyrrole ring intact. [18]
Mechanistic Insight: The Birch reduction proceeds via a single-electron transfer (SET) from the alkali metal to the aromatic ring, forming a radical anion.[16] This is followed by protonation and a second SET/protonation sequence.[16][19] The electron-rich pyrrole ring is disfavored for the initial electron transfer compared to the benzene ring.
-
Regioselectivity: The positions of the final double bonds are dictated by the substituents on the benzene ring.
-
Electron-donating groups (EDGs) like ethers (-OR) or alkyl groups direct the reduction to leave the group on a double bond.
-
Electron-withdrawing groups (EWGs) like carboxylates (-COO⁻) direct the reduction to leave the group on a saturated carbon.
-
-
N-Protection: The acidic N-H will be deprotonated by the dissolving metal. This consumes an equivalent of the metal and can influence the reaction. Using an N-protected indole is often advisable.
Q4: I've heard that Triethylsilane (Et₃SiH) with Trifluoroacetic acid (TFA) is a good system for reducing indoles to indolines. How can I use this to selectively reduce a different functional group without touching the indole ring?
A4: You are correct, the Et₃SiH/TFA system is a classic method for ionic hydrogenation and is highly effective at reducing the indole C2=C3 bond to form an indoline.[1][20][21] Therefore, this specific reagent combination is generally unsuitable if you wish to preserve the indole core.
Root Cause Analysis: The mechanism involves protonation of the indole C3 position by the strong acid (TFA), which generates a stabilized indoleninium cation. This cation is an excellent hydride acceptor, and Et₃SiH serves as the hydride donor to complete the reduction.[22] The very nature of this mechanism targets the indole ring directly.
Troubleshooting & Solution: If you need to perform a silane-based reduction of another functional group (e.g., reducing a ketone to a methylene group via a Barton-McCombie deoxygenation, or reducing an imine) while preserving the indole, you must change the conditions to avoid activating the indole ring.
-
Avoid Strong Brønsted Acids: Do not use strong acids like TFA. This is the critical component that initiates indole reduction.
-
Alternative Activation: For other functional groups, different activators are used with silanes. For example, reduction of ketones/aldehydes to alcohols can be achieved with silanes using fluoride sources (e.g., TBAF) or certain Lewis acids that will coordinate to the carbonyl oxygen preferentially over interacting with the indole ring.
-
Protect the Indole Nitrogen: Attaching an electron-withdrawing protecting group to the indole nitrogen (e.g., Boc, Ts) can decrease the basicity and nucleophilicity of the ring, making it less prone to protonation and subsequent reduction.[23][24] This can sometimes be sufficient to allow for selective reductions elsewhere in the molecule, even under mildly acidic conditions.
Q5: How can I definitively confirm that over-reduction has occurred and distinguish between my starting indole and the product indoline?
A5: A combination of standard analytical techniques will give you a clear answer. The key is to look for the disappearance of aromatic pyrrole signals and the appearance of aliphatic signals.
Analytical Workflow:
-
Thin Layer Chromatography (TLC):
-
Rf Value: The indoline product is more saturated and typically less polar than the starting indole. It will usually have a higher Rf value in a given solvent system (e.g., ethyl acetate/hexanes).
-
UV Visualization: Indoles have a strong UV chromophore. While indolines are also UV-active, their absorbance characteristics are different. You may notice a change in the spot's appearance under a UV lamp (254 nm).
-
-
¹H NMR Spectroscopy: This is the most diagnostic method.
-
Disappearance of Indole Protons: Look for the disappearance of the characteristic signals for the C2-H (often a singlet or doublet around δ 7.0-7.5 ppm) and C3-H (a doublet around δ 6.5 ppm) of the pyrrole ring.
-
Appearance of Aliphatic Protons: Concurrently, you will see the appearance of new signals in the aliphatic region (typically δ 3.0-4.0 ppm). These will appear as two triplets corresponding to the -CH₂-CH₂- protons of the new indoline ring.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The most obvious change will be in the molecular weight. The indoline product will have a mass that is 2.016 Da (the mass of H₂) greater than the starting indole. For example, indole (m/z = 117.15) reduces to indoline (m/z = 119.17).
-
-
HPLC: High-Performance Liquid Chromatography can be used to quantify the ratio of indole to indoline.[25][26] A reversed-phase method (e.g., C18 column) will typically show the less polar indoline eluting later than the indole.
Summary of Diagnostic Signatures:
| Technique | Indole (Starting Material) | Indoline (Over-reduction Product) |
| ¹H NMR | Signals for C2-H and C3-H in aromatic region (δ 6.5-7.5 ppm) | NO C2/C3 aromatic signals. NEW aliphatic triplets (δ 3.0-4.0 ppm). |
| ¹³C NMR | Signals for C2 and C3 carbons (δ ~125 and ~102 ppm) | Signals for C2 and C3 carbons shift upfield into aliphatic region (δ ~45 and ~30 ppm). |
| Mass Spec | Molecular Ion (M)⁺ | Molecular Ion (M+2)⁺ |
| TLC (Normal Phase) | Lower Rf (more polar) | Higher Rf (less polar) |
References
-
Jagadeesh, R. V., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent. inno-pharmchem.com. [Link]
-
Zhang, X., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. chemistrysteps.com. [Link]
-
Remers, W. A., et al. (1966). Ring selectivity in the reduction of certain indoles and quinolines by lithium and methanol in liquid ammonia. Journal of the American Chemical Society. [Link]
-
BYJU'S. (n.d.). Birch Reduction Mechanism. byjus.com. [Link]
-
Quora. (n.d.). Why is NaBH4 better than LiAlH4?. quora.com. [Link]
-
Pediaa.Com. (2020). Difference Between NaBH4 and LiAlH4 Reaction. pediaa.com. [Link]
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Wang, X., et al. (2018). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. ScienceDirect. [Link]
-
Lanzilotti, A. E., et al. (1979). Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid. The Journal of Organic Chemistry. [Link]
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Rabideau, P. W., & Marcinow, Z. (1992). The Birch Reduction of Aromatic Compounds. Organic Reactions. [Link]
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Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. chem.libretexts.org. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. masterorganicchemistry.com. [Link]
-
Liu, X., et al. (2024). Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. Organometallics. [Link]
-
Thesing, J., & Binger, P. (1957). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. ResearchGate. [Link]
-
ResearchGate. (n.d.). Triethylsilane–Trifluoroacetic Acid. researchgate.net. [Link]
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Isidro-Llobet, A., et al. (2009). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]
-
Nicholson, K., et al. (2024). Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. [Link]
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Master Organic Chemistry. (2023). Reduction of Esters with LiAlH4. masterorganicchemistry.com. [Link]
-
ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. researchgate.net. [Link]
-
MDPI. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. mdpi.com. [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Reductions with hydrosilanes. en.wikipedia.org. [Link]
-
Cardiff University. (n.d.). Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. orca.cardiff.ac.uk. [Link]
-
Zimmerman, H. E. (2012). A Mechanistic Analysis of the Birch Reduction. ResearchGate. [Link]
-
Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. aidic.it. [Link]
-
ResearchGate. (n.d.). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. researchgate.net. [Link]
-
Lubell, W. D., & Zlatopolskiy, B. D. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. National Institutes of Health. [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride. byjus.com. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. adichemistry.com. [Link]
-
Wikipedia. (n.d.). Birch reduction. en.wikipedia.org. [Link]
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Technical Support Center: Troubleshooting Catalytic Transfer Hydrogenation of Benzyloxyindoles
Welcome to the Technical Support Center for the catalytic transfer hydrogenation (CTH) of benzyloxyindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve challenges in your experiments. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity and success of your work.
Introduction to the Challenge
Catalytic transfer hydrogenation is a widely utilized method for the deprotection of benzyl groups and the reduction of other functional moieties, offering a safer and often more convenient alternative to high-pressure hydrogenation.[1] However, the application of CTH to benzyloxyindoles presents a unique set of challenges. The indole nucleus, with its electron-rich aromatic system, can be sensitive to reaction conditions, leading to side reactions or incomplete conversion.[2] Furthermore, the benzyloxy group, while a robust protecting group, requires specific conditions for efficient cleavage without compromising the integrity of the indole core.
This guide will address the common pitfalls encountered during the CTH of benzyloxyindoles, providing a structured, question-and-answer-based approach to troubleshooting.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide rapid answers to the most common issues encountered during the catalytic transfer hydrogenation of benzyloxyindoles.
FAQ 1: My debenzylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Incomplete conversion is a frequent challenge. The stability of the benzyl ether and potential catalyst deactivation are primary culprits.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Catalyst Quality: The activity of palladium on carbon (Pd/C), a common catalyst, can vary significantly between batches and suppliers. Ensure you are using a high-quality, fresh catalyst. Older catalysts can absorb atmospheric poisons, reducing their efficacy.
-
Catalyst Loading: Inadequate catalyst loading can lead to slow reaction rates. A typical starting point is 10% w/w of the substrate, but this may need to be optimized.[3] Increasing the catalyst loading can enhance the reaction rate.[4]
-
Catalyst Poisoning: The indole nitrogen or the resulting amine can act as a catalyst poison.[2] Additionally, impurities in your starting material or solvent, such as sulfur compounds, can deactivate the catalyst.[5][6] Consider purifying your substrate and using high-purity solvents.
-
-
Inefficient Hydrogen Donor:
-
Choice of Donor: Ammonium formate is a popular and effective hydrogen donor for CTH.[3][7] Formic acid and its salts are also widely used.[8][9][10] Isopropanol can also serve as a hydrogen donor, often requiring higher temperatures.[9][11] The choice of donor can significantly impact the reaction rate and selectivity.
-
Donor Stoichiometry: An insufficient amount of the hydrogen donor will result in incomplete reaction. A significant excess (e.g., 5-10 equivalents) is often necessary to drive the reaction to completion.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many CTH reactions proceed at room temperature, some substrates require elevated temperatures to achieve a reasonable reaction rate. A modest increase in temperature (e.g., to 40-60 °C) can often improve conversion.[12]
-
Solvent: The choice of solvent can influence the solubility of the substrate and the hydrogen donor, as well as the catalyst's activity. Alcohols like methanol and ethanol are common choices for ammonium formate-mediated CTH.[3][13]
-
Troubleshooting Workflow:
Sources
- 1. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. revisiondojo.com [revisiondojo.com]
- 7. Ammonium Formate [commonorganicchemistry.com]
- 8. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemmethod.com [chemmethod.com]
- 13. zenodo.org [zenodo.org]
Technical Support Center: Removal of the Benzyl Protecting Group from 4-Benzyloxyindoline
Welcome to the technical support center for the deprotection of 4-benzyloxyindoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful removal of the benzyl protecting group. Our approach is grounded in established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this transformation.
Introduction
The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions and its relatively straightforward removal. In the context of 4-benzyloxyindoline, the cleavage of the benzyl ether is a critical step in the synthesis of various biologically active molecules. However, this deprotection can be fraught with challenges, including incomplete reactions, catalyst poisoning, and undesired side reactions. This guide provides a systematic approach to troubleshooting these issues, ensuring a high yield of your desired 4-hydroxyindoline product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the debenzylation of 4-benzyloxyindoline, offering diagnostic questions and actionable solutions based on mechanistic insights.
Problem 1: Incomplete or Stalled Debenzylation Reaction
Diagnostic Questions:
-
Is your reaction showing little to no conversion of the starting material?
-
Has the reaction started but failed to proceed to completion?
-
Are you observing a complex mixture of products with a significant amount of starting material remaining?
Potential Causes and Corrective Actions:
-
Catalyst Inactivation (Poisoning): The indoline nitrogen, being a basic amine, can adsorb onto the surface of the palladium catalyst, leading to its deactivation.[1][2][3] This is one of the most frequent causes of failed debenzylation in nitrogen-containing heterocycles.
-
Solution 1: Acidic Additives. The addition of a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid (in a solvent like ethanol), can protonate the indoline nitrogen.[1][2] This prevents its coordination to the palladium catalyst, thereby preserving catalytic activity.
-
Solution 2: Choice of Catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard palladium on carbon (Pd/C) for substrates containing basic nitrogen atoms.[3] Its unique properties can overcome catalyst poisoning.
-
Solution 3: Increase Catalyst Loading. While not the most elegant solution, increasing the weight percentage of the catalyst can sometimes compensate for partial deactivation.
-
-
Insufficient Hydrogen Source/Pressure: Inadequate hydrogen availability will lead to an incomplete reaction.
-
Solution 1 (Hydrogen Gas): Ensure your system is properly sealed and purged of air. A balloon of hydrogen should be sufficient for small-scale reactions, but for larger scales, a Parr shaker or a similar hydrogenation apparatus is recommended to maintain adequate pressure.[4][5] Before starting the reaction, it's crucial to evacuate the system and backfill with hydrogen multiple times.[1]
-
Solution 2 (Transfer Hydrogenation): If using a hydrogen donor like ammonium formate or cyclohexene, ensure you are using a sufficient molar excess.[6][7] The efficiency of transfer hydrogenation can be highly dependent on the donor and the substrate.
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary between batches and suppliers.
-
Solution: Test a new batch of catalyst or a catalyst from a different supplier. Ensure the catalyst is stored under appropriate conditions (e.g., under an inert atmosphere if dry).
-
Problem 2: Observation of Side Products
Diagnostic Questions:
-
Are you observing products with a molecular weight corresponding to the saturation of the benzene ring of the benzyl group or the indoline core?
-
Are you seeing evidence of N-benzylation or other rearrangements?
Potential Causes and Corrective Actions:
-
Over-reduction/Ring Saturation: Prolonged reaction times or harsh conditions (high pressure, high temperature) can lead to the saturation of the aromatic rings.
-
Solution 1: Milder Conditions. Reduce the hydrogen pressure and reaction temperature.[3] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Solution 2: Catalyst Pre-treatment. A pre-treatment of the catalyst can sometimes suppress unwanted hydrogenation reactions.[8]
-
Solution 3: Catalytic Transfer Hydrogenation (CTH). CTH is often milder than direct hydrogenation and can provide better selectivity, minimizing over-reduction.[3][7]
-
-
Rearrangement Reactions: Acid-catalyzed conditions, while beneficial for preventing catalyst poisoning, can sometimes promote side reactions like Friedel-Crafts type rearrangements of the benzyl group onto the electron-rich indole nucleus.[9]
-
Solution: If rearrangement is suspected, consider using a less acidic additive or switching to a non-acidic debenzylation method if possible. Careful optimization of the acid concentration is key.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for removing the benzyl group from 4-benzyloxyindoline?
A1: Catalytic hydrogenolysis is the most common and generally most effective method.[10] The choice between using hydrogen gas or a transfer hydrogenation reagent depends on the available equipment and the sensitivity of other functional groups in your molecule. For 4-benzyloxyindoline, both approaches are viable.
Q2: Which catalyst should I choose: Pd/C or Pd(OH)₂/C?
A2: While 10% Pd/C is a standard choice, for substrates like 4-benzyloxyindoline with a basic nitrogen, 20% Pd(OH)₂/C (Pearlman's catalyst) is often superior as it is more resistant to poisoning.[3] If you only have Pd/C, the addition of an acid is highly recommended.
Q3: What are the best solvents for this reaction?
A3: Protic solvents like ethanol and methanol are excellent choices for catalytic hydrogenation as they help to solubilize the substrate and any acidic additives.[10] Ethyl acetate is also a common solvent. The choice of solvent can impact the reaction rate, so some screening may be necessary.[11]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The product, 4-hydroxyindoline, will be significantly more polar than the starting material, 4-benzyloxyindoline. You should see the disappearance of the starting material spot and the appearance of a new, lower Rf spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: My molecule has other reducible functional groups. How can I selectively debenzylate the hydroxyl group?
A5: Selective debenzylation in the presence of other reducible groups such as alkenes, alkynes, or nitro groups can be challenging.[12] Catalytic transfer hydrogenation is often milder and can offer better selectivity.[7][13] Alternatively, oxidative debenzylation methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed, although these are less common for simple benzyl ethers.[12][13]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂ Gas
This protocol provides a general procedure for the debenzylation of 4-benzyloxyindoline using hydrogen gas and a palladium catalyst.
Materials:
-
4-benzyloxyindoline
-
10% Palladium on Carbon (Pd/C) or 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C)
-
Ethanol (or Methanol)
-
Acetic Acid (optional, but recommended for Pd/C)
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve 4-benzyloxyindoline (1 equivalent) in ethanol (or methanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Optional but recommended for Pd/C: Add glacial acetic acid (1.1 equivalents).
-
Carefully add the palladium catalyst (typically 10 mol% of Pd metal).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxyindoline.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol outlines the debenzylation using a hydrogen donor.
Materials:
-
4-benzyloxyindoline
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate or 1,4-cyclohexadiene
-
Methanol
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve 4-benzyloxyindoline (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add ammonium formate (5-10 equivalents) or 1,4-cyclohexadiene (5-10 equivalents).
-
Carefully add 10% Pd/C (typically 10 mol% of Pd metal).
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
If ammonium formate was used, an aqueous workup may be necessary to remove excess salts before purification.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Debenzylation Methods for 4-Benzyloxyindoline
| Method | Catalyst | Hydrogen Source | Solvent | Additive | Pros | Cons |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1 atm) | Ethanol | Acetic Acid | Readily available reagents, generally high yielding. | Potential for catalyst poisoning, may require specialized equipment for pressure. |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ gas (1 atm) | Ethanol | None | More resistant to catalyst poisoning. | More expensive than Pd/C. |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | None | Milder conditions, no need for H₂ gas handling. | Workup can be more complex due to salts. |
| Catalytic Transfer Hydrogenation | 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | None | Milder conditions, clean byproducts (benzene). | 1,4-cyclohexadiene can be expensive. |
| Acid-Catalyzed Cleavage | Strong Acid (e.g., HBr) | N/A | Acetic Acid | N/A | Useful if catalytic methods fail. | Harsh conditions, not compatible with acid-sensitive functional groups.[13] |
Visualization
Experimental Workflow for Debenzylation of 4-Benzyloxyindoline
Caption: A workflow diagram for the debenzylation of 4-benzyloxyindoline.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399–402.
-
ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. Retrieved from [Link]
- Yakukhnov, S. A., & Ananikov, V. P. (2019). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline.
-
ScienceMadness. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. Retrieved from [Link]
-
ScienceMadness. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
- Feldmeier, C., Bartling, H., Riedle, E., & Gschwind, R. M. (2017). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Thai Journal of Science and Technology. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]
-
Cambridge Open Engage. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from [Link]
-
Personal Web Pages Service. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]
- Synthesis. (1985).
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Iridium-Catalyzed Hydrogen Transfer: Synthesis of Substituted Benzofurans, Benzothiophenes, and Indoles from Benzyl Alcohols. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. qualitas1998.net [qualitas1998.net]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Column Chromatography Purification of Substituted Indolines
Welcome to the technical support center for the column chromatography purification of substituted indolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon extensive field experience and established scientific principles, this resource aims to empower you to optimize your purification workflows, enhance purity and yield, and confidently troubleshoot any issues that may arise.
Introduction: The Chromatographic Behavior of Substituted Indolines
Substituted indolines, with their nitrogen-containing bicyclic core, exhibit a range of polarities and chemical properties that can complicate their purification by column chromatography. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups of a silica gel stationary phase, leading to peak tailing, irreversible adsorption, or even degradation. The nature and position of substituents on the indoline ring further modulate these interactions, making a one-size-fits-all purification protocol elusive.
This guide provides a structured approach to understanding and overcoming these challenges, ensuring the integrity of your target compounds and the reliability of your results.
Troubleshooting Guide: Common Issues and Solutions
The following table outlines common problems encountered during the column chromatography of substituted indolines, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks | - Strong interaction between the basic indoline nitrogen and acidic silica gel. - Inappropriate solvent polarity. | - Deactivate the silica gel: Add a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to the eluent.[1] This neutralizes the acidic silanol groups. - Optimize the solvent system: Increase the polarity of the eluent gradually. A common starting point is a mixture of hexane and ethyl acetate; gradually increasing the ethyl acetate proportion can improve peak shape.[2][3] |
| No Compound Eluting (Product Stuck on Column) | - The compound is too polar for the chosen eluent. - Irreversible adsorption to the silica gel. - Compound degradation on the column. | - Increase eluent polarity significantly: A "methanol purge" (flushing the column with 100% methanol) can elute highly polar compounds.[4] - Use a different stationary phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase which may have different selectivity and reduced acidity.[5] - Protect the indoline nitrogen: If the NH group is unprotected, consider derivatization to a less basic and more stable functional group (e.g., N-Boc, N-Cbz, or N-sulfonyl) prior to chromatography.[6][7] |
| Compound Degradation on the Column | - The substituted indoline is sensitive to the acidic nature of silica gel.[4] - Prolonged exposure to the stationary phase. | - Perform a 2D TLC test: This can help determine if your compound is degrading on the silica plate, which mimics the column environment.[4] - Use deactivated silica gel or an alternative stationary phase (as mentioned above). - Run the column quickly (flash chromatography): Minimizing the residence time on the column can reduce the opportunity for degradation.[5] |
| Poor Separation of Closely-Related Impurities | - Insufficient resolution with the chosen solvent system. - Co-elution of isomers or byproducts with similar polarities. | - Fine-tune the solvent system: Test a variety of solvent mixtures with different selectivities (e.g., dichloromethane/methanol, toluene/ethyl acetate). Small additions of a third solvent can sometimes dramatically improve separation. - Employ gradient elution: Gradually increasing the polarity of the eluent during the run can help resolve compounds with close Rf values.[8] - Consider a different stationary phase: Reversed-phase (C18) chromatography can be an effective alternative for separating compounds based on hydrophobicity rather than polarity.[9] |
| Streaking or Inconsistent Rf on TLC | - The compound is acidic or basic and its ionization state is changing. - The sample is overloaded on the TLC plate. | - For acidic indolines (e.g., with a carboxylic acid substituent): Add a small amount of acetic acid to the eluent to suppress deprotonation and reduce streaking.[4] - For basic indolines: Add a small amount of triethylamine or ammonia to the eluent. - Spot a more dilute sample on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting solvent system for my substituted indoline?
A1: Thin-Layer Chromatography (TLC) is your most valuable tool. Start by testing a range of solvent systems with varying polarities. Good starting points for "normal" polarity compounds are mixtures of ethyl acetate and hexane (e.g., 10-50% EtOAc in hexane).[2] For more polar indolines, consider systems like dichloromethane/methanol.[2] The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.
Q2: My indoline has an unprotected N-H group. Should I protect it before chromatography?
A2: It is often highly advantageous. The N-H proton can be acidic, and the nitrogen lone pair is basic, leading to strong interactions with silica gel and poor chromatographic performance. Protecting groups like Boc (tert-butyloxycarbonyl) or a phenylsulfonyl group can reduce the basicity of the nitrogen, leading to sharper peaks and better recovery.[6][7] The choice of protecting group will depend on the overall chemistry and the conditions required for its subsequent removal.
Q3: Can I use reversed-phase chromatography for purifying substituted indolines?
A3: Absolutely. Reversed-phase chromatography, which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like methanol/water or acetonitrile/water), can be an excellent alternative, especially for more polar or water-soluble indolines.[10] Separation is based on hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography and may resolve impurities that are difficult to separate on silica gel.
Q4: I see a dark, immobile spot at the origin of my TLC plate, even after developing in a polar solvent system. What does this mean?
A4: This often indicates that a portion of your material is either extremely polar and strongly adsorbed to the silica, or it is decomposing at the baseline.[11] This is a strong indicator that you may face challenges with silica gel column chromatography, such as low recovery or contamination of eluted fractions with degraded material. In this case, exploring alternative stationary phases like alumina or using a modifier in your eluent is highly recommended.
Q5: How can I visually detect my indoline-containing fractions as they elute from the column?
A5: Many indoline derivatives absorb UV light due to their aromatic nature. You can monitor the fractions using a UV lamp (typically at 254 nm) on TLC plates. Staining the TLC plates with a potassium permanganate (KMnO4) solution is also a common and effective method for visualizing many organic compounds, including indolines, which will appear as yellow-brown spots on a purple background.
Experimental Protocols
Protocol 1: 2D TLC for Assessing Compound Stability on Silica Gel
This protocol helps determine if your substituted indoline is stable to the silica gel stationary phase.
-
Obtain a square TLC plate.
-
In one corner, about 1 cm from the edges, spot a concentrated solution of your crude product.
-
Develop the TLC plate in a suitable solvent system.
-
Remove the plate and thoroughly dry it to remove all the developing solvent.
-
Rotate the plate 90 degrees so that the line of separated spots from the first development is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If the compound is stable, the spots will lie on a diagonal line from the origin. If new spots appear off this diagonal, it indicates that the compound is degrading on the silica gel.[4]
Protocol 2: Column Packing and Sample Loading (Dry Loading)
Proper column packing and sample loading are critical for achieving good separation.
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Slurry Packing: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry. Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and do not let the column run dry.
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Loading the Column: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band. Add a thin layer of sand on top to prevent disturbance during solvent addition.
-
Elution: Carefully add the eluent and begin collecting fractions.
Visualizations
Workflow for Troubleshooting Indoline Purification
Caption: A decision-making guide for selecting the appropriate chromatographic phase.
References
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. Retrieved January 22, 2026, from [Link]
-
Study of polyaniline-coated silica gel as a stationary phase in different modes of capillary liquid chromatography. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016). Reddit. Retrieved January 22, 2026, from [Link]
-
Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
One-pot synthesis of highly substituted indolines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed. Retrieved January 22, 2026, from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved January 22, 2026, from [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Highly efficient synthesis of N-substituted isoindolinones and phthalazinones using Pt nanowires as catalysts. (2012). PubMed. Retrieved January 22, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 22, 2026, from [Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. (2006). Organic Letters. Retrieved January 22, 2026, from [Link]
-
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Stability of Silica-Based, Monofunctional C18 Bonded-Phase Column Packing for HPLC at High pH. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
troubleshooting column chromatography. (2022). Reddit. Retrieved January 22, 2026, from [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. (2026). ACS Publications. Retrieved January 22, 2026, from [Link]
-
What role does polarity play in chromatography? (2020). Quora. Retrieved January 22, 2026, from [Link]
-
Special Issue on “Extraction and Purification of Bioactive Compounds”. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Part II: Chemical and Thermal Stability. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A New Protecting-Group Strategy for Indoles. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]
-
Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved January 22, 2026, from [Link]
-
Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Progress, applications, challenges and prospects of protein purification technology. (2022). PMC. Retrieved January 22, 2026, from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. Retrieved January 22, 2026, from [Link]
-
Applications of Column, Paper, Thin Layer and Ion Exchange Chromatography in Purifying Samples: Mini Review. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2025). PubMed. Retrieved January 22, 2026, from [Link]
-
How Does Polarity Affect Chromatography? (2025). YouTube. Retrieved January 22, 2026, from [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
issues with column chromatography purification of coordination complex. (2024). Reddit. Retrieved January 22, 2026, from [Link]
-
Using TLC to Scout Flash Chromatography Solvents. (2023). Biotage. Retrieved January 22, 2026, from [Link]
-
How does the polarity of substances affect chromatography results? (n.d.). TutorChase. Retrieved January 22, 2026, from [Link]
Sources
- 1. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
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- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
Technical Support Center: 4-Benzyloxyindoline Stability in Solution
Welcome to the technical support center for 4-benzyloxyindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 4-benzyloxyindoline in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the integrity and success of your research.
Introduction to 4-Benzyloxyindoline
4-Benzyloxyindoline is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. Its structure, featuring a reactive indoline core and a benzyl ether protecting group, makes it a valuable building block. However, these same features contribute to its potential instability in solution under various experimental conditions. Understanding and mitigating these stability issues is paramount for obtaining reliable and reproducible results. This guide will walk you through the potential degradation pathways, preventative measures, and analytical methods to ensure the stability of your 4-benzyloxyindoline solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 4-benzyloxyindoline in solution?
A1: The stability of 4-benzyloxyindoline in solution is primarily influenced by pH, exposure to light, presence of oxidizing agents, and temperature. The indoline ring is susceptible to oxidation, and the benzyl ether linkage can be cleaved under acidic or oxidative conditions.
Q2: How should I store solutions of 4-benzyloxyindoline?
A2: To maximize stability, solutions of 4-benzyloxyindoline should be stored at low temperatures (2-8 °C), protected from light by using amber vials or wrapping the container in foil, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, freezing the solution at -20 °C or below is recommended.
Q3: What solvents are recommended for dissolving 4-benzyloxyindoline?
A3: 4-Benzyloxyindoline is soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide (DMSO). When preparing stock solutions, it is advisable to use anhydrous solvents to minimize water-mediated degradation. The choice of solvent should also be compatible with your experimental downstream applications.
Q4: I've noticed a color change in my 4-benzyloxyindoline solution. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, typically indicates degradation. This is often due to oxidation of the indoline ring, potentially leading to the formation of the corresponding indole or other colored byproducts.
Q5: Can I use acidic or basic conditions in my reaction with 4-benzyloxyindoline?
A5: Caution is advised. Strong acidic conditions can lead to the cleavage of the benzyl ether, yielding 4-hydroxyindoline and benzyl alcohol.[1] While the indoline core is generally more stable under basic conditions, prolonged exposure to strong bases should be avoided as it can catalyze other degradation pathways. It is recommended to perform a small-scale pilot reaction to assess stability under your specific conditions.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered with 4-benzyloxyindoline solutions.
Issue 1: Unexpected Side Products in Reaction Mixture
Symptoms:
-
Appearance of unknown peaks in your HPLC or LC-MS analysis.
-
Lower than expected yield of the desired product.
-
Inconsistent reaction outcomes.
Potential Causes & Solutions:
-
Degradation due to pH:
-
Acidic Conditions: The benzyl ether linkage is susceptible to cleavage in the presence of strong acids, leading to the formation of 4-hydroxyindoline.
-
Troubleshooting: Buffer your reaction to a neutral or slightly basic pH if the reaction chemistry allows. If acidic conditions are necessary, consider using milder acids or shorter reaction times at lower temperatures.
-
-
Basic Conditions: While generally more stable, prolonged exposure to strong bases might lead to other unforeseen degradation pathways.
-
Troubleshooting: Use the mildest basic conditions possible and keep reaction times to a minimum.
-
-
-
Oxidative Degradation:
-
The indoline ring can be oxidized to the corresponding indole, especially in the presence of air (oxygen) or other oxidizing agents. This is a common degradation pathway.
-
Troubleshooting: Degas your solvents and reaction mixtures by sparging with an inert gas like nitrogen or argon. Work under an inert atmosphere whenever possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), can also be considered for stock solutions.
-
-
-
Photodegradation:
-
Exposure to light, particularly UV light, can promote the degradation of 4-benzyloxyindoline.[2]
-
Troubleshooting: Protect your solutions and reaction vessels from light by using amber glassware or by wrapping them in aluminum foil. Work in a fume hood with the sash down to minimize exposure to overhead laboratory lighting.
-
-
Issue 2: Poor Reproducibility Between Experiments
Symptoms:
-
Significant variation in yield or purity of the product from batch to batch.
-
Discrepancies in analytical data over time.
Potential Causes & Solutions:
-
Inconsistent Solution Preparation and Storage:
-
Variations in solvent quality (e.g., presence of peroxides in ethers), storage time, and temperature of 4-benzyloxyindoline stock solutions can lead to varying levels of degradation.
-
Troubleshooting: Prepare fresh solutions of 4-benzyloxyindoline for each experiment whenever possible. If stock solutions are used, store them appropriately (see FAQ 2) and qualify their purity before use, especially if they have been stored for an extended period.
-
-
-
Variable Exposure to Air and Light:
-
Inconsistent handling procedures can lead to different levels of exposure to oxygen and light.
-
Troubleshooting: Standardize your experimental setup and handling procedures to minimize exposure to air and light. Always work under an inert atmosphere and protect your reaction from light.
-
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of 4-benzyloxyindoline.
Caption: Potential degradation pathways of 4-benzyloxyindoline.
Experimental Protocols
To assist in identifying and quantifying the stability of 4-benzyloxyindoline in your specific experimental context, we provide the following validated protocols.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 4-benzyloxyindoline under various stress conditions to identify potential degradation products and assess the stability-indicating nature of your analytical method.
Materials:
-
4-Benzyloxyindoline
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 4-benzyloxyindoline in methanol.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a clear vial to a photostability chamber or direct sunlight for 24 hours.
-
Keep a control sample wrapped in foil at the same temperature.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Thermal Degradation:
-
Incubate 1 mL of the stock solution at 60 °C for 24 hours in the dark.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Analysis: Analyze all samples by HPLC (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method can be used to separate 4-benzyloxyindoline from its potential degradation products.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Workflow for Stability Analysis
Caption: Workflow for assessing the stability of 4-benzyloxyindoline.
Data Summary
The following table summarizes the expected stability of 4-benzyloxyindoline under various conditions based on the known reactivity of its constituent functional groups.
Table 2: Summary of 4-Benzyloxyindoline Stability
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Low | Cleavage of benzyl ether |
| Neutral (pH 6-8) | Moderate | Oxidation (if exposed to air/light) |
| Basic (pH > 9) | Moderate to High | Generally more stable, but other pathways possible with strong base/heat |
| Oxidizing Agents | Low | Oxidation of indoline ring |
| Light (UV) | Low | Photodegradation |
| Elevated Temperature | Moderate | Can accelerate all degradation pathways |
Conclusion
The stability of 4-benzyloxyindoline in solution is a critical factor for its successful use in research and development. By understanding the potential degradation pathways and implementing the appropriate handling and storage procedures, researchers can minimize the formation of impurities and ensure the integrity of their experimental results. This guide provides a comprehensive overview of the stability challenges associated with 4-benzyloxyindoline and offers practical solutions to overcome them. For further assistance, please do not hesitate to contact our technical support team.
References
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
- Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 973-978.
-
Florea, M., et al. (2002). Special Focus on the Photodegradation of 6′-Indolino-1-isobutyl-3,3-dimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b][3][4]oxazine]. Bulletin of the Chemical Society of Japan, 75(8), 1835-1841.
Sources
Validation & Comparative
4-Benzyloxy-2,3-dihydro-1H-indole vs 4-hydroxy-2,3-dihydro-1H-indole
Initiating Data Collection
I've started gathering data. I'm focusing my initial efforts on comprehensive Google searches about 4-benzyloxy-2,3-dihydro-1H-indole and 4-hydroxy-2,3-dihydro-1H-indole. I am specifically targeting chemical properties, synthesis, reactivity, and applications in drug discovery and organic synthesis, building a solid foundation.
Analyzing Compound Properties
I'm now diving deeper, searching for experimental data and established synthesis protocols for both compounds, particularly focusing on their use as intermediates and benzyl group deprotection methods. Comparative studies regarding their stability, solubility, and reactivity are also on my radar.
Commencing Literature Search
I'm starting with broad Google searches on both compounds, concentrating on properties, synthesis, reactivity, and applications, particularly in drug discovery and organic synthesis. I will then explore experimental data and established protocols, paying attention to their use as intermediates and benzyl group deprotection techniques. Furthermore, I'll aim to uncover comparative studies on their stability, solubility, and reactivity.
Gathering Initial Data
I've begun compiling preliminary data on this compound and its hydroxy counterpart. Initial search results reveal that the benzyloxy variant presents itself as a versatile compound, which is useful information to have early on.
Analyzing Key Characteristics
I'm now focusing on comparing the properties and applications of this compound and its hydroxy counterpart. It's clear that the benzyloxy group acts as a key protecting group, useful for selective modifications. I'm noting the utility of these compounds in drug synthesis, particularly for neurological, anti-cancer, and anti-inflammatory applications. I'm also finding some physical properties for the non-dihydro version which I need to differentiate.
Refining the Search Strategy
I'm now focusing on directly comparing this compound and its hydroxy counterpart. I'm noting the utility of both in medicinal chemistry, with the benzyloxy group acting as a crucial protecting group. I also found that both are relevant in the synthesis of pharmaceuticals, particularly for neurological disorders, anti-cancer, and anti-inflammatory agents. I am now seeking side-by-side protocols and specific experimental data for reactivity. I also need comparative physicochemical properties. Finally, I will focus on finding examples that demonstrate one's strategic advantages over the other.
Reviewing Found Data
I've made headway! I've curated data on synthesizing 4-hydroxyindole and benzyloxyindole derivatives, though 2,3-dihydro examples aren't all inclusive. Catalytic transfer hydrogenation for benzyl group deprotection looks promising, too.
Expanding Data Gathering
I've expanded data collection, finding more synthesis information on 4-hydroxyindole and benzyloxyindole derivatives, though not always 2,3-dihydro. The catalytic transfer hydrogenation for deprotection is looking good. I have some physicochemical data for the dihydroindole and N-methylated versions. I need a direct physicochemical comparison of the benzyloxy and hydroxy substituted versions, plus detailed synthesis and reactivity data. I'm missing direct comparisons for synthesis and the debenzylation step.
Identifying Data Gaps
I've hit a slight snag, and realized some essential data is missing. While I have info on 4-hydroxyindole and benzyloxyindole derivative synthesis and deprotection, I lack direct comparisons for the 2,3-dihydro forms. I need to compare their physicochemical properties side-by-side, plus synthesis and reactivity details, and debenzylation protocols to refine the comparison.
Reviewing Initial Data
I've been looking over the gathered data on 4-hydroxyindole and 4-benzyloxyindole, and while I have good details on their synthesis and properties, there's a scarcity of info on the 2,3-dihydro derivatives. I have physicochemical properties such as melting point, solubility, and pKa for the hydroxy compound, and similar properties for the benzyloxy variant.
Analyzing Property Data Gaps
I've got a good grasp of the synthesis and properties of the aromatic indoles, but I'm still missing key details on the 2,3-dihydro derivatives. I need detailed experimental protocols for their syntheses, and for the debenzylation step. I am specifically seeking a direct comparison of their physicochemical properties, but there are some critical omissions. I need protocols for all three reactions.
Identifying Critical Gaps
I'm now zeroing in on the missing pieces. While I have the synthesis and properties for 4-hydroxyindole and its benzyloxy counterpart, including details on the deprotection step, I still lack clear experimental protocols for synthesizing and comparing their 2,3-dihydro derivatives. I've got enough to start structuring the guide, I need those detailed protocols for direct comparison. My next task involves very targeted searches to fill these gaps.
Summarizing Initial Findings
I've made progress in compiling information, focusing on the significance of 4-benzyloxy- and 4-hydroxy- substituted indoles and indolines. It's clear that both compounds hold considerable importance, and the search has been fruitful. I've successfully collected a good amount of material.
Analyzing Collected Data
I've organized the gathered data and am now focusing on the implications. It's clear that the benzyloxy group functions as a hydroxyl protecting group, offering flexibility in synthesis. I've located protocols for debenzylation and can adapt these. Synthetically, I have explored routes to 4-hydroxyindole and I'm looking at how I can extrapolate that to 4-hydroxyindoline.
Evaluating Current Information
I've made significant progress and now have a much clearer picture. I've compiled details on the general importance of these compounds in medicinal chemistry and their roles. I also have gathered information on debenzylation and various synthetic routes, including the synthesis of aromatic precursors and how to potentially synthesize the dihydro versions. I have also found physicochemical data, which helps compare the aromatic and dihydro versions to infer properties. Though I've gathered much, I'm still missing direct experimental comparisons and specific protocols for the dihydro compounds.
Assessing Available Information
I've completed my rounds of searches and have a solid foundation now. I have compiled the general importance and protecting role of the benzyl group. I know debenzylation protocols and have synthetic routes for both the aromatic and dihydro analogues. Also, I have physicochemical data to infer properties, but no direct comparisons. My focus now is on assembling all the parts and writing the complete response.
A Senior Application Scientist's Guide to Protecting Groups for 4-Hydroxyindoline: A Comparative Analysis
In the intricate landscape of medicinal chemistry and drug development, the indoline scaffold stands as a privileged structure, forming the core of numerous bioactive compounds.[1][2] The strategic manipulation of its functional groups is paramount for the synthesis of novel therapeutics. Among its derivatives, 4-hydroxyindoline presents a unique synthetic challenge: the selective protection of its phenolic hydroxyl group to enable further modifications on the indoline core, particularly at the nitrogen atom. This guide provides an in-depth, objective comparison of two commonly employed protecting groups for the 4-hydroxyl moiety of indoline: the Benzyl (Bn) ether and the tert-butyldimethylsilyl (TBDMS) ether. This analysis is grounded in established chemical principles and supported by experimental data to inform the selection of the most suitable protecting group for your synthetic strategy.
The Strategic Imperative for Protection
The hydroxyl group at the 4-position of the indoline ring is a nucleophilic site that can interfere with reactions intended for other parts of the molecule, such as N-alkylation or N-acylation.[3][4] Therefore, its temporary masking with a protecting group is a critical step in many synthetic routes. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout subsequent synthetic transformations, and be selectively removed without affecting other functional groups.[5] This concept of "orthogonal protection" is a cornerstone of modern organic synthesis.
The Contenders: Benzyl vs. TBDMS Ethers
We will now delve into a detailed comparison of the benzyl and TBDMS protecting groups, examining their application, stability, and cleavage, with a focus on their use with 4-hydroxyindoline.
Benzyl (Bn) Ether: The Robust Workhorse
The benzyl group is a classic and widely used protecting group for alcohols and phenols due to its general stability across a broad range of chemical conditions.
Protection Chemistry: The formation of a benzyl ether is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), followed by nucleophilic attack on benzyl bromide or benzyl chloride.
-
Reaction Scheme:
Caption: Benzylation of 4-hydroxyindoline.
Experimental Protocol: Synthesis of 4-Benzyloxyindoline
-
To a stirred solution of 4-hydroxyindoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4-benzyloxyindoline.
Stability Profile: 4-Benzyloxyindoline is stable under a wide range of conditions, including acidic and basic media, making it compatible with many subsequent reactions such as N-acylation and N-alkylation.[6]
Deprotection: The primary method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction is typically high-yielding and clean, producing toluene as a volatile byproduct.
-
Reaction Scheme:
Caption: TBDMS protection of 4-hydroxyindoline.
Experimental Protocol: Synthesis of 4-(tert-Butyldimethylsilyloxy)indoline
-
To a solution of 4-hydroxyindoline (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at room temperature, add TBDMSCl (1.2 eq).
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stability Profile: The TBDMS group is generally stable to basic conditions and many organometallic reagents. However, it is labile under acidic conditions. [5][7]This differential stability is a key aspect of its utility in orthogonal protection strategies.
Deprotection: The most common method for cleaving a TBDMS ether is by treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high strength of the silicon-fluoride bond drives this reaction. [5]
-
Reaction Scheme:
Caption: Deprotection of 4-(tert-butyldimethylsilyloxy)indoline.
Experimental Protocol: Deprotection of 4-(tert-Butyldimethylsilyloxy)indoline
-
Dissolve the 4-(tert-butyldimethylsilyloxy)indoline (1.0 eq) in THF at room temperature.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. [8]5. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product if necessary. An operationally simple workup involves the addition of a sulfonic acid resin and calcium carbonate to remove TBAF-derived materials. [9][10]
Head-to-Head Comparison: Performance Data
| Feature | Benzyl (Bn) Ether | tert-Butyldimethylsilyl (TBDMS) Ether |
| Protection Yield | Generally high (>90%) | Typically high (>90%) |
| Protection Conditions | Strong base (NaH), cryogenic to RT | Mild base (imidazole), RT |
| Stability | Stable to acid and base | Stable to base, labile to acid |
| Deprotection Conditions | Catalytic hydrogenolysis (H₂, Pd/C) | Fluoride source (TBAF) or acid |
| Orthogonality | Cleaved by reduction | Cleaved by nucleophilic attack (F⁻) or acid |
| Compatibility | Incompatible with reducible groups (e.g., alkynes, nitro groups) | Incompatible with acidic reagents |
Causality Behind Experimental Choices and Field-Proven Insights
The choice between a benzyl and a TBDMS protecting group is dictated by the planned synthetic route.
-
Choose Benzyl when: Your subsequent synthetic steps involve acidic conditions or require a robust protecting group that can withstand a wide range of reagents. The primary limitation of the benzyl group is its incompatibility with catalytic hydrogenation, which will also reduce other sensitive functional groups.
-
Choose TBDMS when: Your synthetic pathway involves non-acidic conditions and you require a protecting group that can be removed under very mild conditions. The TBDMS group is particularly advantageous when other functional groups in the molecule are sensitive to reduction. Its lability in the presence of fluoride ions provides a highly selective deprotection method.
The indoline nitrogen, once the 4-hydroxyl group is protected, is available for various transformations. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base, and N-acylation can be performed with acyl chlorides or anhydrides. Both 4-benzyloxyindoline and 4-(tert-butyldimethylsilyloxy)indoline are generally suitable substrates for these reactions, provided the reaction conditions are compatible with the chosen protecting group.
Conclusion
Both benzyl and tert-butyldimethylsilyl ethers are effective protecting groups for the 4-hydroxyl group of indoline, each with a distinct profile of stability and reactivity. The benzyl group offers robustness, while the TBDMS group provides for mild and selective deprotection. A thorough analysis of the entire synthetic sequence is crucial for making an informed decision. By understanding the nuances of each protecting group, researchers can navigate the synthesis of complex 4-hydroxyindoline derivatives with greater efficiency and success, ultimately accelerating the discovery and development of new medicines.
References
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
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PatSnap. (n.d.). 4-hydroxyindole preparation method suitable for industrial production. Eureka. Retrieved from [Link]
- Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 64–70.
- Fataftah, Z. A., Rawashdeh, A.-M. M., & Sotiriou-Leventis, C. (2001). SYNTHESIS AND HYDROLYTIC STABILITY OF TERT-BUTOXYDIMETHYLSILYL ENOL ETHERS.
- Bieg, T., & Szeja, W. (1985).
- Garg, N. K., & Sarpong, R. (2012). Short strategy for the total synthesis of the communesin alkaloids and perophoramidine.
- Lin, S., & Danishefsky, S. J. (2003). The Total Synthesis of (-)-Epothilone B.
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Dechra. (n.d.). Solubility and stability. Retrieved from [Link]
- Yakukhnov, S. A., & Ananikov, V. P. (2019). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline.
- Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
- Yoshino, H., et al. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic Letters, 9(4), 541-544.
- Google Patents. (n.d.). N-alkylation of indole derivatives.
-
ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]
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eScholarship.org. (n.d.). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Retrieved from [Link]
- MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 24(13), 10896.
- Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1976, 1509-1512.
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A Comparative Guide to Modern Synthetic Routes for 4-Substituted Indolines
For the discerning researcher in medicinal chemistry and process development, the indoline scaffold remains a cornerstone of pharmacologically active molecules. Its rigid, three-dimensional structure provides a valuable platform for probing biological space. However, the synthesis of specifically substituted indolines, particularly at the C4 position, presents unique challenges that necessitate a departure from classical methods. This guide provides a comparative analysis of contemporary synthetic strategies, offering insights into their mechanisms, advantages, and practical limitations, supported by experimental data and detailed protocols.
Strategic Overview: The Challenge of the C4 Position
Direct functionalization of the indoline core at the C4 position via electrophilic aromatic substitution is often problematic due to the activating nature of the nitrogen atom, which directs substitution to the C5 and C7 positions. Consequently, modern strategies have evolved to circumvent this issue, primarily focusing on two overarching approaches: (A) synthesis of a pre-functionalized 4-substituted indole followed by dearomatizing reduction, and (B) direct cyclization of appropriately substituted precursors to form the indoline ring.
Part A: Synthesis via Dearomatization of 4-Substituted Indoles
This first major strategy relies on the initial synthesis of a 4-substituted indole, a challenging task in itself, followed by a crucial dearomatization step. The synthesis of 4-substituted indoles often requires multi-step sequences or specialized C-H activation strategies. For instance, regioselective functionalization at the C4 position can be achieved using a directing group, such as an aldehyde, with a ruthenium catalyst. This approach provides a powerful tool for creating the necessary precursors for the subsequent reduction step.
Once the 4-substituted indole is in hand, the focus shifts to the selective reduction of the pyrrole ring to yield the indoline.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and environmentally benign method for the reduction of indoles to indolines. However, the high resonance stability of the indole nucleus makes this transformation challenging. Furthermore, the indoline product, a secondary amine, can act as a catalyst poison, and over-reduction to octahydroindole is a potential side reaction.
Causality Behind Experimental Choices:
The choice of catalyst, solvent, and additives is critical for achieving high selectivity and yield. Platinum-based catalysts, such as platinum on carbon (Pt/C), are often effective. The reaction is typically carried out under a hydrogen atmosphere. To overcome the catalyst poisoning and low reactivity, acidic additives are frequently used. For example, p-toluenesulfonic acid in water has been shown to promote the hydrogenation of various substituted indoles in excellent yields. The acid protonates the indole, increasing its reactivity towards hydrogenation and mitigating catalyst deactivation. For asymmetric hydrogenations, ruthenium-based catalysts with chiral ligands have been developed, allowing for the synthesis of enantioenriched indolines.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation of 4-Bromoindole
-
Reaction Setup: To a high-pressure reactor, add 4-bromoindole (1.0 mmol), 10% Pt/C (5 mol %), and p-toluenesulfonic acid monohydrate (1.1 mmol).
-
Solvent Addition: Add deionized water (5 mL).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas (3 times), and then pressurize to 50 bar of H₂.
-
Reaction Conditions: Stir the reaction mixture vigorously at 80°C for 24 hours.
-
Work-up: After cooling to room temperature and carefully releasing the pressure, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Extraction: Basify the filtrate with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-bromoindoline.
Data Presentation:
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| 4-Methylindole | Ru-NHC complex | 70 bar H₂, 25°C, 48h; then 100 bar H₂, 100°C, 48h | >99 | |
| 4-Methoxyindole | Pt/C, p-TsOH | 50 bar H₂, 80°C, 24h | 95 | |
| 4-Chloroindole | Pt/C, p-TsOH | 50 bar H₂, 80°C, 24h | 92 |
Workflow Diagram:
Caption: Synthesis of 4-substituted indolines via C-H activation and subsequent catalytic hydrogenation.
Method 2: Birch Reduction
The Birch reduction offers a powerful alternative for the dearomatization of electron-rich aromatic systems, including indoles. This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source, such as an alcohol.
Causality Behind Experimental Choices:
The Birch reduction proceeds via a single-electron transfer mechanism from the dissolved alkali metal to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol and a second electron transfer and protonation sequence. The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring. For indoles, the reduction typically occurs at the C2 and C3 positions of the pyrrole ring, leaving the benzene ring intact. The choice of alcohol is important; it must be a sufficiently strong proton donor to protonate the radical anion intermediate but not so acidic that it quenches the dissolved metal. Tertiary alcohols like tert-butanol are often preferred.
Experimental Protocol: Birch Reduction of N-Methyl-4-methoxyindole
-
Reaction Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon).
-
Ammonia Condensation: Condense anhydrous ammonia (approx. 50 mL) into the flask at -78°C.
-
Reagent Addition: Add lithium wire (7.0 mmol) in small pieces to the liquid ammonia, allowing a deep blue color to form.
-
Substrate Addition: Add a solution of N-methyl-4-methoxyindole (1.0 mmol) and tert-butanol (2.0 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Reaction Quench: Stir the reaction for 1 hour at -78°C, then quench by the careful addition of solid ammonium chloride until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate. Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product by flash chromatography to yield N-methyl-4-methoxyindoline.
Data Presentation:
| Substrate | Conditions | Product | Yield (%) |
| N-Methyl-4-methoxyindole | Li, liq. NH₃, t-BuOH | N-Methyl-4-methoxyindoline | High |
| 4-Trifluoromethyl-N-Boc-indole | Na, liq. NH₃, EtOH | 4-Trifluoromethyl-N-Boc-indoline | Good |
Mechanism Diagram:
Caption: Simplified mechanism of the Birch reduction of a 4-substituted indole.
Part B: Direct Cyclization Strategies
Constructing the indoline ring with the C4-substituent already in place is a highly convergent and often more efficient approach. These methods typically involve intramolecular reactions of functionalized aniline or cyclohexene precursors.
Method 3: Palladium-Catalyzed Intramolecular C-H Amination
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of heterocyclic compounds. Palladium-catalyzed intramolecular C-H amination provides a direct route to indolines from readily available N-substituted 2-alkylanilines.
Causality Behind Experimental Choices:
This reaction typically involves a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of an N-X bond (where X is a leaving group, often from an oxidant) to a Pd(0) species, followed by intramolecular C-H activation/amination at the ortho-alkyl group to form a palladacycle. Reductive elimination then furnishes the indoline product and regenerates the active palladium catalyst. The choice of ligand, oxidant, and base is crucial for the efficiency and selectivity of the reaction. Strong oxidants are sometimes required to facilitate the formation of a Pd(IV) intermediate, which can undergo C-N bond reductive elimination more readily.
Experimental Protocol: Synthesis of 1-Acetyl-4-methylindoline
-
Precursor Synthesis: Synthesize N-acetyl-2,5-dimethylaniline from 2,5-dimethylaniline and acetic anhydride.
-
Reaction Setup: In a sealed tube, combine N-acetyl-2,5-dimethylaniline (1.0 mmol), Pd(OAc)₂ (5 mol %), and PhI(OAc)₂ (1.2 equiv) as the oxidant.
-
Solvent and Additives: Add anhydrous toluene (5 mL) and K₂CO₃ (2.0 equiv) as the base.
-
Reaction Conditions: Heat the mixture at 110°C for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 1-acetyl-4-methylindoline.
Data Presentation:
| Substrate | Catalyst | Oxidant | Yield (%) |
| N-Acetyl-2,5-dimethylaniline | Pd(OAc)₂ | PhI(OAc)₂ | 85 |
| N-Tosyl-2-ethylaniline | Pd(TFA)₂ | PhI(OTFA)₂ | 78 |
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular C-H amination.
Comparative Summary
| Method | Key Features | Advantages | Disadvantages |
| Catalytic Hydrogenation | Reduction of pre-formed indoles using H₂ and a metal catalyst. | Atom economical, scalable, often uses heterogeneous catalysts. | Can require harsh conditions (high P, T), potential for over-reduction, catalyst poisoning. |
| Birch Reduction | Dissolving metal reduction of indoles. | Good for electron-rich systems, complementary to hydrogenation. | Requires cryogenic conditions (liq. NH₃), use of stoichiometric alkali metals. |
| Pd-Catalyzed C-H Amination | Direct cyclization of N-substituted anilines. | High convergency, good functional group tolerance. | Requires pre-functionalized substrates, use of stoichiometric oxidants, catalyst cost. |
Conclusion
The synthesis of 4-substituted indolines has evolved significantly, moving from classical multi-step sequences to more elegant and efficient catalytic strategies. The choice of a particular route depends heavily on the desired substitution pattern, available starting materials, and scalability requirements. For dearomatization of existing indoles, catalytic hydrogenation offers a green and scalable option, particularly with recent advancements in catalyst design. The Birch reduction remains a valuable tool for specific substrates. For a more convergent approach, palladium-catalyzed intramolecular C-H amination provides a powerful method for the direct construction of the indoline core, showcasing the advances in modern synthetic organic chemistry. Each method presents a unique set of advantages and challenges, and a thorough understanding of these is essential for the successful design and execution of a synthetic route to these valuable heterocyclic motifs.
References
-
Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. PubMed. Available at: [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. Available at: [Link]
-
The Catalytic Hydrogenation of Indoles. Royal Society of Chemistry. Available at: [Link]
-
The Birch Reduction of Aromatic Compounds. Organic Reactions. Available at: [Link]
-
Birch Reduction. J&K Scientific LLC. Available at: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. Sci-Hub. Available at: [Link]
-
Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction. National Institutes of Health. Available at: [Link]
reactivity of 4-benzyloxyindoline compared to other indolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the indoline scaffold is a cornerstone for the development of novel therapeutics and functional materials. The strategic placement of substituents on the indoline ring system profoundly influences its chemical behavior, offering a tunable platform for molecular design. This guide provides an in-depth comparative analysis of the reactivity of 4-benzyloxyindoline, a key intermediate, against other indolines, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Electronic Influence of the 4-Benzyloxy Group
The reactivity of the indoline core is primarily dictated by the electron density of the benzene ring and the nucleophilicity of the nitrogen atom. In 4-benzyloxyindoline, the benzyloxy group (-OCH₂Ph) at the C4 position exerts a significant electron-donating effect on the aromatic ring. This is primarily due to the resonance effect (+M) of the oxygen atom, which donates a lone pair of electrons to the π-system. While the benzylic group itself is electron-neutral in terms of resonance, the ether linkage makes the 4-position electron-rich.
This electron-donating nature has profound implications for the reactivity of 4-benzyloxyindoline, particularly in electrophilic aromatic substitution reactions, where it enhances the nucleophilicity of the aromatic ring. Conversely, the nitrogen atom's reactivity is also influenced by the overall electronic environment of the molecule.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine the reactivity of 4-benzyloxyindoline in three key transformations against unsubstituted indoline and indolines bearing electron-withdrawing groups (e.g., 5-nitroindoline).
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In indolines, the benzene ring is activated by the amino group. The presence of an additional electron-donating group, such as a benzyloxy group, is expected to further accelerate these reactions.
The primary sites of electrophilic attack on the indoline ring are the C5 and C7 positions, para and ortho to the nitrogen atom, respectively. The C5 position is generally favored due to reduced steric hindrance. In 4-benzyloxyindoline, the activating effect of the benzyloxy group will strongly direct incoming electrophiles to the positions ortho and para to it. Therefore, substitution is expected to occur predominantly at the C5 and C7 positions, with a potential for substitution at C3, influenced by the directing effect of the benzyloxy group.
Table 1: Comparative Reactivity in Electrophilic Aromatic Substitution (Vilsmeier-Haack Reaction)
| Indoline Derivative | Relative Reactivity (Qualitative) | Major Product(s) |
| Indoline | Moderate | 5-Formylindoline |
| 4-Benzyloxyindoline | High | 5-Formyl-4-benzyloxyindoline and/or 7-Formyl-4-benzyloxyindoline |
| 5-Nitroindoline | Low | Reaction is sluggish or requires harsh conditions |
The Vilsmeier-Haack reaction serves as an excellent case study for comparing the reactivity of these indolines towards electrophilic attack. The electron-rich nature of 4-benzyloxyindoline makes it highly susceptible to formylation under mild conditions, whereas 5-nitroindoline would be significantly deactivated.
Oxidation
The indoline nucleus is susceptible to oxidation, which can lead to the formation of various products, including the corresponding indole or oxindoles. The ease of oxidation is influenced by the electron density of the molecule. Electron-donating groups facilitate the removal of electrons, making the indoline more prone to oxidation.
Table 2: Comparative Reactivity in Oxidation
| Indoline Derivative | Ease of Oxidation (Qualitative) | Typical Oxidizing Agents |
| Indoline | Moderate | MnO₂, DDQ |
| 4-Benzyloxyindoline | High | Mild oxidizing agents may suffice |
| 5-Nitroindoline | Low | Requires stronger oxidizing agents |
The benzyloxy group in 4-benzyloxyindoline is expected to lower the oxidation potential of the molecule, making it more readily oxidized compared to unsubstituted indoline.
N-Functionalization
The nitrogen atom of the indoline ring can act as a nucleophile, participating in reactions such as acylation and alkylation. The nucleophilicity of the nitrogen is influenced by the electronic effects of the substituents on the aromatic ring. While the benzyloxy group primarily affects the aromatic ring's electron density, it can have a secondary, through-bond electronic influence on the nitrogen atom.
Table 3: Comparative Reactivity in N-Acylation
| Indoline Derivative | Relative Rate of N-Acylation (Qualitative) |
| Indoline | Baseline |
| 4-Benzyloxyindoline | Slightly enhanced |
| 5-Nitroindoline | Significantly reduced |
The electron-donating nature of the benzyloxy group is anticipated to slightly increase the nucleophilicity of the nitrogen atom in 4-benzyloxyindoline, leading to a faster rate of N-acylation compared to unsubstituted indoline. In contrast, the electron-withdrawing nitro group in 5-nitroindoline would significantly decrease the nitrogen's nucleophilicity.
Experimental Protocols
To provide a practical framework for comparing the reactivity of these indolines, the following detailed experimental protocols are provided.
Synthesis of 4-Benzyloxyindoline
The synthesis of 4-benzyloxyindoline can be achieved via a two-step process starting from the commercially available 4-benzyloxyindole.
Step 1: Synthesis of 4-Benzyloxyindole
A detailed, peer-reviewed procedure for the synthesis of 4-benzyloxyindole has been published in Organic Syntheses[1].
Step 2: Catalytic Hydrogenation of 4-Benzyloxyindole to 4-Benzyloxyindoline
This procedure is adapted from a general method for the hydrogenation of substituted indoles[2].
-
To a solution of 4-benzyloxyindole (1.0 eq) in ethanol in a high-pressure reaction vessel, add a catalytic amount of Platinum on carbon (Pt/C, 10 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-benzyloxyindoline, which can be purified by column chromatography if necessary.
Comparative Vilsmeier-Haack Reaction
This protocol allows for a direct comparison of the reactivity of different indolines under identical conditions.
-
To a solution of the respective indoline (indoline, 4-benzyloxyindoline, or 5-nitroindoline; 1.0 eq) in anhydrous DMF (5.0 mL per mmol of indoline) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. For less reactive substrates like 5-nitroindoline, the reaction may require heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the formylated indoline.
-
Compare the reaction times and yields to assess the relative reactivity.
Comparative Oxidation with Manganese Dioxide
This protocol provides a method to compare the ease of oxidation of different indolines.
-
To a solution of the respective indoline (1.0 eq) in dichloromethane, add activated manganese dioxide (MnO₂, 10 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the disappearance of the starting material by TLC at regular intervals (e.g., every 30 minutes).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and analyze the product (typically the corresponding indole) and any remaining starting material to determine the extent of reaction over time.
-
The rate of disappearance of the starting material will provide a qualitative measure of the relative ease of oxidation.
Mechanistic Insights and Visualizations
The enhanced reactivity of 4-benzyloxyindoline in electrophilic aromatic substitution can be visualized through its resonance structures, which illustrate the increased electron density at the C5 and C7 positions.
Caption: Resonance effect of the 4-benzyloxy group activating the indoline ring.
The mechanism of the Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, which then acts as the electrophile.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on an indoline.
Conclusion
The presence of a benzyloxy group at the 4-position of the indoline ring significantly enhances its reactivity towards electrophilic aromatic substitution and oxidation. This heightened reactivity, stemming from the electron-donating nature of the ether oxygen, makes 4-benzyloxyindoline a versatile and valuable building block in organic synthesis. For drug development professionals and researchers, understanding these reactivity patterns is crucial for the efficient design and synthesis of complex indoline-based molecules with desired pharmacological properties. The provided experimental protocols offer a solid foundation for further exploration and application of this important heterocyclic scaffold.
References
- Acheson, R. M., & Hands, D. (1970). The Synthesis of 1-Benzoyloxyindole. Journal of the Chemical Society C: Organic, 1134.
- Acheson, R. M., & Vernon, J. M. (1974). The Chemistry of 1-Acetoxyindoles. Journal of the Chemical Society, Perkin Transactions 1, 1907.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Gribble, G. W., et al. (1990). 4-Benzyloxyindole. Organic Syntheses, 69, 135.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Larock, R. C. (1999).
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Powers, J. C. (1968). The Nitration of Indole. The Journal of Organic Chemistry, 33(5), 2044–2045.
- Saxton, J. E. (Ed.). (1983). The Chemistry of Heterocyclic Compounds, Indoles, Part One. John Wiley & Sons.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Campaigne, E., & Archer, W. L. (1953). The Vilsmeier Reaction with Indoles. Journal of the American Chemical Society, 75(4), 989–991.
- Remers, W. A., & Brown, R. K. (1972). The Chemistry of Indoles. In A. Weissberger & E. C. Taylor (Eds.), The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
- Patai, S. (Ed.). (1994). The Chemistry of Functional Groups, Supplement E: The chemistry of ethers, crown ethers, hydroxyl groups and their sulphur analogues. John Wiley & Sons.
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A Spectroscopic Deep Dive: Distinguishing 4-Benzyloxyindole from its Saturated Counterpart, 4-Benzyloxyindoline
In the landscape of pharmaceutical research and drug development, the indole and indoline scaffolds are privileged structures, forming the core of numerous bioactive molecules. The subtle difference between these two heterocyclic systems—the presence or absence of a C2-C3 double bond—profoundly impacts their chemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of 4-benzyloxyindole and its reduced form, 4-benzyloxyindoline, offering researchers a practical framework for their unambiguous differentiation using routine analytical techniques.
This comparison will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Through a combination of experimental data and theoretical explanations, we will illuminate the key spectral markers that arise from the distinct electronic and structural features of these two molecules.
The Structural Distinction: A Tale of Aromaticity
The fundamental difference between 4-benzyloxyindole and 4-benzyloxyindoline lies in the five-membered heterocyclic ring. In 4-benzyloxyindole, this ring is part of an aromatic indole system, rendering it flat and electron-rich. In contrast, the hydrogenation of the C2-C3 double bond to form 4-benzyloxyindoline disrupts this aromaticity, resulting in a non-planar, more flexible indoline ring. This seemingly minor structural change has significant spectroscopic consequences.
Caption: Structural relationship between 4-benzyloxyindole and 4-benzyloxyindoline.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two compounds. The differences in electron density and geometry between the aromatic indole and the aliphatic indoline ring systems lead to characteristic shifts in the proton and carbon signals.
¹H NMR Spectroscopy: A Clear Distinction in the Aliphatic and Aromatic Regions
The ¹H NMR spectrum provides a clear fingerprint for each molecule. The most telling difference is the appearance of signals in the aliphatic region for 4-benzyloxyindoline, corresponding to the now-saturated C2 and C3 positions.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton | 4-Benzyloxyindole (ppm) | 4-Benzyloxyindoline (ppm) | Key Differentiator |
| NH | ~8.1 (br s) | ~3.6 (br s) | Significant upfield shift in indoline due to loss of aromaticity. |
| H-2 | ~7.2 (t) | ~3.0 (t) | Upfield shift into the aliphatic region for indoline. |
| H-3 | ~6.5 (t) | ~3.6 (t) | Upfield shift into the aliphatic region for indoline. |
| Aromatic (Indole/Indoline) | 6.7 - 7.6 (m) | 6.6 - 7.1 (m) | Subtle shifts in the aromatic protons of the benzene ring. |
| CH₂ (benzyl) | ~5.1 (s) | ~5.0 (s) | Minimal change. |
| Aromatic (Benzyl) | 7.3 - 7.5 (m) | 7.3 - 7.5 (m) | Minimal change. |
The upfield shift of the NH proton in 4-benzyloxyindoline is a direct consequence of the loss of the aromatic ring current effect present in the indole. The most dramatic change is the appearance of two new triplet signals around 3.0 and 3.6 ppm for the C2 and C3 protons of the indoline, respectively. These signals, absent in the spectrum of 4-benzyloxyindole, are a definitive marker for the saturated ring.
¹³C NMR Spectroscopy: Tracking the Hybridization Change
The ¹³C NMR spectra further corroborate the structural differences. The change in hybridization of C2 and C3 from sp² in the indole to sp³ in the indoline results in a dramatic upfield shift for these carbon signals.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Carbon | 4-Benzyloxyindole (ppm) | 4-Benzyloxyindoline (ppm) | Key Differentiator |
| C-2 | ~124 | ~47 | Major upfield shift due to sp² to sp³ change. |
| C-3 | ~102 | ~28 | Major upfield shift due to sp² to sp³ change. |
| C-3a | ~128 | ~129 | Minimal change. |
| C-4 | ~150 | ~148 | Minimal change. |
| C-5 | ~105 | ~110 | Minor shift. |
| C-6 | ~122 | ~127 | Minor shift. |
| C-7 | ~110 | ~115 | Minor shift. |
| C-7a | ~137 | ~152 | Downfield shift in indoline. |
| CH₂ (benzyl) | ~70 | ~70 | Minimal change. |
| Aromatic (Benzyl) | 127 - 137 | 127 - 137 | Minimal change. |
The signals for C2 and C3 in 4-benzyloxyindoline appear in the aliphatic region of the spectrum, typically below 50 ppm, providing an unambiguous confirmation of the saturated five-membered ring.
Experimental Protocol: NMR Spectroscopy
Caption: General workflow for acquiring NMR spectra.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and multiplicities to elucidate the structure.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the spectra of 4-benzyloxyindole and 4-benzyloxyindoline share similarities due to the common benzyloxy group and the benzene portion of the heterocyclic system, key differences arise from the N-H bond and the C-H bonds of the five-membered ring.
Table 3: Key IR Absorption Bands (Predicted)
| Vibrational Mode | 4-Benzyloxyindole (cm⁻¹) | 4-benzyloxyindoline (cm⁻¹) | Key Differentiator |
| N-H Stretch | ~3400 (sharp) | ~3350 (broader) | The N-H stretch in indoline is often broader due to different hydrogen bonding environments. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Similar for both compounds. |
| C-H Stretch (Aliphatic) | Absent | ~2950-2850 | Presence of these bands is a clear indicator of the indoline structure. |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | Similar for both compounds. |
| C-N Stretch | ~1350-1250 | ~1250-1180 | Shift in C-N stretching frequency. |
| C-O Stretch (Ether) | ~1250-1000 | ~1250-1000 | Similar for both compounds. |
The most significant difference is the presence of strong C-H stretching bands in the 2850-2950 cm⁻¹ region for 4-benzyloxyindoline, which are absent in the spectrum of the fully aromatic 4-benzyloxyindole. Additionally, the N-H stretching frequency and band shape can differ, often being broader in the indoline due to the greater conformational flexibility and different hydrogen-bonding capabilities of the non-aromatic nitrogen.
Experimental Protocol: FT-IR Spectroscopy
Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extended π-conjugated system of the indole ring in 4-benzyloxyindole results in characteristic absorption bands at longer wavelengths compared to the less conjugated 4-benzyloxyindoline.
Table 4: UV-Vis Absorption Maxima (Predicted, in Methanol)
| Compound | λ_max (nm) | Electronic Transition |
| 4-Benzyloxyindole | ~220, ~270-280 | π → π |
| 4-Benzyloxyindoline | ~240, ~290 | π → π (Benzene ring) |
The UV spectrum of 4-benzyloxyindole is expected to show two distinct absorption bands characteristic of the indole chromophore. The saturation of the C2-C3 double bond in 4-benzyloxyindoline breaks this extended conjugation. Consequently, its UV spectrum will more closely resemble that of a substituted aniline, with absorptions at shorter wavelengths corresponding to the electronic transitions of the benzyloxy and aniline moieties. This shift to shorter wavelengths (a hypsochromic or blue shift) is a key indicator of the loss of aromaticity in the five-membered ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare dilute solutions of the compounds in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of known concentration.
-
Blank Measurement: Record a baseline spectrum of the solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both 4-benzyloxyindole and 4-benzyloxyindoline have similar molecular weights (223.27 g/mol for indole vs. 225.29 g/mol for indoline), high-resolution mass spectrometry can easily distinguish between them. Furthermore, their fragmentation patterns under ionization can offer structural clues.
Table 5: Expected Mass Spectrometry Data
| Parameter | 4-Benzyloxyindole | 4-Benzyloxyindoline | Key Differentiator |
| Molecular Ion (M⁺) | m/z 223 | m/z 225 | A difference of 2 mass units. |
| Major Fragments | m/z 91 (tropylium ion), m/z 132 (loss of benzyl) | m/z 91 (tropylium ion), m/z 134 (loss of benzyl) | Fragmentation of the indoline ring can lead to different pathways. |
The most straightforward distinction is the molecular ion peak, which will differ by two mass units. The fragmentation patterns are also expected to differ. Both compounds will likely show a prominent peak at m/z 91, corresponding to the stable tropylium ion formed from the benzyl group. However, the fragmentation of the heterocyclic ring will be different. For 4-benzyloxyindole, fragmentation may involve rearrangements characteristic of the stable indole ring. In contrast, 4-benzyloxyindoline, being an aliphatic amine, may undergo fragmentation pathways such as alpha-cleavage adjacent to the nitrogen atom.
Experimental Protocol: Mass Spectrometry
Caption: Generalized workflow for mass spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic comparison of 4-benzyloxyindole and 4-benzyloxyindoline reveals a set of distinct and readily identifiable differences that allow for their unambiguous characterization. From the dramatic upfield shifts in NMR to the appearance of aliphatic C-H stretches in IR and the hypsochromic shift in UV-Vis, each technique provides a unique piece of the structural puzzle. Mass spectrometry offers the definitive confirmation of molecular weight and can provide further structural insights through fragmentation analysis. By understanding these key spectroscopic markers, researchers in drug discovery and organic synthesis can confidently identify and differentiate these important heterocyclic building blocks, ensuring the integrity and success of their scientific endeavors.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Researcher's Guide to Debenzylation: A Comparative Study of Key Methodologies
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and natural product development, the benzyl group (Bn) stands as one of the most stalwart protectors of hydroxyl and amino functionalities. Its stability across a wide range of reaction conditions is a significant asset. However, the very robustness of the benzyl group necessitates a careful and strategic approach to its removal. The selection of a debenzylation method is a critical decision that can significantly impact the yield, purity, and even the viability of a synthetic route.
This guide provides a comparative analysis of the most common and effective debenzylation strategies, offering insights into their mechanisms, practical considerations, and chemoselectivity. We will delve into the nuances of reductive, acid-catalyzed, and oxidative methods, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
Reductive Cleavage: The Workhorse of Debenzylation
Reductive methods are the most frequently employed for benzyl group removal, primarily due to their typically clean reaction profiles and high yields. These techniques hinge on the cleavage of the C-O or C-N bond at the benzylic position through the addition of hydrogen.
Catalytic Hydrogenolysis
The Gold Standard: Catalytic hydrogenolysis, most commonly employing palladium on activated carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the reductant, is arguably the gold standard for debenzylation.
Mechanism Deep Dive: The reaction proceeds via a heterogeneous catalytic cycle on the palladium surface. Both the benzyl-protected substrate and molecular hydrogen are adsorbed onto the catalyst. Hydrogen undergoes dissociative chemisorption to form reactive palladium hydride species. The benzylic C-O or C-N bond is then cleaved by these hydride species, liberating the deprotected alcohol or amine and toluene as the primary byproduct.
Causality in Experimental Choices:
-
Catalyst Selection: 10% Pd/C is a common choice, offering a good balance of reactivity and cost. For more challenging debenzylations, Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) can be more effective, particularly for N-benzyl groups, as it is less prone to poisoning by the product amine.[1]
-
Solvent: Protic solvents like ethanol and methanol are typically used as they can effectively dissolve the substrate and facilitate the interaction with the solid catalyst.
-
Pressure: While many hydrogenations can be conducted at atmospheric pressure using a hydrogen balloon, elevated pressures can significantly accelerate the reaction rate, which is particularly useful for stubborn substrates.
-
Additives: The addition of an acid, such as acetic acid or hydrochloric acid, can sometimes facilitate the debenzylation of N-benzyl groups by protonating the amine, which can reduce catalyst poisoning and increase the lability of the C-N bond.[2]
Experimental Protocol: Standard Debenzylation of a Benzyl Ether using Pd/C and H₂
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution.
-
Hydrogen Atmosphere: Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (e.g., a balloon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst is pyrophoric and should be kept wet.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Catalytic Transfer Hydrogenation (CTH)
A Safer Alternative: Catalytic Transfer Hydrogenation (CTH) offers a convenient and safer alternative to using flammable hydrogen gas. In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.
Common Hydrogen Donors:
-
Ammonium Formate (HCO₂NH₄): A versatile and widely used hydrogen donor that decomposes in situ to formic acid and ammonia. It is particularly effective for the debenzylation of both O-benzyl and N-benzyl groups.[3][4]
-
Formic Acid (HCO₂H): Another effective hydrogen donor, often used in combination with an amine base.
-
Cyclohexene and Cyclohexadiene: These can also serve as hydrogen donors, being converted to benzene in the process.
Why Choose CTH? The primary advantage of CTH is the avoidance of handling hydrogen gas, which requires specialized equipment and safety precautions. The reactions are often faster than balloon hydrogenation and can be performed in standard laboratory glassware.
Experimental Protocol: Debenzylation of an N-Benzyl Amine using Pd/C and Ammonium Formate
-
Reaction Setup: To a solution of the N-benzyl protected amine (1.0 mmol) in methanol (10 mL), add 10% Pd/C (10 mol% Pd).
-
Hydrogen Donor Addition: Add ammonium formate (5.0 mmol, 5 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Follow the same filtration and isolation procedure as described for catalytic hydrogenolysis.
Comparative Performance of Reductive Methods
| Method | Catalyst | Reductant/H-Donor | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C or Pd(OH)₂/C | H₂ gas (1 atm to high pressure) | MeOH or EtOH, Room Temp. | High yield, clean byproducts (toluene) | Requires H₂ gas, potential for catalyst poisoning |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH or EtOH, RT to reflux | No H₂ gas needed, often faster | Requires stoichiometric hydrogen donor |
Acid-Catalyzed Cleavage: A Chemoselective Tool
Acid-catalyzed debenzylation provides a valuable orthogonal approach, particularly when the substrate contains functional groups that are sensitive to reduction. This method relies on the use of strong Lewis or Brønsted acids to effect the cleavage of the benzyl group.
Lewis Acids
Mechanism of Action: Lewis acids, such as boron trichloride (BCl₃), coordinate to the oxygen or nitrogen atom of the benzyl-protected group. This coordination weakens the C-O or C-N bond, making it susceptible to cleavage. The resulting benzylic carbocation is then trapped by a scavenger to prevent unwanted side reactions like Friedel-Crafts alkylation of electron-rich aromatic rings in the substrate or solvent.
Key Considerations for Lewis Acid-Mediated Debenzylation:
-
Choice of Lewis Acid: BCl₃ is a powerful reagent for cleaving benzyl ethers, even at low temperatures.[5][6] Other Lewis acids like trimethylsilyl iodide (TMSI) can also be effective.
-
The Role of the Scavenger: The choice of a cation scavenger is crucial for the success of the reaction. Anisole and pentamethylbenzene are commonly used to trap the generated benzyl cation.[5]
-
Chemoselectivity: A significant advantage of this method is its ability to tolerate a wide range of functional groups that are incompatible with reductive methods, such as alkenes, alkynes, and nitro groups.
Experimental Protocol: Debenzylation of an Aryl Benzyl Ether using BCl₃ and Pentamethylbenzene [7][8]
-
Reaction Setup: Dissolve the aryl benzyl ether (1.0 mmol) and pentamethylbenzene (3.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere and cool to -78 °C.
-
Reagent Addition: Slowly add a 1.0 M solution of BCl₃ in dichloromethane (2.0 mL, 2.0 mmol) to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench by the slow addition of a methanol/chloroform mixture.
-
Work-up: Allow the mixture to warm to room temperature, and then wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer and purify the residue by column chromatography to obtain the deprotected phenol.
Brønsted Acids
Strong Brønsted acids, such as trifluoroacetic acid (TFA), can also be used for debenzylation, typically at elevated temperatures. The mechanism involves protonation of the heteroatom, followed by cleavage of the C-O or C-N bond to form a stable benzyl cation. This method is generally less common than Lewis acid-catalyzed cleavage due to the often harsh conditions required.
Oxidative Cleavage: A Mild and Orthogonal Approach
Oxidative debenzylation offers another powerful strategy that is orthogonal to both reductive and strongly acidic methods. These reactions proceed under mild conditions and exhibit excellent chemoselectivity.
Common Oxidizing Agents:
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a highly effective reagent for the selective cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. More recently, visible-light-mediated protocols have expanded the utility of DDQ for the cleavage of simple benzyl ethers.[9][10]
-
Oxone® in the presence of a bromide source (e.g., KBr): This system generates a bromo radical in situ, which promotes the oxidative cleavage of both O-benzyl and N-benzyl groups under mild conditions.[11][12][13][14]
Mechanism of Oxidative Debenzylation with DDQ: The reaction is believed to proceed via a single-electron transfer (SET) mechanism. The oxidant accepts an electron from the electron-rich benzyl ether, forming a radical cation. This intermediate then fragments to release the deprotected alcohol or amine and a benzaldehyde derivative.
Chemoselectivity of Oxidative Methods: A key advantage of oxidative debenzylation is its tolerance for a wide array of functional groups that are sensitive to reduction, including azides, alkenes, alkynes, and thioethers.[10] This makes it an invaluable tool in the synthesis of complex molecules.
Experimental Protocol: Oxidative Debenzylation of an N-Benzyl Amide using KBr and Oxone® [13]
-
Reaction Setup: To a solution of the N-benzyl amide (0.25 mmol) and potassium bromide (0.25 mmol) in nitromethane (1.5 mL), add Oxone® (0.375 mmol).
-
Reaction: Stir the mixture at 30 °C.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Upon completion, add a saturated aqueous solution of sodium sulfite.
-
Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer and purify the product by column chromatography.
Visualizing the Pathways
To better understand the flow of these key debenzylation methods, the following diagrams illustrate the general workflows.
Caption: Overview of the main debenzylation workflows.
Comparative Summary and Strategic Selection
The choice of a debenzylation method is highly dependent on the specific substrate and the overall synthetic strategy.
| Method | Key Strengths | Key Limitations | Best Suited For |
| Reductive (Hydrogenolysis & CTH) | High yields, clean byproducts, well-established. | Incompatible with reducible functional groups (alkenes, alkynes, nitro, azides, some halides). Catalyst can be pyrophoric. | General purpose debenzylation in the absence of reducible groups. |
| Acid-Catalyzed (Lewis & Brønsted) | Orthogonal to reductive methods, tolerates reducible groups. | Requires stoichiometric and often harsh reagents, sensitive to acid-labile groups. | Substrates with reducible groups where acidic conditions are tolerated. |
| Oxidative | Mild conditions, excellent chemoselectivity, tolerates a wide range of functional groups sensitive to reduction and strong acids. | Can be substrate-dependent, may require stoichiometric oxidants. | Complex molecules with multiple sensitive functional groups. |
Data-Driven Comparison of Debenzylation Methods on Representative Substrates
| Substrate | Method | Reagents | Time | Yield (%) | Reference |
| N-Benzyl-p-toluenesulfonamide | Oxidative | KBr, Oxone® | 24 h | >99 | [13] |
| 1-(Benzyloxy)-4-nitrobenzene | Reductive (Hydrogenolysis) | SiliaCat Pd(0), H₂ | 1 h | 99 | [15] |
| 3-(Benzyloxy)phenyl trifluoroacetamide | Acidic | BCl₃, Pentamethylbenzene | 15 min | 93 | [7] |
| N-Benzylpiperidine | Reductive (CTH) | HCO₂NH₄, 10% Pd/C | 10 min | 95 | [4] |
Conclusion
The debenzylation reaction, while seemingly a simple deprotection step, offers a rich landscape of chemical methodologies. A thorough understanding of the mechanisms, advantages, and limitations of reductive, acidic, and oxidative approaches is paramount for the modern synthetic chemist. By carefully considering the substrate's functional group compatibility and the desired reaction conditions, researchers can strategically select the optimal debenzylation method to efficiently advance their synthetic endeavors. This guide serves as a foundational resource, encouraging a data-driven and mechanistically informed approach to this critical transformation in organic synthesis.
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Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
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The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2004). ResearchGate. [Link]
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Reischauer, S., Griesbaum, L., Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853–858. [Link]
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Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
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Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. (2016). PubMed. [Link]
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Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). Organic Chemistry Portal. [Link]
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Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. (2016). Organic Syntheses. [Link]
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Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2364–2371. [Link]
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Supporting Information for Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (n.d.). Amazon S3. Retrieved January 22, 2026, from [Link]
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Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. ChemCatChem, 3(7), 1146-1150. [Link]
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VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. (n.d.). ScholarWorks @ UTRGV. Retrieved January 22, 2026, from [Link]
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Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Chemo‐ and regioselectivity of the Brønsted acid catalysed cyclization. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). MPG.PuRe. [Link]
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Comparison of efficiency of different catalysts in debenzylation (blue)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Ji, Y., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10133-10143. [Link]
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Oxidative Debenzylation of N-benzyl Amides and O-benzyl Ethers Using Alkali Metal Bromide. (2014). PubMed. [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
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The Strategic Advantage of 4-Benzyloxyindoline in Complex Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Within this class of molecules, functionalization at the 4-position provides a critical handle for modulating biological activity and tailoring pharmacokinetic properties. This guide offers an in-depth technical comparison of 4-benzyloxyindoline against viable alternatives, elucidating its strategic advantages in multi-step synthesis and drug discovery programs.
The Core Directive: Unlocking the Potential of 4-Hydroxyindoline
The primary strategic value of 4-benzyloxyindoline lies in its function as a stable, protected precursor to 4-hydroxyindoline. The 4-hydroxyindoline moiety is a highly sought-after pharmacophore, but the free phenolic group presents significant challenges in synthesis. It is both acidic and nucleophilic, leading to a host of potential side reactions and compatibility issues with many standard organic transformations. By masking the hydroxyl group as a benzyl ether, chemists can perform extensive modifications on other parts of the indoline scaffold before liberating the phenol in a final, clean deprotection step.
The benzyl ether acts as a robust yet readily cleavable protecting group. This strategy offers a distinct advantage over using unprotected 4-hydroxyindoline directly or employing other protecting groups like a methyl ether (in 4-methoxyindoline), which requires harsh, often destructive, conditions for cleavage.
Caption: Experimental workflow for the N-acylation of 4-benzyloxyindoline.
Methodology:
-
Reaction Setup: To a solution of 4-benzyloxyindoline (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine or pyridine (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Electrophile: Add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). [1]5. Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated-4-benzyloxyindoline.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Deprotection via Catalytic Hydrogenation
This protocol describes the efficient cleavage of the benzyl ether to yield the final 4-hydroxyindoline product.
Caption: Experimental workflow for the catalytic hydrogenation and deprotection of the benzyloxy group.
Methodology:
-
Reaction Setup: Dissolve the N-substituted-4-benzyloxyindoline (1.0 eq.) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, typically 5-10 mol % by weight) to the solution.
-
Hydrogenation: Securely fit the reaction flask with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 4-16 hours).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to afford the desired 4-hydroxyindoline product, which is often pure enough for subsequent steps without further purification.
Conclusion
For the synthesis of complex molecules bearing the 4-hydroxyindoline motif, 4-benzyloxyindoline is a superior synthetic intermediate. Its primary advantage is the strategic masking of a reactive hydroxyl group, allowing for broad compatibility with common synthetic transformations, particularly N-functionalization and cross-coupling reactions. The mild, orthogonal conditions required for its deprotection via catalytic hydrogenation stand in stark contrast to the harsh methods needed for alternatives like 4-methoxyindoline. This combination of stability and selective reactivity makes 4-benzyloxyindoline an indispensable tool for researchers in medicinal chemistry and drug development, enabling more efficient and reliable synthetic routes to novel therapeutics.
References
- Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. Request PDF - ResearchGate. Available at: https://www.researchgate.net/publication/306263889_Kinetic_study_of_competitive_catalytic_transfer_hydrogenation_on_a_multi-functional_molecule_4-benzyloxy-4'-chlorochalcone
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941571/
- Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsl4mLKjU3pAJB733c2rvfCJYYeXM-c0Lx3Ot5dZXDdgNOit5srkvbhpqgkzCpnMdWwdM7FDKW12je8mUdDNXY5NaHKPgbrewjzTQLH0J9dGugzF3H0M8xUy-PdSW8bq_-2amXWoJr85oasY1bvq78Heqk_9AGjwcBCcD4qKzIHJcrroVoHrtGwskk6LfMzQLuVcTi9pHSPUsEy_hzvNR0XrMigjllTHq1AZZL1B92bw==
- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027299/
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A Comparative Guide to Assessing the Purity of Synthetic 4-Benzyloxyindoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex molecular architectures, the purity of starting materials and intermediates is paramount. 4-Benzyloxyindoline, a key building block in the development of various pharmacologically active compounds, is no exception. Ensuring its purity is a critical step that dictates the success of subsequent reactions, the integrity of biological assays, and ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthetic 4-benzyloxyindoline. We will delve into the principles, practical considerations, and expected outcomes of each method, offering a comprehensive framework for researchers to select the most appropriate strategy for their needs.
The Orthogonal Approach: A Multi-Technique Strategy for Purity Validation
A single analytical method is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable purity profile. For 4-benzyloxyindoline, a robust purity assessment strategy integrates chromatographic, spectroscopic, and elemental analysis methods.
Caption: Orthogonal workflow for 4-benzyloxyindoline purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the workhorse of purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[1] For 4-benzyloxyindoline, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
The Causality Behind the Method: The choice of a C18 column is based on the non-polar nature of the 4-benzyloxyindoline molecule, allowing for effective separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is a common choice for RP-HPLC, providing good solvation and separation characteristics. The addition of a small amount of acid, such as formic or phosphoric acid, helps to protonate the indoline nitrogen, leading to sharper peaks and improved chromatographic performance.[2] UV detection is appropriate due to the presence of chromophores in the molecule.
Proposed Experimental Protocol: HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for non-polar compounds like 4-benzyloxyindoline. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape. Acetonitrile is a strong organic solvent for elution. |
| Gradient | 70% A to 30% A over 15 minutes | A gradient elution ensures the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at 220 nm and 270 nm | Wavelengths corresponding to the absorbance maxima of the indole and benzyl groups. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Data Interpretation: The purity of the 4-benzyloxyindoline sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single major peak with minimal secondary peaks.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct comparison between the analyte and a certified internal standard of known purity.[5]
The Causality Behind the Method: For qNMR analysis of 4-benzyloxyindoline, a certified internal standard with a known purity and a resonance signal that does not overlap with any of the analyte signals is chosen. Maleic acid or dimethyl sulfone are suitable candidates. By accurately weighing both the sample and the internal standard, the purity of the 4-benzyloxyindoline can be calculated based on the integral ratios of their respective, well-resolved proton signals.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation: Accurately weigh approximately 10 mg of 4-benzyloxyindoline and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Key parameters include a sufficient relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of all protons, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio.[6]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration and Calculation: Integrate a well-resolved, non-overlapping signal from 4-benzyloxyindoline (e.g., the benzylic CH₂ protons) and a signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Indole NH: A broad singlet around 8.0-8.5 ppm.
-
Aromatic protons (indole and benzyl rings): A complex multiplet region between 6.5 and 7.5 ppm.
-
Benzylic CH₂: A singlet around 5.1 ppm.
-
Indoline CH₂CH₂: If the indole is reduced to an indoline, expect two triplets in the 3.0-4.0 ppm region.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying Unknown Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it an invaluable tool for the identification of unknown impurities.[7]
The Causality Behind the Method: After separation by the LC system (using a method similar to the HPLC protocol described above), the eluent is introduced into the mass spectrometer. The molecules are ionized, and their mass-to-charge ratio (m/z) is determined. Fragmentation of the parent ion provides structural information, aiding in the identification of impurities. For 4-benzyloxyindoline, electrospray ionization (ESI) in positive ion mode is a suitable ionization technique.
Potential Impurities and Their Detection: The synthesis of 4-benzyloxyindoline often involves the reaction of 4-hydroxyindole with benzyl chloride.[8] Potential impurities could include:
-
Unreacted 4-hydroxyindole: This would elute earlier than the product in a reversed-phase system and would be detected by its corresponding molecular ion in the mass spectrum.
-
Unreacted benzyl chloride and related impurities: These are typically more volatile and might be better analyzed by GC-MS, but can sometimes be detected by LC-MS.[9]
-
Over-benzylation products: Dibenzylated products at the nitrogen and oxygen could be present and would have a higher molecular weight.
-
Degradation products: Oxidation or cleavage of the benzyl ether could lead to the formation of 4-hydroxyindole and benzaldehyde.
Predicted Mass Spectral Fragmentation: The fragmentation of indole alkaloids in mass spectrometry often involves characteristic losses.[1][10] For 4-benzyloxyindoline (MW: 223.27 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 224. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to a prominent fragment ion corresponding to the tropylium cation (m/z 91) and a fragment corresponding to the 4-hydroxyindole radical cation (m/z 133).
Caption: Predicted ESI-MS fragmentation of 4-benzyloxyindoline.
Elemental Analysis: Confirming Elemental Composition
Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample.[11] This provides a crucial check on the empirical formula of the synthesized compound.
The Causality Behind the Method: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The percentages of C, H, and N in the original sample are then calculated. For a pure sample of 4-benzyloxyindoline (C₁₅H₁₃NO), the experimental values should closely match the theoretical values.
Theoretical vs. Acceptable Experimental Values:
| Element | Theoretical % | Acceptable Range (±0.4%)[12] |
| Carbon (C) | 80.69 | 80.29 - 81.09 |
| Hydrogen (H) | 5.87 | 5.47 - 6.27 |
| Nitrogen (N) | 6.27 | 5.87 - 6.67 |
A significant deviation from these values suggests the presence of impurities or an incorrect molecular formula.
Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Quantitative purity, impurity profile | High resolution, sensitive, robust, well-established | Requires a reference standard for absolute quantification of impurities |
| qNMR | Signal intensity is proportional to the number of nuclei | Absolute purity, structural confirmation | Primary method, no specific reference standard needed, rapid | Lower sensitivity than HPLC, requires a high-field NMR spectrometer |
| LC-MS | Separation by LC followed by mass analysis | Molecular weight of analyte and impurities, structural information from fragmentation | High sensitivity and specificity, excellent for impurity identification | Quantitative analysis can be complex, matrix effects can suppress ionization |
| Elemental Analysis | Combustion and measurement of resulting gases | Percentage of C, H, N | Confirms elemental composition and empirical formula | Does not provide information on the nature of impurities, requires a pure sample for accurate results |
Conclusion: An Integrated Approach for Unquestionable Purity
The assessment of purity for synthetic 4-benzyloxyindoline is a critical quality control step that necessitates a multi-faceted analytical approach. While HPLC remains the cornerstone for routine quantitative purity analysis, its combination with qNMR provides a powerful, cross-validating measure of absolute purity. LC-MS is indispensable for the identification of unknown impurities that may arise from the synthetic route, and elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By judiciously applying these orthogonal techniques, researchers can ensure the integrity of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes in drug discovery and development.
References
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Separation of 4-Benzyloxy-3-methoxybenzyl alcohol on Newcrom R1 HPLC column. (n.d.). Newcrom. Retrieved January 22, 2026, from [Link]
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- He, X., Wang, Y., Li, L., & Lin, R. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 62, 129-138.
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University of Calgary. (n.d.). Stoichiometry: Elemental Analysis. Retrieved January 22, 2026, from [Link]
- Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2020). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 9(4), 133-139.
- Li, C. Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31639–31647.
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Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Benzyloxy-2,3-dihydro-1H-indole
The core principle of chemical disposal is risk mitigation—protecting laboratory personnel, the wider community, and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Triage
Before any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. Based on the data for 4-Benzyloxyindole, we can infer the following hazards for 4-Benzyloxy-2,3-dihydro-1H-indole:
Given these hazards, this compound must be treated as a hazardous chemical waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited[3].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial to prevent exposure during handling and disposal. The following table summarizes the required PPE, with an explanation of the protection offered.
| PPE Component | Specification | Rationale for Use |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that could cause serious eye irritation. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dust or aerosols, which may cause respiratory irritation. |
Waste Segregation and Container Selection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases[4]. This compound, as a non-halogenated organic compound, should be segregated accordingly.
Waste Container Specifications:
-
Material: Use a high-density polyethylene (HDPE) or glass container[3][5]. Avoid metal containers as some organic compounds can react with them[6][7].
-
Lid: The container must have a secure, leak-proof screw-top cap[3].
-
Condition: The container must be clean, in good condition, and free of any external contamination[3].
Labeling:
Proper labeling is a regulatory requirement and essential for the safety of everyone who handles the waste. The label must include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Irritant").
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound for disposal by a licensed hazardous waste management company.
Step 1: Preparation
-
Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Transferring the Waste
-
If dealing with solid this compound, carefully scoop or pour the material into the designated hazardous waste container. Avoid creating dust.
-
If the compound is in a solution, carefully pour the liquid into the waste container. Use a funnel to prevent spills.
Step 3: Securing the Container
-
Securely fasten the cap on the waste container. Do not over-tighten to the point of damaging the seal.
-
Wipe the exterior of the container with a damp cloth to remove any residual contamination.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible chemicals.
-
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
Step 5: Arranging for Pickup
-
Once the container is full, or before the regulatory storage time limit is reached (typically 90 to 120 days, check your institution's policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8].
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For a small spill:
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE , including respiratory protection if there is a risk of dust inhalation.
-
Contain the spill with an absorbent material like vermiculite or sand.
-
Carefully sweep the solid material into a designated waste container. Avoid creating dust.
-
Clean the spill area with soap and water.
-
Label the spill cleanup debris as hazardous waste and dispose of it along with the chemical waste.
For a large spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Allow only trained personnel to clean up the spill.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Final Disposal Pathway: Incineration
For non-halogenated organic compounds like this compound, the most common and environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste facility[9][10]. This process ensures the complete destruction of the compound, minimizing its potential impact on the environment.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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SAFETY DATA SHEET - 4-(Phenylmethoxy)-1H-indole. Thermo Fisher Scientific. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Mastering Safety: A Senior Application Scientist's Guide to Handling 4-Benzyloxy-2,3-dihydro-1H-indole
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a deep understanding of your reagents is paramount. 4-Benzyloxy-2,3-dihydro-1H-indole is a valuable intermediate in the synthesis of innovative pharmaceuticals and materials, notably in the development of treatments for neurological disorders and as a building block for complex molecules.[1] However, its utility in the lab is matched by the critical need for meticulous handling to ensure personnel safety and experimental integrity.
This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and laboratory best practices. We will explore the "why" behind each safety recommendation, empowering you to not only follow procedures but to cultivate a proactive safety culture within your team.
Understanding the Hazard Profile
This compound, in its solid form, presents as an off-white powder.[2] While its toxicological properties have not been exhaustively investigated, the available safety data sheets (SDS) consistently highlight the following primary hazards:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[2][3]
-
Respiratory Irritation (H335): Inhalation of dust particles may lead to respiratory irritation.[2][3]
Given these hazards, a multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.
The Hierarchy of Controls: Your First Line of Defense
Before we even consider PPE, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.
-
Engineering Controls: The most effective way to mitigate exposure is to handle this compound within a certified chemical fume hood. This is particularly crucial when handling the solid compound to prevent the inhalation of dust particles. The fume hood should have adequate airflow, and its functionality should be verified regularly. For processes where aerosols might be generated, additional containment strategies should be considered.
-
Administrative Controls: Your laboratory should have clearly defined Standard Operating Procedures (SOPs) for handling hazardous powdered chemicals. All personnel must be thoroughly trained on these procedures, the specific hazards of this compound, and the appropriate emergency response. Access to areas where this compound is being used should be restricted to authorized personnel.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct selection and use of PPE provide the necessary final barrier against exposure.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Safety Glasses with Side Shields: These are the minimum requirement for any work involving this chemical, even when handling dilute solutions. They must conform to recognized standards such as ANSI Z87.1 in the US or EN 166 in Europe.[3]
-
Chemical Goggles: When there is a higher risk of splashes, such as during transfers of larger quantities or when working with solutions under pressure, chemical goggles that form a seal around the eyes are required.[4]
-
Face Shield: For operations with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical goggles to protect the entire face.[4]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling this type of compound. Always inspect gloves for any signs of damage before use and practice proper removal techniques to avoid contaminating your skin.[3] For prolonged or high-exposure tasks, consider double-gloving. Contaminated gloves should be disposed of immediately as chemical waste.[5]
-
Laboratory Coat: A full-length laboratory coat, preferably with elasticated cuffs, should be worn at all times. This will protect your street clothes and skin from accidental contamination.
-
Protective Clothing: For larger scale operations or in the event of a spill, additional protective clothing such as a chemical-resistant apron or coveralls may be necessary.[6]
Respiratory Protection
To mitigate the risk of respiratory irritation from the powdered form of the compound, respiratory protection is essential during certain procedures.
-
N95 Dust Mask: When weighing or transferring the solid compound, a NIOSH-approved N95 dust mask or equivalent should be worn to prevent the inhalation of airborne particles.[7]
-
Respirator with Particulate Filter: For situations with a higher potential for dust generation or for spill cleanup, a half-mask or full-face respirator with a particulate filter may be required.
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety Glasses with Side Shields | Nitrile Gloves | Laboratory Coat | Not typically required |
| Weighing and Transfer (Solid) | Chemical Goggles | Nitrile Gloves (Double-gloving recommended) | Laboratory Coat | N95 Dust Mask |
| Solution Preparation | Chemical Goggles | Nitrile Gloves | Laboratory Coat | Not required if performed in a fume hood |
| Reaction Workup/Purification | Chemical Goggles (Face shield if splash risk) | Nitrile Gloves | Laboratory Coat | Not required if performed in a fume hood |
| Spill Cleanup (Solid) | Chemical Goggles and Face Shield | Heavy-duty Nitrile Gloves | Laboratory Coat/Coveralls | Respirator with Particulate Filter |
Operational and Disposal Plans: Step-by-Step Guidance
Adherence to a systematic workflow is critical for both safety and experimental success.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocol for Handling Solid this compound
-
Preparation:
-
Confirm that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don the required PPE: chemical goggles, nitrile gloves, and a laboratory coat. For weighing, also don an N95 dust mask.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within the fume hood.
-
Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust by handling the material gently.
-
Close the container tightly immediately after use.[2]
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid in a slow and controlled manner to prevent splashing.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
Spill Management Plan
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and any nearby colleagues.
-
Assess the Spill: Determine the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator with a particulate filter, chemical goggles, a face shield, heavy-duty nitrile gloves, and a lab coat or coveralls.
-
Contain and Clean:
-
For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne.
-
Carefully sweep up the material and place it in a clearly labeled, sealed container for hazardous waste.[3]
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Decontaminate: Wipe down all equipment and surfaces that may have come into contact with the chemical. Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused or contaminated solid material should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of in the solid hazardous waste container.
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed disposal company.[2][3] One recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely harness the scientific potential of this compound. Your commitment to safety is the foundation of innovative and trustworthy research.
References
- ChemicalBook. (2025). 4-Benzyloxyindole - Safety Data Sheet.
- Chem-Impex. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Benzyloxyindole.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- GoldBio. (n.d.). 4-Benzyloxyindole.
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
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- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Google Patents. (n.d.). EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
